molecular formula C39H50O15 B8260490 Jatrophane 2

Jatrophane 2

Cat. No.: B8260490
M. Wt: 758.8 g/mol
InChI Key: AHHKCKIAGSAXCR-ZCXUNETKSA-N
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Description

Jatrophane 2 is a useful research compound. Its molecular formula is C39H50O15 and its molecular weight is 758.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(6Z)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHKCKIAGSAXCR-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C\C(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction to Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structure elucidation of Jatrophane 2, a complex diterpenoid from Euphorbia platyphyllos. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the methodologies of natural product chemistry.

Jatrophane diterpenes are a class of macrocyclic natural products found almost exclusively within the Euphorbiaceae and Thymelaeaceae plant families.[1] These compounds are characterized by a highly functionalized bicyclic [10.3.0] pentadecane (B166386) core.[2] The significant structural diversity within this class arises from varied oxygenation patterns on the core skeleton and the presence of different ester groups.[2][3] Jatrophanes have garnered considerable scientific interest due to their wide range of biological activities, including antitumor, cytotoxic, antiviral, and multidrug resistance (MDR) reversing properties.[1]

This guide focuses on the structure elucidation of a specific jatrophane polyester, herein referred to as This compound , isolated from Euphorbia platyphyllos L. The elucidation process serves as a case study in the application of modern spectroscopic techniques to determine the complex structure and stereochemistry of natural products.

Experimental Protocols

The successful elucidation of this compound's structure relied on a systematic workflow involving isolation, purification, and comprehensive spectroscopic analysis.

Isolation and Purification

The initial step involves the extraction of metabolites from the plant material, followed by a multi-step chromatographic purification process to isolate the pure compound.

  • Extraction : The whole, dried plants of E. platyphyllos were subjected to a chloroform (B151607) (CHCl₃) extraction.

  • Initial Chromatography : The crude CHCl₃ extract was first fractionated using polyamide column chromatography.

  • Further Separation : Fractions of interest were further separated using a combination of Vacuum Liquid Chromatography (VLC) and preparative Thin-Layer Chromatography (TLC) on silica (B1680970) gel.

  • Final Purification : The final purification of this compound was achieved through High-Performance Liquid Chromatography (HPLC), utilizing both normal-phase (NP) and reversed-phase (RP) conditions to yield the pure compound.

// Nodes Plant [label="Dried E. platyphyllos Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Crude CHCl3 Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Polyamide [label="Polyamide Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Enriched Diterpene Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; VLC_TLC [label="VLC & Prep-TLC (Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SemiPure [label="Semi-Purified Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="NP & RP-HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes Plant [label="Dried E. platyphyllos Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Crude CHCl3 Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Polyamide [label="Polyamide Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Enriched Diterpene Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; VLC_TLC [label="VLC & Prep-TLC (Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SemiPure [label="Semi-Purified Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="NP & RP-HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Plant -> Extract [label="CHCl3 Extraction"]; Extract -> Polyamide; Polyamide -> Fractions; Fractions -> VLC_TLC; VLC_TLC -> SemiPure; SemiPure -> HPLC; HPLC -> Pure; } Caption: Isolation and Purification Workflow for this compound.

Structure Elucidation Techniques

A suite of spectroscopic methods was employed to determine the planar structure and relative stereochemistry of this compound.

  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass of the molecule, which in turn allowed for the calculation of its molecular formula.

  • 1D NMR Spectroscopy : ¹H-NMR (Proton NMR) and JMOD (or ¹³C-DEPT) experiments were conducted to identify the types of protons and carbons (CH₃, CH₂, CH, C) present in the molecule.

  • 2D NMR Spectroscopy : A series of 2D NMR experiments were critical for assembling the molecular structure:

    • ¹H,¹H-COSY (Correlation Spectroscopy): Used to identify proton-proton (H-H) spin-spin coupling networks, establishing connectivity between adjacent protons.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded protons and carbons (C-H).

    • HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range correlations (2-3 bonds) between protons and carbons (H-C), which was essential for connecting the COSY fragments and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was crucial for determining the relative configuration and conformation of the molecule.

Data Presentation

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)Key HMBC Correlations (H to C)Key NOESY Correlations
148.12.56 (d), 3.95 (d)C-2, C-14, C-15-
287.7---
382.34.94C-2, C-4, C-5, C-16H-4, H-16
447.62.85 (d)C-3, C-5, C-15H-3, H-7, H-8, H-13
568.86.52C-3, C-4, C-15H-9
6142.4---
776.784.97 (d)C-5, C-6, C-8H-4, H-8, H-13, H-17
877.925.60C-6, C-7, C-9, C-10H-4, H-7, H-19
972.3-C-10, C-11, C-18, C-19H-5, H-18
1040.7---
11135.75.63 (d, 16.0)C-9, C-10, C-13-
12134.15.54 (dd, 16.0, 10.0)C-10, C-13, C-14-
133.60 (dq)C-11, C-12, C-14, C-20H-4, H-14
1478.75.97C-1, C-12, C-13, C-20H-13
1590.2-C-1, C-5, C-14-
1618.58--H-3
17114.85.18 (s), 4.82 (s)C-5, C-6, C-7H-4, H-7, H-8, H-13
1826.910.92C-9, C-10, C-19H-9
1923.290.88C-9, C-10, C-18H-8
2018.331.04C-12, C-13, C-14-
BzO-3166.08.11, 7.56, 7.45C-3-
AcO169-1711.8-2.2 (multiple s)Respective C-positions-

Note: Specific chemical shift values (δ) are compiled from representative data for jatrophane polyesters and may vary slightly between different literature sources. Key correlations are based on the described elucidation process.

Structural Assembly and Stereochemistry

The final structure was pieced together like a puzzle using the data from 2D NMR experiments.

  • Planar Structure Assembly :

    • COSY experiments established key proton connectivity fragments, such as the spin systems from H-3 through H-5 and H-11 through H-20.

    • HMBC correlations were vital to connect these fragments. For instance, correlations from H-5 to C-3 and C-15, and from the methyl protons H₃-18/H₃-19 to C-9 and C-10, allowed for the assembly of the macrocyclic core. The location of the benzoyloxy (BzO) group at C-3 was confirmed by comparing chemical shifts with known compounds and through HMBC correlations.

  • Stereochemistry Determination :

    • The relative configuration was established using NOESY . The H-4 proton was used as a reference point and assigned an α-orientation.

    • Observed NOE correlations between H-4 and protons H-3, H-7, H-8, and H-13 indicated that these protons were all on the same (α) face of the molecule.

    • Conversely, an NOE cross-peak between H-5 and H-9 suggested these protons were on the opposite (β) face.

    • The E-configuration of the double bonds at C-5 and C-11 was determined by large coupling constants (J ≈ 16.0 Hz for H-11/H-12) and key NOESY correlations.

In some cases for related jatrophane diterpenoids, single-crystal X-ray diffraction is used to unambiguously determine the absolute configuration. For this compound from E. platyphyllos, the structure was confidently assigned based on the comprehensive NMR analysis.

Conclusion

The structure elucidation of this compound is a testament to the power of a combined analytical approach. Through systematic isolation and the integrated application of 1D and 2D NMR spectroscopy along with mass spectrometry, the complete chemical structure and relative stereochemistry were successfully determined. This detailed structural information is fundamental for further research into the biological activities and therapeutic potential of this fascinating class of natural products.

References

Jatrophane 2: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for Jatrophane 2, a jatrophane diterpene polyester (B1180765). The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound and Related Diterpenes

This compound is a naturally occurring diterpene polyester that has been isolated from Euphorbia peplus Linn., a plant belonging to the Euphorbiaceae family.[1] The Euphorbiaceae family is a well-known and rich source of a wide variety of structurally diverse and biologically active jatrophane diterpenes.[2][3]

Species from the Euphorbia and Jatropha genera are particularly prominent sources of these compounds. Notable species from which jatrophane diterpenes have been isolated include:

  • Euphorbia peplus [1][4]

  • Euphorbia portlandica

  • Euphorbia segetalis

  • Euphorbia dendroides

  • Euphorbia sororia

  • Euphorbia platyphyllos

  • Euphorbia nicaeensis

  • Euphorbia taurinensis

  • Jatropha curcas

These compounds are typically found in various parts of the plant, including the whole plant, roots, and latex.

Isolation Methodologies

The isolation of this compound and other jatrophane diterpenes from their natural sources is a multi-step process involving extraction followed by various chromatographic techniques. The general workflow is outlined below.

General Experimental Workflow for Jatrophane Isolation

G General Workflow for the Isolation of Jatrophane Diterpenes cluster_extraction Extraction cluster_partitioning Solvent Partitioning (Optional) cluster_chromatography Chromatographic Purification cluster_analysis Structure Elucidation A Plant Material (e.g., whole plant, roots, latex) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol, Ethanol, Chloroform) B->C D Crude Extract C->D E Partitioning between immiscible solvents (e.g., CHCl3 and MeOH/H2O) D->E F Column Chromatography (CC) (e.g., Silica Gel, Polyamide) E->F G Fraction Collection F->G H Further Purification (e.g., Preparative TLC, HPLC) G->H I Isolated Jatrophane Diterpenes (e.g., this compound) H->I J Spectroscopic Analysis (NMR, MS) I->J

References

A Technical Guide to the Biosynthetic Pathway of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines the general biosynthetic pathway for jatrophane diterpenes. The specific term "Jatrophane 2" does not correspond to a uniquely identified compound in the current scientific literature. Therefore, this guide focuses on the core biosynthetic route leading to the jatrophane skeleton and its subsequent diversification.

Introduction

Jatrophane diterpenes are a large and structurally complex class of natural products found predominantly in plants of the Euphorbiaceae family, such as those from the Euphorbia and Jatropha genera[1][2][3]. These macrocyclic compounds are built on a distinctive bicyclic framework and are often heavily functionalized with oxygen-containing groups and ester moieties[1][4]. Jatrophanes have garnered significant interest from the scientific and pharmaceutical communities due to their broad spectrum of potent biological activities. These include cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR) reversal properties, making them attractive scaffolds for drug discovery and development.

Understanding the biosynthetic pathway of jatrophanes is crucial for harnessing their therapeutic potential. Elucidating the enzymatic machinery responsible for their production opens avenues for metabolic engineering and synthetic biology approaches to improve yields, generate novel analogues, and ensure a sustainable supply of these valuable compounds. This guide provides a detailed overview of the current understanding of the jatrophane biosynthetic pathway, from its primary metabolic precursors to the diversification of the core skeleton.

The Jatrophane Biosynthetic Pathway

The biosynthesis of jatrophanes, like all diterpenoids, begins with universal five-carbon precursors and proceeds through a series of enzyme-catalyzed steps to assemble the complex macrocyclic structure.

Precursor Supply: Formation of Geranylgeranyl Diphosphate (B83284) (GGPP)

All terpenoids are synthesized from the C5 building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these precursors are produced by two distinct pathways located in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. Through the sequential head-to-tail condensation of these C5 units, catalyzed by prenyltransferase enzymes, the C20 precursor for all diterpenes, geranylgeranyl diphosphate (GGPP), is formed.

G cluster_MVA Cytosol (MVA Pathway) cluster_MEP Plastid (MEP Pathway) cluster_GGPP Diterpene Precursor Synthesis acetyl_coa Acetyl-CoA mva Mevalonate acetyl_coa->mva Multiple Steps ipp_mva IPP mva->ipp_mva dmapp_mva DMAPP ipp_mva->dmapp_mva ggpps GGPP Synthase ipp_mva->ggpps pyruvate Pyruvate + G3P mep MEP pyruvate->mep Multiple Steps ipp_mep IPP mep->ipp_mep dmapp_mep DMAPP ipp_mep->dmapp_mep ipp_mep->ggpps dmapp_mep->ggpps ggpp Geranylgeranyl Diphosphate (GGPP) ggpps->ggpp

Diagram 1. Biosynthesis of the universal diterpene precursor GGPP.
Formation of the Core Jatrophane Skeleton

The biosynthesis of the jatrophane core is a multi-step process involving cyclization and rearrangement reactions. The most widely accepted pathway proceeds through the key intermediate, casbene (B1241624).

  • Cyclization of GGPP to Casbene: The first committed step in the biosynthesis of many Euphorbiaceae diterpenes is the cyclization of the linear precursor GGPP into the macrocyclic diterpene casbene. This complex transformation is catalyzed by a single enzyme, casbene synthase (CBS) . Casbene synthase belongs to the lyase family (EC 4.2.3.8) and is responsible for forming the characteristic bicyclo[9.3.0]tetradec-3-ene ring system of casbene, which contains a cyclopropane (B1198618) ring.

  • Oxidative Modification of Casbene: Following the formation of casbene, the pathway is thought to proceed through a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . While the exact sequence and intermediates are not fully elucidated, this phase is critical for forming the jatrophane skeleton. It is proposed that CYPs catalyze hydroxylations on the casbene backbone.

  • Formation of the Jatrophane Core: The defining step in forming the jatrophane skeleton is the rearrangement of the casbene-derived intermediate. This involves the opening of the strained cyclopropane ring, followed by a second ring closure between carbons C-6 and C-10 to form the final 5/12-membered bicyclic jatrophane core. It has been proposed that an intermediate such as '6-hydroxy-5,9-diketocasbene' could be involved, requiring the activity of at least two distinct CYP enzymes. A short-chain alcohol dehydrogenase (ADH) may also participate in these transformations.

G ggpp GGPP cbs Casbene Synthase (CBS) ggpp->cbs casbene Casbene cyps Cytochrome P450s (CYPs) casbene->cyps oxidized_casbene Oxidized Casbene Intermediates rearrangement Ring Opening & Ring Closure oxidized_casbene->rearrangement jatrophane_core Jatrophane Skeleton cbs->casbene cyps->oxidized_casbene rearrangement->jatrophane_core

Diagram 2. Formation of the core jatrophane skeleton from GGPP.
Structural Diversification of the Jatrophane Skeleton

The immense structural diversity of naturally occurring jatrophanes arises from extensive "late-stage" modifications of the basic skeleton. These modifications are crucial for the biological activities of the final compounds.

  • Further Oxidations: The jatrophane core undergoes additional position-specific oxidations, catalyzed by a suite of CYPs and potentially other oxidoreductases. This introduces hydroxyl, keto, and epoxy functionalities at various positions on the macrocycle.

  • Acylation (Esterification): A hallmark of jatrophane diterpenes is their occurrence as polyesters. A variety of acyl groups—such as acetyl, propionyl, isobutanoyl, tigloyl, and benzoyl—are attached to the hydroxyl groups on the jatrophane core. These reactions are catalyzed by acyltransferases, such as members of the BAHD family, which use acyl-CoA donors to esterify the diterpenoid backbone. The number, type, and position of these ester groups contribute significantly to the structural variety and pharmacological properties of the final molecules.

G cluster_modifications Late-Stage Modification Enzymes cluster_products Diverse Jatrophane Products start Jatrophane Skeleton cyps Cytochrome P450s start->cyps Hydroxylation, Epoxidation other_ox Other Oxidoreductases start->other_ox Oxidation/ Reduction acyltransferases Acyltransferases (e.g., BAHD family) start->acyltransferases Esterification product1 Jatrophane Polyester A acyltransferases->product1 product2 Jatrophane Polyester B acyltransferases->product2 product_n ... acyltransferases->product_n

Diagram 3. Conceptual workflow for the diversification of the jatrophane skeleton.

Quantitative Data

Comprehensive kinetic data for all enzymes in the jatrophane biosynthetic pathway is not yet fully available in the literature. However, research in metabolic engineering has provided some quantitative insights into the production of key pathway intermediates.

ParameterValue / ObservationOrganism / SystemSignificance
Casbene Production Titer 31 mg/LMetabolically engineered Saccharomyces cerevisiaeDemonstrates the feasibility of heterologous production of the key jatrophane precursor.
Enzyme Substrate Specificity CYP726A enzymes (CYP726A14, A17, A18) from Euphorbia lathyris can use casbene as a substrate.In vitro enzyme assaysIdentifies specific P450s involved in the post-casbene oxidative steps.
Gene Expression Response Treatment of Euphorbia lathyris transformed root cultures with methyl jasmonate significantly increases mRNA levels of GGPP synthase and casbene synthase.E. lathyris transformed root culturesSuggests that the pathway is inducible as part of a defense response, which can be exploited to increase yields.
Acyltransferase Activity ElBAHD16 and ElBAHD35 from E. lathyris were identified as macrocyclic diterpenoid O-acyltransferases.In vitro characterizationConfirms the enzyme class responsible for the final esterification steps that diversify jatrophane structures.

Experimental Protocols

The elucidation of the jatrophane pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized methodologies for the key experiments cited.

Gene Discovery and Cloning

The identification of candidate genes for enzymes like casbene synthase and cytochrome P450s often begins with transcriptomic analysis of jatrophane-producing plant tissues, such as the roots or latex of Jatropha or Euphorbia species.

  • RNA Extraction and Sequencing: Total RNA is extracted from the target plant tissue. mRNA is then isolated and used to construct a cDNA library for RNA sequencing (RNA-Seq).

  • Transcriptome Assembly and Annotation: The sequencing reads are assembled de novo or mapped to a reference genome. The resulting transcripts are annotated using databases like NCBI and KEGG to identify sequences with homology to known terpene synthases, CYPs, and acyltransferases.

  • Gene Cloning: Based on the transcriptomic data, gene-specific primers are designed to amplify the full-length coding sequence of candidate genes from cDNA using PCR. The amplified DNA is then cloned into an appropriate expression vector.

Heterologous Expression and Functional Characterization

To confirm the function of a candidate gene, it is expressed in a microbial host that does not natively produce diterpenes, such as Escherichia coli or Saccharomyces cerevisiae.

  • Host Strain Engineering: The host strain is often metabolically engineered to enhance the supply of the precursor GGPP. This may involve overexpressing genes from the MVA pathway.

  • Transformation: The expression vector containing the cloned plant gene (e.g., casbene synthase) is transformed into the engineered host strain.

  • Culture and Induction: The transformed microbial cells are grown in a suitable culture medium. Gene expression is induced (e.g., by adding IPTG for E. coli or using a galactose-inducible promoter in yeast).

  • Product Extraction: After a period of incubation, the culture is extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) to capture the lipophilic terpene products.

  • Product Analysis: The extracted compounds are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product (e.g., casbene) is confirmed by comparing its mass spectrum and retention time to an authentic standard.

Enzyme Assays for Terpene Synthases

In vitro assays are used to characterize the biochemical properties of the purified enzymes.

  • Protein Expression and Purification: The enzyme is expressed in E. coli (often as a fusion protein with a tag like His6 for easy purification) and purified using affinity chromatography.

  • Assay Reaction: The purified enzyme is incubated in a reaction buffer typically containing a divalent metal cofactor (e.g., MgCl₂), the substrate (e.g., GGPP), and a phosphatase to remove the diphosphate group from any unreacted substrate.

  • Product Extraction: The reaction is stopped and the terpene products are extracted by overlaying the aqueous reaction with an organic solvent (e.g., hexane) followed by vortexing.

  • Analysis: The organic layer is removed and analyzed by GC-MS to identify and quantify the enzymatic products.

Isolation and Structure Elucidation of Jatrophanes

The process of discovering new jatrophane diterpenes from plant sources involves extraction, purification, and detailed structural analysis.

  • Extraction: Dried and powdered plant material (e.g., whole plants, roots) is exhaustively extracted with solvents of increasing polarity, such as hexane, chloroform, and methanol.

  • Chromatographic Separation: The crude extracts are subjected to multiple rounds of chromatography to isolate individual compounds. This typically involves techniques like column chromatography (using silica (B1680970) gel or Sephadex) and High-Performance Liquid Chromatography (HPLC), often using both normal-phase and reverse-phase columns.

  • Structure Determination: The structure of each purified compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: An extensive suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to establish the planar structure and relative stereochemistry of the molecule.

    • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.

Conclusion and Future Outlook

The biosynthetic pathway to jatrophane diterpenes is a complex and fascinating example of nature's chemical ingenuity. While the initial steps from GGPP to the key intermediate casbene are well-established, the subsequent oxidative and tailoring enzymes that create the vast diversity of jatrophane structures remain an active area of research. Advances in genomics, transcriptomics, and metabolomics are rapidly accelerating the discovery of the genes and enzymes responsible for these transformations. A complete understanding of this pathway will be instrumental for the metabolic engineering of microbial cell factories, a strategy that promises to provide a sustainable and scalable source of these therapeutically promising molecules for future drug development programs.

References

The Biological Activity of Jatrophane Diterpenes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of naturally occurring compounds predominantly found in plants of the Euphorbiaceae family. These molecules are characterized by a complex bicyclic or tetracyclic carbon skeleton. Over the past few decades, jatrophane diterpenes have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of a subset of these compounds, often designated as "Jatrophane 2" or "compound 2" in various research publications. The primary activities discussed herein include cytotoxicity against cancer cell lines, modulation of multidrug resistance, anti-inflammatory effects, and induction of autophagy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.

Quantitative Biological Data

The biological activities of various jatrophane diterpenes, including several designated as "compound 2," have been quantified in numerous studies. The following tables summarize the reported cytotoxic and anti-inflammatory activities, as well as their potential to reverse multidrug resistance in cancer cells.

Table 1: Cytotoxicity of Jatrophane Diterpenes against Human Cancer Cell Lines
CompoundCell LineIC50 (µM)Source
This compoundNCI-H460 (Non-small cell lung carcinoma)~10-20[1]
This compoundU87 (Glioblastoma)~10-20[1]
Euphomelliferene A (2)L5178Y MDR (Mouse lymphoma, multidrug-resistant)Not specified, but showed significant MDR reversing activity[2]
Euphomelliferene A (2)COLO 320 (Human colon adenocarcinoma)Not specified, but showed significant MDR reversing activity[2]
Euphoheliophane B (2)Renal cancer cell lines (unspecified)< 50
Euphjatrophane B (2)HM Cherry-GFP-LC3 (Human microglia)Not specified, evaluated for autophagy activation
Portlandicine analogue (2)Mouse lymphomaActive in reversing multidrug resistance
Jatrophane Diterpenoid (2)A549 (Lung carcinoma)Inactive (>10 µM)
Jatrophane Diterpenoid (2)A549/paclitaxel-resistantInactive (>10 µM)
Table 2: Anti-Inflammatory Activity of Jatrophane Diterpenoids
CompoundAssayCell LineIC50 (µM)Source
Jatrophane Diterpenoid (2)NO Production InhibitionRAW264.7 MacrophagesNot specified, but showed potent activity[3]
Table 3: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes
CompoundMDR Cell LineReversal ActivitySource
Jatrophane 1 & 2NCI-H460/RStrong reversal potential by inhibiting P-glycoprotein transport
Nicaeenin A-GNCI-H460/R, DLD1-TxRSignificant potential to inhibit P-glycoprotein (P-gp) activity
Euphodendroidin D (4)P-gp-mediated daunomycin transportOutperformed cyclosporin (B1163) by a factor of 2
Jatrophane DiterpenesMCF-7/ADRReversal fold (RF) values from 2.3 to 12.9 at 10 µM

Key Biological Activities and Signaling Pathways

Jatrophane diterpenes exert their biological effects through various mechanisms of action. This section details the key activities and the signaling pathways that are modulated by these compounds.

Cytotoxicity and Modulation of Multidrug Resistance

A significant body of research has focused on the cytotoxic effects of jatrophane diterpenes against a range of cancer cell lines. Furthermore, a key area of interest is their ability to overcome multidrug resistance (MDR), a major obstacle in cancer chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.

Several jatrophane diterpenes have been shown to be potent inhibitors of P-gp, thereby restoring the sensitivity of resistant cancer cells to conventional anticancer drugs. This activity is often assessed using the rhodamine 123 exclusion assay, where an increase in the intracellular fluorescence of the P-gp substrate rhodamine 123 indicates inhibition of the transporter.

A proposed mechanism for the MDR reversal activity of some jatrophane diterpenes involves the inhibition of the PI3K/Akt/NF-κB signaling pathway. This pathway is frequently overactivated in cancer and contributes to cell survival, proliferation, and drug resistance. By inhibiting this pathway, jatrophane diterpenes can lead to a reduction in P-gp expression and an increase in apoptosis of cancer cells.

PI3K_Akt_NFkB_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits pAkt p-Akt (Active) This compound->pAkt Reduces phosphorylation Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Phosphorylates NFkB NF-κB pAkt->NFkB Activates NFkB_n NF-κB NFkB->NFkB_n Translocates to Pgp P-glycoprotein (P-gp) Drug Efflux Drug Efflux Pgp->Drug Efflux Nucleus Nucleus Pgp_gene P-gp Gene Transcription NFkB_n->Pgp_gene Pgp_gene->Pgp Leads to expression of Multidrug Resistance Multidrug Resistance Drug Efflux->Multidrug Resistance

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by this compound.

Anti-Inflammatory Activity

Inflammation is a critical process in many diseases, including cancer. Certain jatrophane diterpenes have demonstrated potent anti-inflammatory properties. This is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW264.7 cell line. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs. The mechanism underlying this activity may also involve the modulation of inflammatory signaling pathways like NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes.

Autophagy Induction

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders. Some jatrophane diterpenoids have been identified as activators of autophagy. The induction of autophagy is typically monitored by observing the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. The ability of jatrophane diterpenes to modulate autophagy opens up new avenues for their potential therapeutic applications.

Autophagy_Workflow Cells Cells Treatment Treatment Cells->Treatment This compound This compound Treatment->this compound Control Control Treatment->Control Cell Lysis Cell Lysis This compound->Cell Lysis 24h Control->Cell Lysis 24h Western Blot Western Blot Cell Lysis->Western Blot LC3-I LC3-I Western Blot->LC3-I LC3-II LC3-II Western Blot->LC3-II Analysis Analysis LC3-I->Analysis LC3-II->Analysis Increased LC3-II/LC3-I Ratio Increased LC3-II/LC3-I Ratio Analysis->Increased LC3-II/LC3-I Ratio Indicates Autophagy Induction

Caption: Experimental workflow for assessing autophagy induction by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the jatrophane diterpene in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

P-glycoprotein Inhibition: Rhodamine 123 Exclusion Assay

Principle: This assay measures the function of the P-gp efflux pump. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of rhodamine 123 and an increase in fluorescence.

Protocol:

  • Cell Seeding: Seed P-gp-overexpressing cells (e.g., NCI-H460/R) and the parental sensitive cell line in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane diterpene or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.

  • Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 5 µM to each well.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer (Excitation: 488 nm, Emission: 525 nm).

  • Data Analysis: Calculate the fluorescence accumulation ratio by dividing the fluorescence of the treated cells by that of the untreated control.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

Principle: This assay quantifies the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the jatrophane diterpene for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

  • Incubation: Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Autophagy Induction: LC3-I to LC3-II Conversion Assay

Principle: This assay detects the induction of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting. LC3-II has a higher electrophoretic mobility than LC3-I.

Protocol:

  • Cell Treatment: Treat cells with the jatrophane diterpene for the desired time. A known autophagy inducer (e.g., rapamycin) can be used as a positive control.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE (using a 12-15% gel to resolve LC3-I and LC3-II) and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio indicates autophagy induction. A loading control (e.g., GAPDH or β-actin) should also be blotted to ensure equal protein loading.

Conclusion

The jatrophane diterpenes, including those designated as "this compound" in various studies, represent a promising class of natural products with a wide range of biological activities. Their demonstrated cytotoxicity against cancer cells, ability to reverse multidrug resistance, anti-inflammatory effects, and capacity to induce autophagy highlight their potential as lead compounds for the development of new therapeutic agents. The inhibition of the PI3K/Akt/NF-κB signaling pathway appears to be a key mechanism underlying some of these effects. The experimental protocols detailed in this guide provide a foundation for the continued investigation and evaluation of these and other jatrophane diterpenes. Further research is warranted to fully elucidate their mechanisms of action, establish comprehensive structure-activity relationships, and explore their therapeutic potential in preclinical and clinical settings.

References

Unraveling the a-ction of Jatrophane-2: A Technical Guide to its Role in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jatrophane diterpenes, a class of naturally occurring compounds, have garnered significant attention for their potential to combat multidrug resistance (MDR) in cancer cells. While specific data on "Jatrophane 2" is limited, extensive research on closely related jatrophane diterpenoids provides a strong framework for understanding its likely mechanism of action. This guide synthesizes the available evidence, focusing on the core mechanism of P-glycoprotein (P-gp) inhibition, and presents it in a format tailored for a scientific audience.

Core Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which jatrophane diterpenes, and likely this compound, exert their effects is through the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter protein that functions as a broad-spectrum efflux pump.[1] In cancer cells, overexpression of P-gp is a major cause of MDR, as it actively transports a wide range of chemotherapeutic drugs out of the cell, preventing them from reaching their intracellular targets at effective concentrations.

Jatrophane diterpenes act as modulators of P-gp, effectively reversing this resistance.[2][3] They are thought to function as P-gp substrates, competitively inhibiting the efflux of co-administered anticancer drugs.[4] This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cancer cells.[4]

dot

MDR_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Extracellular Space Pgp->Drug_out Drug_in Chemotherapeutic Drug Drug_in->Pgp Efflux Target Intracellular Target (e.g., DNA) Drug_in->Target Binding Jatrophane This compound Jatrophane->Pgp Inhibition Apoptosis Cell Death (Apoptosis) Target->Apoptosis Signal

Caption: Mechanism of P-glycoprotein (P-gp) mediated multidrug resistance and its inhibition by this compound.

Beyond P-gp: Additional Anticancer Effects

While P-gp inhibition is the most well-documented mechanism, some studies suggest that jatrophane diterpenes may possess other anticancer properties. For instance, certain jatrophanes have been shown to inhibit the PI3K/NF-κB pathway, which can lead to a reduction in P-gp expression. Additionally, some jatrophanes have demonstrated the ability to increase reactive oxygen species (ROS) levels in cancer cells, contributing to increased apoptosis. It is important to note that the direct cytotoxic effects of different jatrophane compounds can vary, with some, including a compound referred to as "this compound" in one study, showing little to no direct cancer cell growth inhibition.

Quantitative Data on Jatrophane Diterpenes

CompoundCell LineAssayIC50 / EC50Reversal Fold (RF)Reference
Pepluanin A-Pgp-mediated daunomycin transportOutperforms cyclosporin (B1163) A by a factor of at least 2-
Euphodendroidin D-Pgp-mediated daunomycin transportOutperforms cyclosporin by a factor of 2-
Jatrophane Cmpd. 10-ABCB1 InhibitionEC50 = 1.82 μM-
Jatrophane Cmpd. 7MCF-7/ADRMTT Assay-12.9 at 10 μM
Jatrophane Cmpd. 8MCF-7/ADRMTT Assay-12.3 at 10 μM
Jatrophane Cmpd. 9MCF-7/ADRMTT Assay-36.82 at 10.0 mM

Experimental Protocols

The following outlines the general methodologies employed in the study of jatrophane diterpenes as MDR modulators.

1. Cell Lines and Culture:

  • MDR Cell Lines: Commonly used cell lines include those overexpressing P-gp, such as adriamycin-resistant human breast adenocarcinoma cells (MCF-7/ADR) and human hepatocellular carcinoma cells (HepG2/ADR). Human ABCB1-transfected mouse T-lymphoma cells (L5178Y) are also utilized.

  • Parental (Sensitive) Cell Lines: The corresponding non-resistant parental cell lines (e.g., MCF-7, HepG2) are used as controls.

  • Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum, antibiotics, and maintained in a humidified incubator with 5% CO2.

2. Key Assays for P-gp Inhibition:

  • Rhodamine 123 (Rho123) Efflux/Accumulation Assay:

    • Principle: Rho123 is a fluorescent substrate of P-gp. In MDR cells, Rho123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular Rho123 fluorescence.

    • General Protocol:

      • Cells are pre-incubated with the test compound (jatrophane diterpene) at various concentrations.

      • Rho123 is added, and the cells are incubated further.

      • After incubation, cells are washed, and the intracellular fluorescence is measured using a flow cytometer or fluorescence microplate reader.

      • An increase in fluorescence compared to untreated MDR cells indicates P-gp inhibition.

  • Chemosensitivity (MDR Reversal) Assay:

    • Principle: This assay determines the ability of a compound to restore the cytotoxicity of a chemotherapeutic agent in MDR cells.

    • General Protocol:

      • MDR cells are treated with a standard anticancer drug (e.g., doxorubicin, paclitaxel) in the presence or absence of the jatrophane diterpene.

      • Cell viability is assessed after a set incubation period (e.g., 48-72 hours) using methods like the MTT assay.

      • A decrease in the IC50 value of the anticancer drug in the presence of the jatrophane indicates MDR reversal. The "reversal fold" (RF) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in combination with the modulator.

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Experimental_Workflow start Start: Isolate Jatrophane Diterpenes cell_culture Culture MDR and Parental Cancer Cell Lines start->cell_culture rho123_assay Rhodamine 123 Accumulation Assay cell_culture->rho123_assay chemo_assay Chemosensitivity (MTT) Assay cell_culture->chemo_assay data_analysis Data Analysis: - Fluorescence Intensity - IC50 Values - Reversal Fold rho123_assay->data_analysis chemo_assay->data_analysis conclusion Conclusion: Determine P-gp Inhibition and MDR Reversal data_analysis->conclusion

Caption: General experimental workflow for evaluating jatrophane diterpenes as P-gp modulators.

Structure-Activity Relationships (SAR)

Studies on various jatrophane diterpenes have provided insights into the structural features important for their P-gp inhibitory activity. Key findings include:

  • Lipophilicity: In general, increased lipophilicity is associated with enhanced activity.

  • Substitution Patterns: The substitution pattern, particularly at positions 2, 3, and 5 of the jatrophane skeleton, appears to be crucial for binding to P-gp.

  • Medium-Sized Ring Substitutions: The presence of specific functional groups on the medium-sized ring (at carbons 8, 9, 14, and 15) significantly influences activity. For example, a free hydroxyl group at C-8 can decrease activity, while a carbonyl at C-14, an acetoxyl at C-9, and a free hydroxyl at C-15 can enhance it.

Conclusion

The available scientific literature strongly suggests that the primary mechanism of action for jatrophane diterpenes, including by extension this compound, is the modulation of P-glycoprotein to reverse multidrug resistance in cancer. Their ability to inhibit the efflux of chemotherapeutic agents from resistant cells is a promising strategy for enhancing the efficacy of existing cancer treatments. Further research to elucidate the precise interactions between specific jatrophane compounds like this compound and P-gp, as well as to explore potential secondary mechanisms, is warranted for the development of novel and effective MDR reversal agents.

References

The Discovery and Enduring Legacy of Jatrophane Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes represent a fascinating and structurally diverse class of natural products, primarily isolated from the plant family Euphorbiaceae. Their complex molecular architecture, characterized by a macrocyclic 5/12-membered ring system, has captivated chemists for decades. Beyond their structural novelty, jatrophane diterpenes exhibit a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties, making them a compelling subject for drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones in the field of jatrophane diterpene research.

The Dawn of an Era: The Discovery of Jatrophone (B1672808)

The history of jatrophane diterpenes began in 1970 with the pioneering work of S. Morris Kupchan and his colleagues. While screening plant extracts for antitumor activity, they isolated a novel macrocyclic diterpenoid from the roots of Jatropha gossypiifolia. This compound, which they named jatrophone , exhibited significant inhibitory activity against cells derived from human carcinoma of the nasopharynx (KB) and in vivo against several standard animal tumor systems, including P-388 lymphocytic leukemia.[1][2]

The structure of jatrophone was elucidated through a combination of chemical degradation and spectroscopic techniques, including infrared (IR), ultraviolet (UV), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. The initial structural assignment was later confirmed and its stereochemistry established by X-ray crystallography. The discovery of jatrophone not only introduced a new class of natural products but also sparked considerable interest in the chemical and biological diversity of the Euphorbiaceae family.

Biosynthesis: Nature's Intricate Pathway

The biosynthesis of the jatrophane skeleton is a testament to the elegance of natural product synthesis. The journey begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations, GGPP is first converted to casbene, a key intermediate in the biosynthesis of many diterpenes found in the Euphorbiaceae. The formation of the characteristic 5/12-membered ring system of the jatrophane core then proceeds through further complex cyclization and rearrangement reactions of a casbene-derived carbocation. This biosynthetic pathway gives rise to the vast structural diversity observed within the jatrophane family.

Jatrophane Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Jatrophane_Core Jatrophane Core Skeleton (5/12-membered ring) Casbene->Jatrophane_Core Cyclization & Rearrangement Diverse_Jatrophanes Diverse Jatrophane Diterpenes Jatrophane_Core->Diverse_Jatrophanes Oxidation, Acylation, etc. PI3K_Akt_NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activation Akt Akt pIKK p-IKK pAkt->pIKK Activation IKK IKK pIkB p-IκB pIKK->pIkB Phosphorylation IkB IκB NFkB NF-κB pIkB->NFkB Ubiquitination & Degradation leads to NF-κB release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Jatrophone Jatrophone Jatrophone->PI3K Inhibition Jatrophone->Akt Inhibition Jatrophone->NFkB Inhibition Gene Target Gene Transcription (Proliferation, Survival) NFkB_nuc->Gene Binding Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., CH₂Cl₂/Acetone) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane/MeOH-H₂O) Crude_Extract->Partitioning Fractions Polar & Non-polar Fractions Partitioning->Fractions Column_Chrom Column Chromatography (e.g., Silica Gel) Fractions->Column_Chrom Semi_Pure Semi-pure Fractions Column_Chrom->Semi_Pure HPLC HPLC Purification (e.g., C18 column) Semi_Pure->HPLC Pure_Jatrophane Pure Jatrophane Diterpene HPLC->Pure_Jatrophane

References

Spectroscopic and Biological Evaluation of Jatrophane 2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data for a jatrophane diterpene, referred to as "Jatrophane 2," isolated from the roots of Euphorbia nicaeensis. Jatrophane diterpenoids are a class of natural products known for their complex structures and interesting biological activities, including the modulation of multidrug resistance in cancer cells.[1][2] This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a workflow for assessing a key biological activity.

Core Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily using 1D and 2D NMR techniques and high-resolution electrospray ionization mass spectrometry (HRESIMS).[1]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the elemental composition of a molecule, which is a critical step in its identification.

Table 1: HRESIMS Data for this compound

Ion Calculated m/z Observed m/z Molecular Formula
[M+Na]⁺ 697.2800 697.2612 C₃₈H₄₂O₁₁Na

Source: Krstić et al., 2021[1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125.80 MHz, CDCl₃)

Position Chemical Shift (δc) in ppm
9 208.29
14 204.69
1' 169.55
1'' 163.90
1''' 170.28
1vi 165.96
6(17) 140.78, 116.48
11(12) 135.48, 133.22
Aromatic (8C) 129.50, 129.45, 129.24, 129.34, 130.04, 130.69, 133.85, 133.94
Oxygenated (5C) 91.30 (C-2), 77.92 (C-3), 73.94 (C-5), 76.78 (C-7), 91.83 (C-15)
Methyl (6C) 18.58 (C-16), 26.91 (C-18), 23.29 (C-19), 18.33 (C-20), 20.92 (C-2'), 20.86 (C-2iv)

Source: Krstić et al., 2021[1]

Table 3: Selected ¹H NMR Spectroscopic Data for Jatrophane 1 (500.26 MHz, CDCl₃) from the same study, illustrating typical jatrophane proton signals.

Protons Chemical Shift (δH) in ppm, Coupling Constant (J) in Hz
H-1α/H-1β 3.95 d, 2.56 d
H-3/H-4/H-5 4.71 brs, 2.85 d, 5.55 brs
H-7/H-8α/H-8β 4.97 d, 2.43 dd, 2.02 d
H-11/H-12 5.22 d (J = 16.0), 5.54 dd (J = 16.0, 10)
H-13/H-20 3.60 dq, 1.22 d

Source: Krstić et al., 2021

Experimental Protocols

The isolation and structural characterization of jatrophane diterpenes involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification

Jatrophane diterpenes are typically isolated from the latex or various plant parts of Euphorbia species. A general procedure involves:

  • Extraction: The plant material is extracted with a solvent such as chloroform (B151607) or methanol.

  • Chromatography: The crude extract is then subjected to multiple chromatographic steps for purification. These may include:

    • Column chromatography on silica (B1680970) gel or polyamide.

    • Preparative thin-layer chromatography (TLC).

    • High-performance liquid chromatography (HPLC), often using both normal-phase and reversed-phase columns.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at frequencies of 500 MHz or higher for protons. Deuterated chloroform (CDCl₃) is a common solvent, with tetramethylsilane (B1202638) (TMS) used as an internal standard. For complete structure elucidation, a suite of 2D NMR experiments is employed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments help to establish the connectivity of protons and carbons and to determine the relative stereochemistry of the molecule.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and elemental composition of the isolated compounds.

Biological Activity Assessment: P-glycoprotein Inhibition

Jatrophane diterpenes are frequently investigated for their ability to inhibit P-glycoprotein (P-gp), a membrane transporter that plays a significant role in multidrug resistance (MDR) in cancer cells. P-gp actively pumps chemotherapeutic drugs out of cancer cells, reducing their efficacy. Inhibitors of P-gp can help to overcome this resistance.

Below is a diagram illustrating a typical experimental workflow to screen for P-gp inhibitory activity.

Pgp_Inhibition_Workflow cluster_prep Cell Culture and Preparation cluster_treatment Treatment cluster_assay Rhodamine 123 Accumulation Assay cluster_analysis Data Acquisition and Analysis cell_culture Culture P-gp overexpressing cancer cells (e.g., NCI-H460/R) and parental sensitive cells. seeding Seed cells in 96-well plates and allow to adhere. cell_culture->seeding add_compounds Add this compound at various concentrations. Include positive control (e.g., Verapamil) and negative control (vehicle). seeding->add_compounds pre_incubation Pre-incubate for a defined period. add_compounds->pre_incubation add_rhodamine Add Rhodamine 123 (a P-gp substrate) to all wells. pre_incubation->add_rhodamine incubation Incubate for a specific time (e.g., 90 minutes). add_rhodamine->incubation wash Wash cells to remove extracellular Rhodamine 123. incubation->wash lysis Lyse cells to release intracellular Rhodamine 123. wash->lysis measure_fluorescence Measure intracellular fluorescence using a plate reader. lysis->measure_fluorescence calculate_ic50 Calculate the IC50 value for P-gp inhibition by this compound. measure_fluorescence->calculate_ic50

Caption: Workflow for P-gp Inhibition Assay.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and the methodologies used for its study. The presented data and protocols are essential for researchers in natural product chemistry and drug discovery who are working with this class of compounds.

References

An In-depth Technical Guide on the Chemical Properties and Stability of Jatrophane 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Jatrophane 2, a complex diterpenoid of significant interest in pharmaceutical research. This document collates available data on its chemical characteristics and outlines key experimental protocols for its isolation, characterization, and stability assessment.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a class of naturally occurring compounds characterized by a highly functionalized and complex macrocyclic skeleton.[1] They are predominantly isolated from plants of the Euphorbiaceae family, such as those of the Euphorbia and Jatropha genera.[1][2] These compounds have garnered considerable attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][3] Their intricate molecular architecture and promising pharmacological profile make them attractive candidates for drug discovery and development programs.

Chemical Properties of this compound

This compound, identified as 2,5,7,9,14-hexaacetoxy-3-benzoyloxy-15-hydroxy-jatropha-6(17),11E-diene with the CAS Number 210108-86-4 , is a polyacetylated and benzoylated jatrophane diterpene. While extensive experimental data for this specific analogue is limited, a combination of predicted data and information from closely related compounds allows for a reasonable characterization of its chemical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₃₉H₅₀O₁₅-
Molecular Weight 758.8 g/mol -
Appearance Predicted to be a solidGeneral property of similar diterpenoids
Boiling Point 710.0 ± 60.0 °CPredicted
Density 1.26 ± 0.1 g/cm³Predicted
pKa 12.34 ± 0.70Predicted
LogP 3.73Predicted
Solubility Expected to be soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, AcetoneBased on solubility of Jatrophane 4

Stability Profile of this compound

The stability of this compound is a critical factor for its handling, formulation, and development as a potential therapeutic agent. The presence of multiple ester functional groups (acetates and a benzoate) suggests susceptibility to hydrolysis under both acidic and basic conditions.

  • pH Stability: The ester linkages are prone to hydrolysis, which would be accelerated in the presence of strong acids or bases, leading to the corresponding carboxylic acids and alcohols. Therefore, maintaining a neutral pH is crucial for its stability in solution.

  • Thermal Stability: The complex, polycyclic structure of this compound suggests that it is likely to be sensitive to high temperatures. Thermal degradation may involve the loss of acetyl and benzoyl groups, as well as rearrangements of the core diterpene skeleton. It is advisable to store this compound at low temperatures, preferably at -20°C for long-term storage.

  • Light Sensitivity: While specific data on the photostability of this compound is unavailable, complex organic molecules, especially those with multiple chromophores like the benzoate (B1203000) group, can be susceptible to degradation upon exposure to UV light. It is recommended to store the compound in the dark or in amber vials.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, characterization, and stability assessment of this compound. These are based on established methods for the study of jatrophane diterpenes.

The isolation of jatrophane diterpenes from plant material is a multi-step process involving extraction and chromatography.

Protocol:

  • Extraction:

    • Air-dry and powder the plant material (e.g., whole plants of a Euphorbia species).

    • Extract the powdered material with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform and methanol, at room temperature for an extended period (e.g., 48-72 hours).

    • Concentrate the resulting extract under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between n-hexane, chloroform, and methanol.

    • The jatrophane diterpenes are typically found in the more polar fractions (chloroform and methanol).

  • Chromatographic Purification:

    • Employ a series of column chromatography techniques to isolate the target compound.

    • Silica Gel Column Chromatography: Use a gradient of solvents, such as n-hexane and ethyl acetate, to separate the fractions.

    • Sephadex LH-20 Column Chromatography: Utilize this size-exclusion chromatography with a solvent like methanol to further purify the fractions containing jatrophane diterpenes.

    • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase C18 column with a mobile phase, such as a gradient of acetonitrile (B52724) and water, for the final purification of this compound.

G plant_material Powdered Plant Material extraction Solvent Extraction (e.g., MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane/CHCl3/MeOH) crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction silica_gel Silica Gel Column Chromatography chloroform_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc jatrophane_2 Pure this compound hplc->jatrophane_2

Figure 1. General workflow for the isolation of this compound.

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

Protocol:

  • Mass Spectrometry (MS):

    • Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a series of NMR spectra:

      • ¹H NMR: To determine the proton chemical shifts and coupling constants.

      • ¹³C NMR: To identify the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC, NOESY): To establish the connectivity of protons and carbons and to determine the relative stereochemistry of the molecule.

To evaluate the stability of this compound, a systematic study under various stress conditions is required.

Protocol:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Forced Degradation Studies:

    • Acid and Base Hydrolysis:

      • Add an aliquot of the stock solution to solutions of varying pH (e.g., pH 2, 4, 7, 9, 12).

      • Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period.

      • At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

    • Thermal Degradation:

      • Incubate aliquots of the stock solution in a solid or solution state at elevated temperatures (e.g., 40°C, 60°C, 80°C).

      • Analyze samples at regular intervals by HPLC.

    • Photostability:

      • Expose aliquots of the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

      • Simultaneously, keep control samples in the dark.

      • Analyze both exposed and control samples at various time points by HPLC.

  • Analysis:

    • Use a validated stability-indicating HPLC method to quantify the remaining amount of this compound and to detect the formation of any degradation products.

G start This compound Stock Solution stress_conditions Stress Conditions start->stress_conditions acid_base Acid/Base Hydrolysis stress_conditions->acid_base thermal Thermal Stress stress_conditions->thermal photo Photochemical Stress stress_conditions->photo sampling Time-Point Sampling acid_base->sampling thermal->sampling photo->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (Degradation Kinetics) hplc_analysis->data_analysis

Figure 2. Workflow for the stability assessment of this compound.

Conclusion

This compound is a structurally complex natural product with significant potential in drug discovery. This guide provides a summary of its known chemical properties and a framework for its experimental investigation. While some physical properties are based on predictions, the outlined protocols for isolation, characterization, and stability testing provide a solid foundation for researchers to generate the empirical data necessary for advancing the development of this promising compound. Further research is warranted to fully elucidate its chemical behavior and stability profile, which will be critical for its potential translation into a therapeutic agent.

References

In Vitro Bioactivity of Jatrophane 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane 2, a complex diterpene with the chemical name 2,5,7,8,9,14-Hexaacetoxy-3-benzoyloxy-15-hydroxyjatropha-6(17),11E-diene, is a natural product isolated from plants of the Euphorbiaceae family. This technical guide provides a comprehensive overview of the in vitro screening of this compound's bioactivity, focusing on its notable effects as a modulator of multidrug resistance (MDR) and its limited cytotoxic profile. Detailed experimental protocols for key assays are provided, along with a summary of available quantitative data and visual representations of the implicated biological pathways and experimental workflows.

Core Bioactivities of this compound

The primary bioactivity of this compound identified through in vitro screening is its potent inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells, leading to multidrug resistance. In contrast to its strong P-gp inhibitory effects, this compound generally exhibits low direct cytotoxicity against a range of cancer cell lines. Additionally, studies have reported its efficacy as an antifeedant agent against certain insect species.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the in vitro bioactivity of this compound.

Table 1: Cytotoxicity of this compound
Cell Line IC50 (µM)
Glioblastoma (U87)~20[1]
Non-small cell lung carcinoma (NCI-H460)>50
Doxorubicin-resistant non-small cell lung carcinoma (NCI-H460/R)>50
Colorectal carcinoma (DLD1)>50
Doxorubicin-resistant colorectal carcinoma (DLD1-TxR)>50
Doxorubicin-resistant glioblastoma (U87-TxR)>50
Table 2: P-glycoprotein (P-gp) Inhibition by this compound
Assay Observation
Rhodamine 123 EffluxPotent inhibition of P-gp mediated efflux
ChemoreversalReverses P-gp mediated multidrug resistance
Table 3: Antifeedant Activity of this compound
Insect Species Activity
Cotton Bollworm (Helicoverpa armigera)Significant antifeedant effect

Note: Quantitative antifeedant metrics (e.g., AFC50) for this compound are not specified in the available literature.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a glioblastoma cell line.

a. Cell Culture:

  • Human glioblastoma U87 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

  • U87 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • The culture medium is replaced with the medium containing the various concentrations of this compound. A vehicle control (medium with DMSO) is also included.

  • The plate is incubated for 72 hours at 37°C.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.

  • The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

P-glycoprotein Inhibition: Rhodamine 123 Efflux Assay

This protocol describes the assessment of this compound's ability to inhibit P-gp-mediated efflux of the fluorescent substrate rhodamine 123.

a. Cell Lines:

  • A P-gp overexpressing cell line (e.g., doxorubicin-resistant DLD1-TxR colorectal cancer cells) and its parental non-resistant counterpart (DLD1) are used.

b. Assay Procedure:

  • Cells are seeded in a 24-well plate and grown to confluence.

  • The cells are pre-incubated with various concentrations of this compound (e.g., 0.1 µM to 20 µM) or a known P-gp inhibitor (e.g., verapamil) in serum-free medium for 30 minutes at 37°C.

  • Rhodamine 123 is added to a final concentration of 5 µM, and the cells are incubated for a further 60 minutes.

  • The cells are then washed twice with ice-cold PBS to remove extracellular rhodamine 123.

  • The cells are lysed with a suitable buffer, and the intracellular fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • The increase in intracellular rhodamine 123 accumulation in the presence of this compound, relative to the untreated control, indicates P-gp inhibition.

Antifeedant Bioassay: Leaf Disc No-Choice Test

This protocol details the evaluation of the antifeedant properties of this compound against Helicoverpa armigera.

a. Insect Rearing:

  • Helicoverpa armigera larvae are reared on an artificial diet under controlled conditions (e.g., 25°C, 65% relative humidity, 14:10 h light:dark photoperiod).

b. Assay Procedure:

  • Leaf discs of a suitable host plant (e.g., cotton or chickpea) are punched out to a uniform size.

  • This compound is dissolved in a suitable solvent (e.g., acetone) and applied to the leaf discs at various concentrations. Control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.

  • A single, pre-weighed Helicoverpa armigera larva (e.g., third instar) is placed in a Petri dish with a treated or control leaf disc.

  • After a set period (e.g., 24 or 48 hours), the larva and the remaining leaf disc are removed and weighed.

  • The amount of leaf disc consumed is calculated, and the antifeedant activity is determined as the percentage reduction in consumption of the treated discs compared to the control discs.

Mandatory Visualizations

experimental_workflow_cytotoxicity cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture U87 Glioblastoma Cells seed Seed Cells in 96-well Plate start->seed treat Treat Cells with This compound seed->treat prepare Prepare Serial Dilutions of this compound prepare->treat incubate Incubate for 72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read Read Absorbance at 570 nm dissolve->read calculate Calculate Cell Viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

experimental_workflow_pgp cluster_setup Cell Setup cluster_incubation Incubation Steps cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed P-gp Overexpressing and Parental Cells pre_incubate Pre-incubate with This compound seed_cells->pre_incubate add_rh123 Add Rhodamine 123 pre_incubate->add_rh123 wash Wash with Ice-cold PBS add_rh123->wash lyse Lyse Cells wash->lyse measure Measure Intracellular Fluorescence lyse->measure analyze Quantify P-gp Inhibition measure->analyze

Caption: Workflow for the Rhodamine 123 efflux assay to assess P-gp inhibition.

signaling_pathway_pgp_inhibition cluster_cell Multidrug-Resistant Cancer Cell Jatrophane2 This compound Pgp P-glycoprotein (P-gp) Jatrophane2->Pgp Inhibits ADP ADP + Pi Pgp->ADP Efflux Drug Efflux Pgp->Efflux Mediates Accumulation Increased Intracellular Drug Accumulation Pgp->Accumulation Chemo Chemotherapeutic Drug Chemo->Pgp Binds ATP ATP ATP->Pgp Hydrolysis Efflux->Accumulation

References

Jatrophane Diterpenes: A Technical Guide to a Promising Class of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of naturally occurring compounds characterized by a unique bicyclic [10.3.0]pentadecane carbon skeleton.[1] Primarily isolated from plants of the Euphorbiaceae family, these molecules have garnered significant attention in the scientific community for their diverse and potent biological activities.[2] This technical guide provides a comprehensive overview of the current literature on jatrophane diterpenes, with a focus on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Jatrophanes are typically polyesters, meaning they are substituted with various acyl groups such as acetyl, propionyl, benzoyl, and isobutyryl, which contribute to their structural diversity and biological activity.[3][4] Their complex structures have also made them challenging targets for total synthesis.[5]

Biological Activities and Therapeutic Potential

Jatrophane diterpenes exhibit a broad spectrum of therapeutically relevant biological activities, including the reversal of multidrug resistance (MDR), cytotoxic effects against cancer cells, and anti-inflammatory properties.

Reversal of Multidrug Resistance (MDR)

One of the most promising therapeutic applications of jatrophane diterpenes is their ability to overcome multidrug resistance in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes chemotherapeutic drugs from cancer cells.

Several jatrophane diterpenes have been identified as potent P-gp inhibitors. They can act as modulators, restoring the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. The mechanism of MDR reversal often involves direct inhibition of the P-gp efflux pump, sometimes accompanied by the downregulation of P-gp expression through signaling pathways like PI3K/Akt/NF-κB.

Table 1: Multidrug Resistance Reversal Activity of Jatrophane Diterpenes

CompoundCell LineReversal Fold (RF)ConcentrationReference
Compound 7MCF-7/ADR12.910 µM
Compound 8MCF-7/ADR12.310 µM
Compound 9MCF-7/ADR36.8210 µM
Compound 69HepG-2/ADR57.412.6 µM
Compound 70HepG-2/ADR186.43.87 µM
Compound 71MCF-7/ADR21.55 µM
Compound 72MCF-7/ADR18.85 µM
Euphodendroidin D (4)P-gp-mediated daunomycin transportOutperformed cyclosporin (B1163) by a factor of 2Not specified
Portlandicine (1)Mouse lymphoma cellsLess activeNot specified
Compound 2 (from E. portlandica)Mouse lymphoma cellsActiveNot specified
Compound 3 (from E. segetalis)Mouse lymphoma cellsMore active than verapamilNot specified
Cytotoxic Activity

Jatrophane diterpenes have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer activity can be attributed to the induction of apoptosis and autophagy, as well as cell cycle arrest. The PI3K/Akt/NF-κB signaling pathway has been implicated in the cytotoxic mechanism of some jatrophanes, such as jatrophone.

Table 2: Cytotoxic Activity of Jatrophane Diterpenes

CompoundCell LineIC50 (µM)Reference
JatrophoneMCF-7/ADR1.8
Euphoscopin C (4)Paclitaxel-resistant A5496.9
Euphoheliosnoid A (5)Paclitaxel-resistant A5499.5
Euphorbiapene D (6)Paclitaxel-resistant A5497.2
Compound 1 (from E. nicaeensis)NCI-H46010-20
Compound 1 (from E. nicaeensis)NCI-H460/R10-20
Compound 1 (from E. nicaeensis)U8710-20
Compound 1 (from E. nicaeensis)U87-TxR10-20
Anti-inflammatory Activity

Several jatrophane diterpenes have been shown to possess anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Activity of Jatrophane Diterpenes

CompoundAssayIC50 (µM)Reference
Compound 5 (from J. curcas)NO production in RAW264.7 macrophages16.86 - 32.49
Compound 8 (from J. curcas)NO production in RAW264.7 macrophages16.86 - 32.49
Compound 9 (from J. curcas)NO production in RAW264.7 macrophages16.86 - 32.49
Compound 10 (from J. curcas)NO production in RAW264.7 macrophages16.86 - 32.49
Compound 11 (from J. curcas)NO production in RAW264.7 macrophages16.86 - 32.49
Compound 13 (from J. curcas)NO production in RAW264.7 macrophages16.86 - 32.49

Signaling Pathways and Mechanisms of Action

The biological activities of jatrophane diterpenes are mediated through various signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

P-glycoprotein (P-gp) Inhibition in MDR

Jatrophane diterpenes can reverse multidrug resistance by directly interacting with and inhibiting the P-glycoprotein efflux pump. This leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their efficacy. Some jatrophanes may also downregulate the expression of P-gp.

P_gp_Inhibition cluster_cell Inside Cancer Cell Jatrophane Jatrophane Diterpene Pgp P-glycoprotein (P-gp) Jatrophane->Pgp Inhibits Accumulation Increased Drug Accumulation Efflux Drug Efflux Pgp->Efflux Causes Chemo Chemotherapeutic Drug Chemo->Pgp Binds to Cell Cancer Cell

Caption: Jatrophane diterpenes inhibit P-glycoprotein, preventing drug efflux.

PI3K/Akt/NF-κB Pathway in Cytotoxicity

The cytotoxic effects of certain jatrophane diterpenes, like jatrophone, have been linked to the inhibition of the PI3K/Akt/NF-κB signaling pathway. This pathway is crucial for cell survival, proliferation, and inflammation. By downregulating key proteins in this pathway, jatrophanes can induce apoptosis and inhibit cancer cell growth.

PI3K_Akt_NFkB_Pathway Jatrophane Jatrophane Diterpene (e.g., Jatrophone) PI3K PI3K Jatrophane->PI3K Inhibits Apoptosis Apoptosis Jatrophane->Apoptosis Induces Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes NFkB->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophane diterpenes.

Experimental Protocols

The following are descriptions of key experimental methodologies commonly employed in the study of jatrophane diterpenes.

Isolation and Purification of Jatrophane Diterpenes

Jatrophane diterpenes are typically isolated from the aerial parts, roots, or latex of plants from the Euphorbiaceae family. The general workflow involves extraction with organic solvents, followed by chromatographic separation.

Isolation_Workflow Plant Plant Material (e.g., Euphorbia sp.) Extraction Solvent Extraction (e.g., Methanol, Acetone) Plant->Extraction Crude Crude Extract Extraction->Crude Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude->Chromatography Fractions Fractions Chromatography->Fractions Pure Pure Jatrophane Diterpenes Fractions->Pure Analysis Structural Elucidation (NMR, MS) Pure->Analysis

References

Methodological & Application

Application Notes & Protocols for the Quantification of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jatrophane diterpenes are a class of naturally occurring polycyclic compounds predominantly found in the Euphorbiaceae family of plants. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance (MDR) reversing properties. The complex structure of jatrophanes, characterized by a 5/12 bicyclic or related ring system, presents a significant challenge for their isolation, identification, and quantification. This document provides detailed application notes and protocols for the analytical quantification of jatrophane diterpenes, with a specific focus on a representative compound often designated as "Jatrophane 2" in various research contexts. Given that "this compound" is not a universally standardized name, for the purpose of these notes, we will refer to the structure of a specific jatrophane diterpene identified as compound 2 in relevant literature.

Analytical Methods for this compound Quantification

The quantification of this compound in plant extracts and other biological matrices is crucial for quality control, pharmacological studies, and drug development. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most common and reliable method for this purpose.

High-Performance Liquid Chromatography (HPLC-DAD)

HPLC-DAD offers a robust and widely accessible method for the quantification of this compound. The method's principle relies on the separation of the analyte from a complex mixture based on its polarity, followed by detection using its UV absorbance.

Experimental Protocol: HPLC-DAD Quantification of this compound

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is generally preferred to achieve optimal separation from other co-eluting compounds. A common mobile phase consists of:

    • Solvent A: Water (H₂O) with 0.1% formic acid

    • Solvent B: Acetonitrile (ACN) with 0.1% formic acid

  • Gradient Program:

    Time (min) % Solvent B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Jatrophane diterpenes typically exhibit UV absorbance maxima between 220 and 280 nm. The DAD should be set to scan this range, and a specific wavelength (e.g., 230 nm) can be used for quantification.

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol (B129727) or acetonitrile. A series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) should be prepared by diluting the stock solution.

  • Sample Preparation:

    • Air-dry and powder the plant material (e.g., from Euphorbia species).

    • Extract the powdered material with methanol or a mixture of chloroform (B151607) and methanol at room temperature.

    • Concentrate the extract under reduced pressure.

    • The crude extract can be further purified by column chromatography on silica (B1680970) gel or polyamide to enrich the jatrophane fraction.[1]

    • Dissolve a known amount of the extract or fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample can be determined from this calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity compared to HPLC-DAD, making it the preferred method for quantifying low levels of this compound in complex matrices. This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.

Experimental Protocol: LC-MS/MS Quantification of this compound

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole or Q-Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column with smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm) for better resolution.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A faster gradient can be employed with UPLC systems.

    Time (min) % Solvent B
    0 30
    10 95
    12 95
    12.1 30

    | 15 | 30 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for jatrophane diterpenes.

  • Mass Spectrometry Parameters:

    • Ion Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Collision Energy: Optimized for the specific precursor-to-product ion transition of this compound.

  • MRM Transitions: For quantification, Multiple Reaction Monitoring (MRM) is used. The precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. These transitions need to be determined by infusing a pure standard of this compound.

  • Standard and Sample Preparation: Similar to the HPLC-DAD method, but lower concentrations for the calibration curve are typically required due to the higher sensitivity of the instrument.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.

Quantitative Data Summary

The following table summarizes representative quantitative data for jatrophane diterpenes from various studies. It is important to note that the specific "this compound" may differ between studies, and the data presented here is for illustrative purposes.

Jatrophane DiterpenePlant SourceAnalytical MethodConcentration / ActivityReference
Component I (containing 8 jatrophanes)Euphorbia sororiaHPLCTotal content up to 92.3% in a purified fraction[1][2]
Euphodendroidin DEuphorbia dendroidesN/AOutperformed cyclosporin (B1163) by a factor of 2 to inhibit P-gp-mediated daunomycin transport[3]
Compound 26 (Jatrophane derivative)Pedilanthus tithymaloidesN/APotent MDR modulator with greater chemoreversal ability than tariquidar[4]
Euphpepluone K (Jatrophane)Euphorbia peplusN/ASignificantly activated autophagic flux in HM Cherry-GFP-LC3 cells

Experimental Workflows and Signaling Pathways

General Workflow for Isolation and Quantification of this compound

The following diagram illustrates a typical workflow from plant material to the quantification of this compound.

Workflow Plant Plant Material (e.g., Euphorbia sp.) Extraction Extraction (Methanol/Chloroform) Plant->Extraction Fractionation Fractionation (Column Chromatography) Extraction->Fractionation Purification Purification (Prep-HPLC) Fractionation->Purification Quantification Quantification (HPLC-DAD or LC-MS/MS) Fractionation->Quantification Structure Structure Elucidation (NMR, MS) Purification->Structure

Caption: Workflow for this compound isolation and quantification.

Signaling Pathway of Jatrophane Diterpenes in Multidrug Resistance

Jatrophane diterpenes are well-documented as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells. The proposed mechanism involves direct interaction with P-gp and modulation of signaling pathways that regulate its expression, such as the PI3K/NF-κB pathway.

MDR_Pathway cluster_cell Cancer Cell Jatrophane This compound Pgp P-glycoprotein (P-gp) Jatrophane->Pgp Inhibition PI3K PI3K Jatrophane->PI3K Inhibition Drug_out Drug Efflux Pgp->Drug_out Drug Chemotherapeutic Drug Drug->Pgp Efflux Apoptosis Apoptosis Drug->Apoptosis Induction NFkB NF-κB PI3K->NFkB Pgp_exp P-gp Expression NFkB->Pgp_exp Upregulation

Caption: this compound mediated inhibition of P-gp and PI3K/NF-κB pathway.

Jatrophane Diterpenes and Autophagy Induction

Certain jatrophane diterpenes have been shown to induce autophagy, a cellular process for degrading and recycling cellular components. This can have implications for neurodegenerative diseases and cancer.

Autophagy_Pathway Jatrophane Jatrophane Diterpene PKC Protein Kinase C (PKC) Jatrophane->PKC Modulation Lysosome Lysosome Biogenesis PKC->Lysosome Autophagy Autophagy Induction Lysosome->Autophagy Degradation Degradation of Aggregated Proteins Autophagy->Degradation

Caption: Autophagy induction by jatrophane diterpenes.

The analytical methods and protocols outlined in this document provide a comprehensive guide for the quantification of this compound and related diterpenes. The choice between HPLC-DAD and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. The provided workflows and pathway diagrams offer a visual representation of the experimental logic and the biological context of these fascinating natural products, aiding researchers in their drug discovery and development efforts.

References

Application Notes and Protocols for Jatrophane Diterpene Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the biological activity of Jatrophane 2, a representative of the jatrophane diterpene class of natural products. Jatrophanes have garnered significant interest in drug discovery due to their potent cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal activities.[1] The protocols outlined below are essential for researchers investigating the therapeutic potential of this compound and similar compounds.

Biological Activity and Mechanism of Action

Jatrophane diterpenes exert their biological effects through various mechanisms. A notable member of this class, jatrophone, has been shown to induce cytotoxicity in cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.[2][3] This pathway is crucial for cell survival, proliferation, and inflammation. Furthermore, several jatrophane diterpenes have demonstrated the ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy.[4][5] This is often achieved by modulating the function of P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic drugs from cancer cells. Some jatrophanes may act as P-gp substrates, competitively inhibiting the efflux of other drugs, while others have been found to stimulate P-gp's ATPase activity.

Data Presentation: Cytotoxicity and MDR Reversal Activity of Jatrophane Diterpenes

The following tables summarize the reported cytotoxic (IC50 values) and multidrug resistance reversal activities of various jatrophane diterpenes in different human cancer cell lines.

Table 1: Cytotoxicity of Jatrophane Diterpenes (IC50 in µM)

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung)MCF-7 (Breast)SW-480 (Colon)Hep G2 (Hepatoma)WiDr (Colon)HeLa (Cervical)AGS (Stomach)OVCAR-3 (Ovarian)Caov-4 (Ovarian)HEK293 (Kidney)
Jatrophone-----3.28.975.132.5---
Jatrophone---1.8 (MCF-7/ADR)--------
Sterenoid E4.77.6----------
Compound 362-----------35
Compound 364-----------70
Compound 21-----------100
Compound 218-->58.2 (NCI-H460)32.1--------
Compound 342---------38.8146.27-
Compound 343---------42.5936.48-
Compound 344---------75.6585.86-

Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes

Compound/ComponentCell LineReversal Fold (RF) / Fluorescence Activity Ratio (FAR)ConcentrationReference
Component IMCF-7/ADR--
Component IHCT-8/T--
Compounds 7 & 8MCF-7/ADR12.9 & 12.3 (RF)10 µM
Compound 9MCF-7/ADR36.82 (RF)10 µM
Compounds 11 & 12NCI-H460/R3.0 & 3.2 (FAR)20 µM
Compounds 18 & 19NCI-H460/R4.52 & 5.02 (FAR)5 µM
Compounds 18 & 19DLD1-TxR5.89 & 4.39 (FAR)5 µM
Compound 20K562/R7>2-fold higher than Cyclosporin A5 µM
Compounds 21 & 22Mouse Lymphoma (MDR)12.1 & 23.1 (FAR)20 µM
Compounds 21 & 22Mouse Lymphoma (MDR)72.9 & 82.2 (FAR)60 µM
Compounds 21 & 22Human Colon Adenocarcinoma5.1 & 5.5 (FAR)20 µM
Compounds 23-26Mouse Lymphoma (MDR)Significant effect vs. Verapamil (FAR=21.28)20 µM
Jatrophanes 2 & 5DLD1-TxRHigher than R(+)-verapamil and tariquidar-

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This protocol is adapted from standard methodologies to determine the cytotoxic effects of this compound.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay provides a sensitive method for measuring drug-induced cytotoxicity based on the measurement of cellular protein content.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

P-glycoprotein (P-gp) Function Assay (Rhodamine 123 Exclusion)

This assay measures the ability of this compound to inhibit the efflux of the P-gp substrate Rhodamine 123 from MDR cancer cells.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • This compound

  • Rhodamine 123

  • Verapamil or other known P-gp inhibitor (positive control)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture the MDR and sensitive cell lines to 70-80% confluency.

  • Compound Incubation: Pre-incubate the cells with different concentrations of this compound or the positive control for 1 hour.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1-5 µg/mL) to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Immediately measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microscope.

  • Data Analysis: An increase in Rhodamine 123 accumulation in the presence of this compound indicates inhibition of P-gp function. Calculate the fluorescence activity ratio (FAR) by dividing the mean fluorescence intensity of treated cells by that of untreated cells.

Visualizations

Signaling Pathways and Experimental Workflows

Jatrophane2_PI3K_Akt_NFkB_Pathway Jatrophane2 This compound PI3K PI3K Jatrophane2->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: this compound inhibits the PI3K/Akt/NF-κB signaling pathway.

Jatrophane2_Pgp_Modulation cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Binds Jatrophane2 This compound Jatrophane2->Pgp Inhibits Efflux ATPase ATPase Activity Jatrophane2->ATPase Stimulates ATPase->Pgp

Caption: this compound modulates P-glycoprotein function.

Cytotoxicity_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound (Serial Dilutions) start->treat incubate Incubate (48-72h) treat->incubate add_reagent Add MTT or Fix/Stain with SRB incubate->add_reagent measure Measure Absorbance add_reagent->measure analyze Calculate % Viability & IC50 measure->analyze

Caption: General workflow for cytotoxicity assays (MTT/SRB).

References

Application Notes and Protocols for the Use of Jatrophane Diterpenes in Multidrug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have emerged as potent modulators of P-gp-mediated MDR.[2][3]

This document provides detailed application notes and protocols for the utilization of jatrophane diterpenes in MDR research. It is important to note that "Jatrophane 2" is not a standardized name for a specific compound in the scientific literature. Therefore, this document will refer to data from various potent jatrophane diterpenes that have been extensively studied for their MDR reversal activity. These compounds serve as representative examples for researchers working with this class of molecules.

Mechanism of Action: P-glycoprotein Inhibition

Jatrophane diterpenes primarily function as P-glycoprotein inhibitors.[3] They can reverse MDR by directly interacting with P-gp and inhibiting its drug efflux function. The proposed mechanisms include:

  • Competitive Inhibition: Some jatrophanes may act as P-gp substrates and competitively inhibit the transport of chemotherapeutic drugs.

  • Allosteric Modulation: They may bind to sites on P-gp distinct from the drug-binding site, inducing conformational changes that impair its transport activity.

  • Modulation of ATPase Activity: P-gp utilizes the energy from ATP hydrolysis to pump drugs out of the cell. Jatrophanes can modulate the ATPase activity of P-gp, which is essential for its function. Some jatrophanes stimulate P-gp's ATPase activity, suggesting they are substrates, while others may inhibit it.

In some cases, jatrophanes have also been shown to downregulate the expression of P-gp through signaling pathways like the PI3K/Akt/NF-κB pathway.

cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Drug Efflux Pgp->Drug_out Pumps drug out Drug_in Drug Accumulation Pgp->Drug_in Efflux Blocked Drug Chemotherapeutic Drug Drug->Pgp Binds to P-gp Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibits P-gp ATP ATP ATP->Pgp Hydrolysis provides energy A Seed cells in 96-well plate B Incubate for 24h A->B C Add Jatrophane and/or Chemotherapeutic Agent B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 and Reversal Fold H->I A Harvest and resuspend cells B Pre-incubate with Jatrophane/control A->B C Load cells with Rhodamine 123 B->C D Wash cells with ice-cold PBS C->D E Incubate for efflux D->E F Wash cells again E->F G Measure intracellular fluorescence F->G H Analyze data (MFI, FAR) G->H A Prepare reaction mix with P-gp membranes and Jatrophane B Pre-incubate at 37°C A->B C Initiate reaction with ATP B->C D Incubate at 37°C C->D E Stop reaction and add phosphate detection reagent D->E F Measure absorbance E->F G Calculate P-gp-specific ATPase activity F->G A Treat cells with Jatrophane B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Transfer to membrane C->D E Block membrane D->E F Incubate with primary and secondary antibodies E->F G Detect with ECL F->G H Image and quantify bands G->H

References

Application Notes and Protocols for Jatrophane Diterpenes as P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells.[1] It functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent inhibitors of P-gp, showing promise in overcoming MDR.[3][4]

These application notes provide an overview of the activity of jatrophane diterpenes as P-gp inhibitors, along with detailed protocols for assessing their inhibitory potential. The term "Jatrophane 2" is a general classification; therefore, this document will focus on the broader class of jatrophane diterpenes and provide specific data for well-characterized examples.

Mechanism of Action

Jatrophane diterpenes are thought to inhibit P-gp through direct interaction with the transporter, although the exact binding site and mechanism can vary. Some jatrophanes may act as competitive or non-competitive inhibitors, interfering with the binding of P-gp substrates. Others have been shown to modulate the ATPase activity of P-gp, which is essential for its transport function. The structure-activity relationship (SAR) studies suggest that the lipophilicity and the substitution pattern at specific positions on the jatrophane skeleton are crucial for their inhibitory activity.

Mechanism of P-glycoprotein (P-gp) Mediated Multidrug Resistance and Inhibition by Jatrophane Diterpenes cluster_cell Cancer Cell cluster_inhibition Inhibition by Jatrophane Diterpenes Chemotherapeutic_Drug Chemotherapeutic Drug P_gp P-glycoprotein (P-gp) Chemotherapeutic_Drug->P_gp Efflux Intracellular_Drug_Concentration Low Intracellular Drug Concentration P_gp->Intracellular_Drug_Concentration Leads to ADP_Pi ADP + Pi P_gp->ADP_Pi Increased_Intracellular_Drug_Concentration Increased Intracellular Drug Concentration P_gp->Increased_Intracellular_Drug_Concentration Restores Cell_Survival Cell Survival and Proliferation Intracellular_Drug_Concentration->Cell_Survival Promotes ATP ATP ATP->P_gp Hydrolysis Jatrophane_Diterpene Jatrophane Diterpene Jatrophane_Diterpene->P_gp Inhibits Apoptosis Cell Death (Apoptosis) Increased_Intracellular_Drug_Concentration->Apoptosis Induces

P-gp Inhibition by Jatrophanes

Quantitative Data on P-gp Inhibition by Jatrophane Diterpenes

The following tables summarize the P-gp inhibitory activity of various jatrophane diterpenes from published studies.

Table 1: Inhibition of P-gp Mediated Efflux

CompoundCell LineSubstrateIC50 / ActivityReference
Euphodendroidin DNot specifiedDaunomycinOutperformed cyclosporin (B1163) by a factor of 2
Jatrophane 19, 25, 26HepG2/ADR, MCF-7/ADRRhodamine 123Potent modulators with greater chemoreversal ability than tariquidar
Euphomelliferine (1)L5178Y MDR, COLO 320Rhodamine 123Significant MDR reversing activity
Euphomelliferenes A (2)L5178Y MDR, COLO 320Rhodamine 123Significant MDR reversing activity
Jatrophane 17MCF-7/ADRDoxorubicinEC50 = 182.17 ± 32.67 nM
Jatrophanes 2 and 5DLD1-TxRNot specifiedMore powerful inhibition than R(+)-verapamil and tariquidar

Table 2: Modulation of P-gp ATPase Activity

CompoundEffect on ATPase ActivityReference
Jatrophane 17Stimulated P-gp ATPase activity
Jatrophane Component IStimulated P-gp ATPase activity

Experimental Protocols

Rhodamine 123 (Rho123) Accumulation Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.

cluster_workflow Rhodamine 123 Accumulation Assay Workflow start Start Seed_Cells Seed MDR and parental cells in 96-well plates start->Seed_Cells end End Pre_incubation Pre-incubate cells with Jatrophane diterpene or control Seed_Cells->Pre_incubation Add_Rho123 Add Rhodamine 123 to each well Pre_incubation->Add_Rho123 Incubate Incubate at 37°C Add_Rho123->Incubate Wash Wash cells to remove extracellular Rho123 Incubate->Wash Lyse_Cells Lyse cells to release intracellular Rho123 Wash->Lyse_Cells Measure_Fluorescence Measure fluorescence (Excitation: 485 nm, Emission: 528 nm) Lyse_Cells->Measure_Fluorescence Analyze_Data Analyze data to determine IC50 values Measure_Fluorescence->Analyze_Data Analyze_Data->end cluster_workflow P-gp ATPase Activity Assay Workflow start Start Prepare_Membranes Prepare P-gp-rich membrane vesicles start->Prepare_Membranes end End Incubate Incubate membranes with Jatrophane diterpene and ATP Prepare_Membranes->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Measure_Phosphate Measure the amount of inorganic phosphate (B84403) (Pi) released Stop_Reaction->Measure_Phosphate Analyze_Data Analyze data to determine the effect on ATPase activity Measure_Phosphate->Analyze_Data Analyze_Data->end

References

Application Notes and Protocols for In Vivo Studies of Jatrophane 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Jatrophane 2, a diterpene polyester (B1180765) with potential therapeutic applications. The protocols outlined below are based on established methodologies for assessing anti-inflammatory, anti-cancer, and multidrug resistance (MDR) reversal activities, along with essential toxicity and pharmacokinetic profiling.

Preclinical In Vivo Experimental Workflow for this compound

The following diagram illustrates a logical workflow for the in vivo assessment of this compound, commencing with preliminary toxicity studies, followed by efficacy evaluation in relevant disease models, and concluding with pharmacokinetic analysis.

experimental_workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Pharmacokinetics toxicity Acute Toxicity Study (OECD 423) dose_range Dose Range Finding toxicity->dose_range Determine MTD anti_inflammatory Anti-Inflammatory Model (Carrageenan-induced Paw Edema) dose_range->anti_inflammatory Select Doses anti_cancer Anti-Cancer Xenograft Model dose_range->anti_cancer Select Doses pk_study Pharmacokinetic (PK) Study (Rodent Model) anti_inflammatory->pk_study mdr_reversal MDR Reversal Xenograft Model anti_cancer->mdr_reversal Inform Combination mdr_reversal->pk_study

Caption: A stepwise in vivo experimental workflow for this compound.

Acute Oral Toxicity Study

A preliminary acute toxicity study is crucial to determine the safety profile and to establish a safe dose range for subsequent efficacy studies. The OECD 423 guideline (Acute Toxic Class Method) is a standardized approach.[1][2][3]

Protocol: Acute Oral Toxicity of this compound (OECD Guideline 423)

ParameterSpecification
Animal Species Female Wistar rats (or other appropriate rodent species)
Age/Weight 8-12 weeks / 150-200 g
Housing Standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle)
Acclimatization Minimum 5 days
Test Substance This compound
Vehicle Corn oil, or a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol, diluted with saline[4][5]
Route of Admin. Oral gavage
Starting Dose 300 mg/kg (as per OECD 423, can be adjusted based on in vitro cytotoxicity)
Procedure Stepwise dosing with 3 animals per step. Outcome of one step determines the next dose.
Observation Period 14 days
Parameters Clinical signs of toxicity, body weight changes, mortality
Endpoint Estimation of LD50 and classification of toxicity

In Vivo Anti-Inflammatory Activity

Based on the known anti-inflammatory properties of jatrophane diterpenoids, the carrageenan-induced paw edema model is a standard and acute model to evaluate this effect.

Protocol: Carrageenan-Induced Paw Edema in Rats

ParameterSpecification
Animal Species Male Wistar rats
Weight 180-220 g
Groups (n=6/group) 1. Control (Vehicle) 2. Carrageenan + Vehicle 3. Carrageenan + this compound (Low Dose) 4. Carrageenan + this compound (High Dose) 5. Carrageenan + Indomethacin (10 mg/kg, Reference Drug)
Procedure 1. Administer this compound or vehicle orally 1 hour before carrageenan injection. 2. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw. 3. Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
Data Analysis Calculate the percentage of inhibition of edema.
Optional At the end of the experiment, paws can be excised for histological analysis and measurement of inflammatory markers (e.g., TNF-α, PGE2).

In Vivo Anti-Cancer and Multidrug Resistance (MDR) Reversal Studies

Jatrophane diterpenes have shown significant potential in cancer therapy, both as cytotoxic agents and as modulators of P-glycoprotein (P-gp) to reverse multidrug resistance. Human tumor xenograft models in immunodeficient mice are the standard for in vivo evaluation.

Protocol: Human Tumor Xenograft Model

ParameterSpecification
Animal Model Immunodeficient mice (e.g., Nude, SCID)
Tumor Cell Lines - For Cytotoxicity: Paclitaxel-sensitive cell line (e.g., NCI-H460). - For MDR Reversal: Paclitaxel-resistant cell line overexpressing P-gp (e.g., NCI-H460/R).
Tumor Implantation Subcutaneous injection of 1 x 10^7 cells into the flank.
Treatment Initiation When tumors reach a volume of 100-200 mm³.
Groups (n=8-10/group) 1. Vehicle Control 2. This compound alone 3. Paclitaxel alone 4. This compound + Paclitaxel
Drug Formulation - This compound: Solubilized in a suitable vehicle. - Paclitaxel: Typically formulated in Cremophor EL and ethanol, diluted with saline.
Administration Intraperitoneal (IP) or Intravenous (IV) injections, with a defined schedule (e.g., daily for 5 days).
Monitoring Tumor volume (caliper measurements), body weight, and clinical signs of toxicity.
Endpoint Tumor growth inhibition, determined when tumors in the control group reach a predefined size.

Data Presentation: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) ± SD% Tumor Growth Inhibition
Vehicle Control
This compound (Dose 1)
Paclitaxel
This compound + Paclitaxel

Potential Signaling Pathways

The anti-cancer and MDR reversal effects of jatrophane diterpenes may involve the modulation of key signaling pathways. The diagram below illustrates the potential interaction of this compound with the P-glycoprotein efflux pump and the PI3K/Akt/NF-κB pathway.

signaling_pathway cluster_cell Cancer Cell Jatrophane2 This compound Pgp P-glycoprotein (MDR1) Jatrophane2->Pgp inhibits PI3K PI3K Jatrophane2->PI3K inhibits Chemo Chemotherapeutic (e.g., Paclitaxel) Pgp->Chemo efflux Proliferation Cell Proliferation & Survival Chemo->Proliferation inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFkB->Proliferation promotes

Caption: Potential mechanisms of action for this compound in cancer cells.

Pharmacokinetic (PK) Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for optimizing dosing regimens and predicting its behavior in humans.

Protocol: Pharmacokinetic Study in Rodents

ParameterSpecification
Animal Species Mice (e.g., C57BL/6) or Rats (e.g., Sprague Dawley)
Groups 1. Intravenous (IV) administration 2. Oral (PO) administration
Dosing Single dose of this compound
Blood Sampling Serial blood collection at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 min).
Sample Processing Plasma separation and storage at -80°C.
Bioanalysis LC-MS/MS for quantification of this compound in plasma.
Data Analysis Calculation of key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV AdministrationPO Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
Half-life (h)
Bioavailability (%) N/A

References

Application Notes and Protocols for the Purification of Jatrophane Diterpenes from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Jatrophane "2" (a representative jatrophane diterpene) from plant extracts, primarily focusing on species from the Euphorbia genus.

Introduction

Jatrophane diterpenes are a class of structurally diverse natural products exclusively found in the Euphorbiaceae and Thymelaeaceae families.[1] These macrocyclic diterpenes have garnered significant interest in the scientific community due to their wide range of biological activities, including antitumor, cytotoxic, antiviral, and multidrug resistance (MDR) reversing properties.[1][2][3] The complex mixture of structurally related analogues in plant extracts necessitates a multi-step purification protocol to isolate pure jatrophane diterpenes.[3] This document outlines a general and a specific protocol for the successful purification of these valuable compounds.

General Purification Workflow

The purification of jatrophane diterpenes from plant material typically involves a sequential process of extraction followed by multiple chromatographic steps. The general workflow is depicted below.

Purification_Workflow Plant_Material Plant Material (e.g., dried, powdered Euphorbia sp.) Extraction Extraction (Maceration or Percolation) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Primary_Chromatography Primary Column Chromatography (e.g., Silica (B1680970) Gel, Polyamide) Crude_Extract->Primary_Chromatography Fraction_Pooling Fraction Pooling (TLC analysis) Primary_Chromatography->Fraction_Pooling Secondary_Chromatography Secondary Column Chromatography (e.g., Sephadex LH-20) Fraction_Pooling->Secondary_Chromatography Semi_Crude_Fractions Semi-crude Jatrophane-rich Fractions Secondary_Chromatography->Semi_Crude_Fractions Final_Purification Final Purification (Preparative TLC, NP-HPLC, RP-HPLC) Semi_Crude_Fractions->Final_Purification Pure_Jatrophane Pure Jatrophane Diterpene Final_Purification->Pure_Jatrophane

Caption: General workflow for the purification of jatrophane diterpenes.

Quantitative Data Summary

The following table summarizes the purification of a representative jatrophane diterpene, euphjatrophane B, from Euphorbia peplus. This data is based on a published study and illustrates the expected yield at each stage of the purification process.

Purification StageStarting MaterialProductMass of ProductYield (%)
Extraction Dried, powdered Euphorbia peplusCrude Methanol (B129727) Extract3.0 kg2.0% (w/w of plant material)
Primary Chromatography Crude Methanol Extract (3.0 kg)Fraction F2800 g26.7% (w/w of crude extract)
Secondary Chromatography Fraction F2 (800 g)Fraction F2-5P3178 mgNot specified
Final Purification (HPLC) Fraction F2-5P3bEuphjatrophane B12.0 mgNot specified

Note: The yields for the intermediate chromatographic steps are often not reported in the literature, as the focus is on the final yield of the pure compounds.

Detailed Experimental Protocols

Protocol 1: General Method for Jatrophane Diterpene Isolation

This protocol is a generalized procedure based on common practices for isolating jatrophane diterpenes from Euphorbia species.

4.1.1. Plant Material and Extraction

  • Air-dry the whole plant material at room temperature and grind it into a coarse powder.

  • Macerate the powdered plant material (e.g., 1 kg) with an organic solvent such as methanol or a mixture of dichloromethane (B109758) and acetone (B3395972) (2:1) at room temperature for 24-48 hours. Repeat the extraction process three times.

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

4.1.2. Primary Column Chromatography

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

  • Collect fractions of a suitable volume (e.g., 250 mL) and monitor the separation by thin-layer chromatography (TLC).

  • Combine fractions with similar TLC profiles.

4.1.3. Secondary Column Chromatography

  • Further purify the jatrophane-containing fractions using column chromatography on Sephadex LH-20.

  • Elute the column with a suitable solvent system, such as methanol or a mixture of hexane:acetone:methanol (30:10:60), to remove chlorophyll (B73375) and other unwanted materials.

  • Monitor the fractions by TLC and pool the relevant fractions.

4.1.4. Final Purification

  • Subject the semi-purified fractions to preparative TLC or high-performance liquid chromatography (HPLC) for final purification.

  • For HPLC, both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) systems can be employed.

    • NP-HPLC: Use a silica gel column with a mobile phase such as a hexane/isopropanol gradient.

    • RP-HPLC: Use a C18 column with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient.

  • Collect the peaks corresponding to the pure jatrophane diterpenes and evaporate the solvent to obtain the final product.

Protocol 2: Specific Method for the Isolation of Euphjatrophanes from Euphorbia peplus

This protocol is adapted from a study by Yang et al. (2023) on the isolation of jatrophane diterpenoids from E. peplus.

4.2.1. Extraction and Initial Fractionation

  • Extract the powdered, air-dried whole plant of E. peplus (150 kg) with methanol (3 x 300 L) at room temperature.

  • Concentrate the combined methanol extracts under reduced pressure to yield a crude extract (3.0 kg).

  • Apply the crude extract to a silica gel column and elute with a gradient of petroleum ether/ethyl acetate (100:1 to 0:1, v/v) to obtain four main fractions (F1-F4).

4.2.2. Further Chromatographic Separation

  • Separate Fraction F2 (800 g) using MCI gel column chromatography with a methanol-water gradient (4:6 to 9:1) to yield fifteen sub-fractions (F2-1 to F2-15).

  • Subject a sub-fraction (e.g., F2-5P, 330 mg) to Sephadex LH-20 column chromatography with methanol as the eluent to yield further fractions.

  • Purify a subsequent fraction (e.g., F2-5P3, 178 mg) by silica gel column chromatography using a dichloromethane/ethyl acetate gradient (20:1 to 1:1, v/v).

4.2.3. Final HPLC Purification

  • Purify the resulting fractions by semi-preparative HPLC on a C18 column with a mobile phase of acetonitrile in water (e.g., 57% CH3CN in water) to afford pure euphjatrophanes.

Mechanism of Action: Reversal of Multidrug Resistance (MDR)

Several jatrophane diterpenes have been identified as potent inhibitors of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance.

MDR_Reversal cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (Efflux) Pgp->Drug_out ATP-dependent efflux Extracellular Extracellular Space Drug_out->Extracellular Drug_in Chemotherapeutic Drug (Influx) Drug_in->Pgp Binds to P-gp Apoptosis Apoptosis Drug_in->Apoptosis Induces Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibits Extracellular->Drug_in Extracellular->Jatrophane

Caption: Jatrophane diterpenes inhibit P-gp, increasing intracellular drug concentration.

The proposed mechanism involves the direct binding of the jatrophane diterpene to P-gp, which competitively or non-competitively inhibits the binding and transport of chemotherapeutic agents. This inhibition leads to an accumulation of the cytotoxic drug within the cancer cell, restoring its efficacy and inducing apoptosis.

References

Application Notes and Protocols: Jatrophane Diterpenoids for Inducing Autophagy in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenoids, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as promising modulators of crucial cellular processes, including autophagy.[1][2] Autophagy, a catabolic process involving the degradation of cellular components via the lysosome, plays a dual role in cancer, either promoting survival or inducing cell death.[3] Specific jatrophane diterpenoids have been identified as potent inducers of autophagy in cancer cells, presenting a potential therapeutic avenue for cancer treatment, including overcoming drug resistance.[4][5]

This document provides detailed application notes and protocols for utilizing jatrophane diterpenoids to induce autophagy in cancer cells, with a focus on two exemplary compounds: a specific Jatrophane Diterpenoid (referred to as Compound 2) from Euphorbia peplus and Jatrophone . These protocols are intended to guide researchers in studying the effects of these compounds on autophagy induction and related signaling pathways.

Featured Jatrophane Diterpenoids

Jatrophane Diterpenoid (Compound 2)

Isolated from the seeds of Euphorbia peplus, this jatrophane diterpenoid has been shown to significantly induce lysosomal biogenesis and activate the lysosomal-autophagy pathway. Its pro-autophagic activity is demonstrated by an increase in LC3 dots, a key marker of autophagosome formation.

Jatrophone

Jatrophone, a macrocyclic jatrophane diterpene, exhibits potent cytotoxic activity against drug-resistant breast cancer cells (MCF-7/ADR). It induces both apoptosis and autophagic cell death, in part by inhibiting the PI3K/Akt/NF-κB signaling pathway.

Data Presentation

Table 1: Cytotoxicity of Jatrophone in Doxorubicin-Resistant Breast Cancer Cells (MCF-7/ADR)
CompoundCell LineAssayIC50Reference
JatrophoneMCF-7/ADRSRB Assay (72h)1.8 µM
Table 2: Autophagy Induction by Jatrophane Diterpenoids
CompoundCell LineMethodObservationReference
Jatrophane Diterpenoid (Compound 2)HeLaLysoTracker Red StainingSignificant, dose- and time-dependent increase in lysosomal biogenesis.
Jatrophane Diterpenoid (Compound 2)HeLaLC3 Puncta FormationDose-dependent increase in the number of LC3 dots.
JatrophoneMCF-7/ADRAcridine Orange Staining & Flow Cytometry~33% induction of autophagic signal compared to control.
Euphpepluone KHM mCherry-GFP-LC3Flow Cytometry & Confocal MicroscopySignificant activation of autophagic flux.

Signaling Pathways

Jatrophone-Mediated Inhibition of the PI3K/Akt/NF-κB Pathway

Jatrophone has been shown to down-regulate the expression of key proteins in the PI3K/Akt/NF-κB pathway, a critical signaling cascade for cell survival and proliferation. Its inhibitory action on this pathway contributes to its pro-apoptotic and pro-autophagic effects in resistant breast cancer cells.

PI3K_Akt_NFkB_Pathway Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Autophagy Autophagy Induction Jatrophone->Autophagy Apoptosis Apoptosis Induction Jatrophone->Apoptosis Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway, leading to induced autophagy and apoptosis.

Experimental Protocols

Protocol 1: Assessment of Autophagic Flux using mCherry-GFP-LC3 Reporter

This protocol is adapted from studies on euphpepluone K, another jatrophane diterpenoid that activates autophagic flux. It utilizes cells stably expressing a tandem mCherry-GFP-LC3 construct to monitor the maturation of autophagosomes into autolysosomes.

Materials:

  • HM mCherry-GFP-LC3 cells (or other suitable cancer cell line stably expressing the reporter)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Jatrophane diterpenoid of interest (e.g., Euphpepluone K)

  • Rapamycin (positive control, e.g., 2 µM)

  • Bafilomycin A1 (autophagy inhibitor, e.g., 100 nM)

  • 12-well plates

  • Flow cytometer

  • Confocal microscope

Procedure:

  • Seed HM mCherry-GFP-LC3 cells in 12-well plates and culture for 24 hours.

  • Treat the cells with the jatrophane diterpenoid at various concentrations (e.g., 10 µM and 40 µM) for a specified time (e.g., 24 hours). Include wells for vehicle control, rapamycin, and co-treatment with bafilomycin A1.

  • For Flow Cytometry: a. Harvest the cells by trypsinization. b. Analyze the fluorescence of the cells using a flow cytometer. GFP signal represents autophagosomes, while mCherry signal represents both autophagosomes and autolysosomes. An increase in the mCherry/GFP ratio indicates enhanced autophagic flux.

  • For Confocal Microscopy: a. Grow cells on coverslips in the 12-well plates. b. After treatment, fix the cells (e.g., with 4% paraformaldehyde). c. Mount the coverslips on microscope slides. d. Visualize the cells using a confocal microscope. Count the number of GFP-positive (autophagosomes) and mCherry-positive/GFP-negative (autolysosomes) puncta per cell.

Autophagy_Flux_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed mCherry-GFP-LC3 cells in 12-well plates Culture Culture for 24h Seed->Culture Treat Treat with Jatrophane, Rapamycin, or Bafilomycin A1 Culture->Treat Flow Flow Cytometry (mCherry/GFP ratio) Treat->Flow Confocal Confocal Microscopy (Puncta counting) Treat->Confocal

Caption: Experimental workflow for assessing autophagic flux using a tandem mCherry-GFP-LC3 reporter.

Protocol 2: Lysosomal Biogenesis Assay using LysoTracker Staining

This protocol is based on the methodology used to assess the effect of Jatrophane Diterpenoid (Compound 2) on lysosomal biogenesis.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Complete cell culture medium

  • Jatrophane Diterpenoid (Compound 2)

  • LysoTracker Red DND-99

  • Multi-well plates suitable for fluorescence microscopy or flow cytometry

Procedure:

  • Seed HeLa cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with Jatrophane Diterpenoid (Compound 2) at various concentrations (e.g., 10, 20, 40 µM) and for different time points (e.g., 1, 3, 6 hours).

  • Towards the end of the treatment period, add LysoTracker Red to the culture medium at the manufacturer's recommended concentration and incubate for the specified time (e.g., 30 minutes).

  • Wash the cells with PBS.

  • Analyze the fluorescence intensity. a. For Flow Cytometry: Harvest the cells and analyze the mean fluorescence intensity (MFI). b. For Fluorescence Microscopy: Capture images and quantify the fluorescence intensity per cell.

Protocol 3: Western Blot Analysis of Autophagy Markers and Signaling Proteins

This protocol can be used to quantify changes in the levels of key autophagy-related proteins (e.g., LC3-I to LC3-II conversion, SQSTM1/p62 degradation) and proteins in the PI3K/Akt/NF-κB pathway.

Materials:

  • Cancer cells of interest

  • Jatrophane diterpenoid

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3B, anti-SQSTM1/p62, anti-PI3K, anti-Akt, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the jatrophane diterpenoid as described in previous protocols.

  • Lyse the cells and collect the protein lysates.

  • Quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction. A decrease in the levels of PI3K, Akt, and NF-κB would confirm the findings related to Jatrophone.

References

Application of Jatrophane Diterpenoids in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark of many of these diseases is the accumulation of misfolded and aggregated proteins, such as amyloid-β (Aβ) and hyperphosphorylated tau in Alzheimer's disease. Recent research has highlighted the therapeutic potential of inducing autophagy—the cellular process of degrading and recycling damaged components—to clear these toxic protein aggregates. Jatrophane diterpenoids, a class of natural compounds isolated from plants of the Euphorbia genus, have emerged as promising activators of autophagy, suggesting their potential application in the development of novel therapeutics for neurodegenerative disorders.[1][2][3]

This document provides detailed application notes and protocols for the use of Jatrophane diterpenoids, with a focus on their application in cellular models of neurodegeneration.

Mechanism of Action: Autophagy Induction

Jatrophane diterpenoids exert their neuroprotective effects primarily through the activation of autophagy.[1][3] This process is crucial for cellular homeostasis, especially in long-lived cells like neurons, by removing dysfunctional organelles and protein aggregates. The proposed mechanism involves the promotion of lysosomal biogenesis, a critical step in the autophagic pathway. Some studies also suggest that jatrophane diterpenoids may interact with the C1 domain of protein kinase C (PKC), mimicking the effects of diacylglycerol (DAG) and influencing downstream signaling pathways that regulate cell survival and apoptosis.

A key compound, euphpepluone K, has been demonstrated to significantly activate autophagic flux and inhibit tau pathology in human microglia cells.

Quantitative Data Summary

The following table summarizes the bioactivity of selected Jatrophane diterpenoids in activating autophagic flux. The data is based on flow cytometry assays in human microglia cells stably expressing the tandem monomeric mCherry-GFP-tagged LC3 (HM Cherry-GFP-LC3).

Compound NameSourceBioactivity (Autophagic Flux Activation)Reference
Euphpepluone KEuphorbia peplusSignificant activation
Euphjatrophane B ("Jatrophane 2")Euphorbia peplusData not specified in abstracts
Other Jatrophane DiterpenoidsEuphorbia peplusVaried levels of activity

Note: Detailed quantitative data such as EC50 values are often found in the full-text publications and supplementary materials.

Signaling Pathway

The proposed signaling pathway for Jatrophane diterpenoid-induced autophagy is depicted below.

Jatrophane_Pathway Jatrophane Jatrophane Diterpenoids PKC Protein Kinase C (PKC) Jatrophane->PKC Activates Lysosome Lysosomal Biogenesis PKC->Lysosome Promotes Autophagy Autophagy Activation Lysosome->Autophagy Protein_Clearance Clearance of Aggregated Proteins (Aβ, Tau) Autophagy->Protein_Clearance Leads to Neuroprotection Neuroprotection Protein_Clearance->Neuroprotection

Caption: Proposed signaling pathway of Jatrophane diterpenoids.

Experimental Protocols

Protocol 1: Assessment of Autophagic Flux using mCherry-GFP-LC3 Reporter Assay

This protocol is designed to quantify the activation of autophagy in response to Jatrophane diterpenoid treatment using a tandem fluorescent-tagged LC3 reporter system.

Materials:

  • Human microglia cells stably expressing mCherry-GFP-LC3 (or other suitable neuronal cell line)

  • Complete cell culture medium

  • Jatrophane diterpenoid stock solution (e.g., Euphpepluone K in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed the mCherry-GFP-LC3 expressing cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the Jatrophane diterpenoid. Include a vehicle control (DMSO) and a positive control (e.g., rapamycin). Incubate for a predetermined time (e.g., 24 hours).

  • Sample Preparation for Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Resuspend the cells in flow cytometry buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • GFP fluorescence is quenched in the acidic environment of the autolysosome, while mCherry fluorescence remains stable.

    • An increase in the mCherry-positive/GFP-negative cell population indicates an increase in autophagic flux.

  • Confocal Microscopy:

    • Fix the cells grown on glass-bottom dishes.

    • Mount the coverslips and visualize the cells using a confocal microscope.

    • Autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry), while autolysosomes will appear as red puncta (mCherry only). An increase in red puncta indicates enhanced autophagic flux.

Autophagy_Flux_Workflow cluster_plate Cell Culture Plate cluster_analysis Analysis p1 p2 p3 p4 p5 p6 start Seed mCherry-GFP-LC3 Cells treatment Treat with Jatrophane Diterpenoid start->treatment incubation Incubate (e.g., 24h) treatment->incubation flow Flow Cytometry incubation->flow microscopy Confocal Microscopy incubation->microscopy data_flow Quantify mCherry+/GFP- cells flow->data_flow data_microscopy Visualize and count red puncta microscopy->data_microscopy

Caption: Experimental workflow for autophagy flux assay.

Protocol 2: Evaluation of Tau Pathology Inhibition

This protocol outlines a method to assess the effect of Jatrophane diterpenoids on the levels of phosphorylated Tau (p-Tau), a key marker of Tau pathology.

Materials:

  • Neuronal cell line capable of expressing pathological forms of Tau (e.g., SH-SY5Y cells transfected with a mutant Tau construct)

  • Complete cell culture medium

  • Jatrophane diterpenoid stock solution

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against total Tau and phosphorylated Tau (e.g., AT8, PHF-1)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture the neuronal cells and treat them with the Jatrophane diterpenoid as described in Protocol 1.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against total Tau and p-Tau.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the p-Tau levels to total Tau. A decrease in the p-Tau/total Tau ratio indicates inhibition of Tau pathology.

Western_Blot_Workflow start Cell Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Western Transfer sds->transfer probing Antibody Probing (p-Tau, Total Tau) transfer->probing detection Chemiluminescent Detection probing->detection analysis Densitometry Analysis detection->analysis

Caption: Western blot workflow for Tau pathology analysis.

Conclusion

Jatrophane diterpenoids represent a promising class of natural products for the development of therapeutics targeting neurodegenerative diseases. Their ability to induce autophagy and facilitate the clearance of pathogenic protein aggregates provides a strong rationale for their further investigation. The protocols and information provided herein offer a framework for researchers to explore the potential of these compounds in various in vitro models of neurodegeneration. Further studies, including in vivo efficacy and safety assessments in animal models, are warranted to translate these preclinical findings into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving Jatrophane 2 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jatrophane 2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern for in vitro assays?

A1: this compound is a member of the jatrophane diterpenes, a class of natural compounds often isolated from plants of the Euphorbiaceae family.[1][2] These compounds, including this compound, are known for their complex structures and a variety of biological activities, such as anti-inflammatory, cytotoxic, and multidrug resistance-reversing effects.[3][4] However, jatrophane diterpenes are typically hydrophobic (lipophilic), leading to poor solubility in aqueous solutions like cell culture media. This limited solubility can cause the compound to precipitate, leading to inaccurate and non-reproducible results in in vitro assays.[5]

Q2: What are the initial signs of solubility problems with this compound in my experiments?

A2: Signs of poor solubility can manifest in several ways:

  • Visible Precipitation: You may observe cloudiness, a fine precipitate, or even crystal formation in your cell culture media after adding the this compound stock solution.

  • Inconsistent Results: Poor solubility can lead to high variability between replicate wells and experiments.

  • Lower than Expected Potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its biological activity.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: For highly hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions. Ethanol can also be an alternative. It is crucial to ensure that the final concentration of the organic solvent in your in vitro assay is low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.

Q4: How can I determine the maximum soluble concentration of this compound in my specific assay medium?

A4: It is highly recommended to perform a solubility test before conducting your main experiments. This involves preparing serial dilutions of your this compound stock solution in your cell culture medium and observing the concentration at which precipitation occurs. This can be assessed visually or by measuring the absorbance of the solution at a wavelength around 600 nm, where an increase in absorbance indicates precipitation.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Problem: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately.

Cause: This phenomenon, often called "crashing out," occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.

Solutions:

  • Optimize Dilution Technique:

    • Pre-warm your cell culture medium to 37°C.

    • Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step.

    • Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Reduce Final Concentration: Your target concentration may be above the solubility limit of this compound in the aqueous medium. Try lowering the final concentration in your assay.

  • Increase Serum Concentration (if applicable): If your cell culture medium contains serum, increasing the serum concentration (e.g., from 5% to 10%) can sometimes help to solubilize hydrophobic compounds, as serum proteins can bind to and carry them in solution.

Issue 2: this compound Precipitates Over Time During a Long-Term Incubation

Problem: My this compound solution is clear initially, but after several hours or days of incubation, I observe precipitation in the culture wells.

Cause: Changes in temperature, pH, or evaporation during long-term incubation can lead to a decrease in the solubility of the compound.

Solutions:

  • Maintain Stable Incubation Conditions: Ensure your incubator provides a stable temperature and humidity to minimize evaporation. Using culture plates with low-evaporation lids can also be beneficial.

  • Consider a Different Solubilization Strategy: For long-term assays, using a co-solvent alone may not be sufficient. Advanced formulation strategies, such as using cyclodextrins, may be necessary to maintain the solubility of this compound over an extended period.

Data Presentation

Illustrative Solubility of this compound in Common Solvents

SolventTemperature (°C)Maximum Soluble Concentration (mM)Notes
DMSO25> 100Ideal for high-concentration stock solutions.
Ethanol25~20A viable alternative to DMSO for stock solutions.
PBS (pH 7.4)25< 0.01Demonstrates the poor aqueous solubility.
Cell Culture Medium + 10% FBS37~0.05Serum can slightly improve solubility.
10% HP-β-CD in PBS25~1Cyclodextrins can significantly enhance aqueous solubility.

Maximum Tolerated Solvent Concentrations for Common Cell Lines

It is crucial to keep the final solvent concentration in your assay below the cytotoxic threshold for your specific cell line. The following table provides general guidelines.

Cell LineSolventMaximum Tolerated Concentration (v/v)Reference
HepG2DMSO0.6% - 1.25%
A549DMSO~1%
MCF-7DMSO0.6%
HeLaDMSO~1%
General GuidelineDMSO≤ 0.5%
General GuidelineEthanol≤ 0.5%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
  • Preparation of High-Concentration Stock Solution (e.g., 50 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex or sonicate until the compound is completely dissolved. Visually inspect for any particulates.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Final Working Solution in Cell Culture Medium:

    • Pre-warm the complete cell culture medium (with serum, if applicable) to 37°C.

    • Perform a serial dilution of the DMSO stock solution if necessary to create an intermediate stock.

    • To prepare the final working solution, slowly add the required volume of the DMSO stock (or intermediate stock) to the pre-warmed medium while gently vortexing. The final DMSO concentration should not exceed the tolerated limit for your cell line (ideally ≤ 0.5%).

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer (e.g., PBS or serum-free medium) by stirring until fully dissolved.

  • Complexation of this compound with HP-β-CD:

    • Add the this compound powder directly to the HP-β-CD solution. The amount will depend on the desired final concentration and the complexation efficiency, which may need to be determined empirically.

    • Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

  • Preparation of Final Working Solution:

    • The resulting solution containing the this compound-cyclodextrin complex can then be sterile-filtered and diluted as needed in your cell culture medium.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve stock 50 mM Stock Solution (-20°C Storage) dissolve->stock dilute Dilute Stock into Media (Dropwise with vortexing) stock->dilute prewarm Pre-warm Media (37°C) prewarm->dilute final Final Working Solution (≤0.5% DMSO) dilute->final add_to_cells Add to Cells final->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_solutions Solutions start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Yes, immediate check_incubation Are incubation conditions stable? start->check_incubation Yes, delayed check_dilution Was dilution too rapid? check_conc->check_dilution No lower_conc Lower final concentration check_conc->lower_conc Yes improve_dilution Improve dilution technique (pre-warm, dropwise, vortex) check_dilution->improve_dilution Yes use_cyclodextrin Use cyclodextrin (B1172386) formulation check_dilution->use_cyclodextrin No check_incubation->use_cyclodextrin No signaling_pathway Jatrophane2 This compound PI3K PI3K Jatrophane2->PI3K NFkB NF-κB Jatrophane2->NFkB Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival NFkB->CellSurvival

References

Technical Support Center: Overcoming Jatrophane Diterpenoid Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of jatrophane diterpenoids, exemplified here as "Jatrophane 2," in solution. By understanding the degradation pathways and implementing appropriate handling and experimental design strategies, the stability and reproducibility of your research can be significantly improved.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Rapid loss of this compound in solution, even at low temperatures. Hydrolysis of ester groups: Jatrophane diterpenoids often contain multiple ester functionalities that are susceptible to hydrolysis, especially in the presence of trace amounts of acid or base.- Use aprotic solvents (e.g., anhydrous acetonitrile, THF, or dichloromethane). - If aqueous buffers are necessary, use a neutral pH (6.5-7.5) and prepare them fresh with high-purity water. - Work quickly and on ice whenever possible.
Appearance of new, more polar peaks in HPLC analysis over time. Hydrolytic degradation products: The cleavage of ester bonds will result in the formation of more polar carboxylic acid and alcohol derivatives.- Characterize the new peaks using LC-MS to confirm they are degradation products. - Follow the solutions for "Rapid loss of this compound" to minimize further degradation. - If degradation is unavoidable, establish a degradation profile to account for the loss of the parent compound.
Inconsistent biological activity or assay results between experiments. Degradation of the active compound: The observed variability is likely due to different levels of this compound degradation in your assay medium.- Prepare stock solutions in a stable, anhydrous solvent (e.g., DMSO) and store at -80°C in small aliquots. - Minimize the time the compound is in aqueous assay buffer. Add the compound to the assay plate immediately before starting the experiment. - Include a stability control by incubating this compound in the assay buffer for the duration of the experiment and analyzing for degradation.
Discoloration of the this compound solution (e.g., yellowing). Oxidative degradation: The complex polycyclic structure of jatrophane diterpenoids can be susceptible to oxidation, which can be accelerated by light and the presence of oxygen.- Degas solvents before use. - Work under an inert atmosphere (e.g., nitrogen or argon) when preparing and handling solutions. - Store solutions in amber vials to protect from light. - Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene), if compatible with your experimental system.
Loss of compound after exposure to acidic or basic workup conditions. Acid or base-catalyzed degradation: Jatrophane diterpenoids are highly sensitive to pH extremes.- Avoid strong acids and bases during extraction and purification. - Use a neutral quench and workup procedure.[1] - If pH adjustment is necessary, use mild buffers and minimize exposure time.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

A1: The primary cause of instability for many jatrophane diterpenoids is the hydrolysis of their ester linkages.[1] These compounds are often complex polyesters, and the ester groups are susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[1]

Q2: What are the ideal storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C or -80°C under an inert atmosphere. For stock solutions, use a dry, aprotic solvent like anhydrous DMSO or ethanol, store in small, single-use aliquots at -80°C, and protect from light.

Q3: How can I monitor the stability of this compound in my experiments?

A3: The most effective way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[2][3] This will allow you to quantify the amount of intact this compound and detect the appearance of any degradation products over time.

Q4: Are there any chemical modifications that can improve the stability of this compound?

A4: While this would involve creating a new chemical entity, medicinal chemistry strategies can be employed to improve stability. For instance, replacing a labile ester with a more stable amide bond can significantly reduce susceptibility to hydrolysis. However, any modification would require re-evaluation of its biological activity.

Q5: My experiments require a long incubation time in an aqueous buffer. How can I minimize degradation?

A5: For long-term incubations, consider the following:

  • Formulation Strategies: Investigate the use of stabilizing excipients such as cyclodextrins to protect the labile ester groups.

  • pH Optimization: Carefully determine the pH of maximum stability for this compound and buffer your medium accordingly.

  • Continuous Dosing: If feasible for your experimental setup, a continuous infusion of a fresh solution of this compound might be an alternative to a single initial dose.

Data Presentation: Hypothetical Degradation of this compound

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate how to present stability data.

Condition Time (hours) This compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl, 60°C 245.235.810.1
810.560.225.3
0.1 M NaOH, 60°C 25.170.315.6
8Not Detected85.110.2
3% H₂O₂, 40°C 280.512.32.1
855.330.18.7
Photostability (ICH Q1B) 290.15.21.3
875.815.64.5
Thermal (70°C) 295.32.10.5
888.18.32.1

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To determine the intrinsic stability of this compound and identify potential degradation pathways.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Incubate at 40°C in the dark.

    • Photostability: Expose a solution of this compound in a quartz cuvette to light conditions as specified in ICH guideline Q1B.

    • Thermal Stress: Incubate a solid sample of this compound at 70°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Preparation: Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-MS method.

Protocol 2: Development of a Stability-Indicating HPLC-MS Method

Objective: To develop a robust HPLC-MS method capable of separating this compound from its degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Screen various C18 and other stationary phases (e.g., phenyl-hexyl, cyano).

    • Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different modifiers (e.g., formic acid, ammonium (B1175870) acetate) to achieve optimal separation.

  • Gradient Optimization: Develop a gradient elution method to resolve all compounds, starting with a high aqueous content and gradually increasing the organic solvent.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation study to challenge the method's specificity. The method should be able to separate the parent peak from all degradation product peaks.

  • MS Detection: Use a mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and all degradation products to aid in their identification.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base ox Oxidation (3% H2O2, 40°C) start->ox photo Photostability (ICH Q1B) start->photo thermal Thermal Stress (70°C) start->thermal hplc Stability-Indicating HPLC-MS acid->hplc base->hplc ox->hplc photo->hplc thermal->hplc data Data Analysis (Quantify Parent & Degradants) hplc->data pathways Identify Degradation Pathways data->pathways stability Determine Intrinsic Stability data->stability

Forced Degradation Experimental Workflow

troubleshooting_logic cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Potential Cause cluster_solution Solution issue Inconsistent Results / Loss of Compound check_stability Run Stability-Indicating HPLC-MS issue->check_stability new_peaks New Peaks Observed? check_stability->new_peaks hydrolysis Hydrolysis new_peaks->hydrolysis Yes, more polar oxidation Oxidation new_peaks->oxidation Yes, discoloration photodegradation Photodegradation new_peaks->photodegradation Yes, after light exposure sol_hydrolysis Use Aprotic Solvents Control pH (6.5-7.5) hydrolysis->sol_hydrolysis sol_oxidation Degas Solvents Use Inert Atmosphere oxidation->sol_oxidation sol_photo Use Amber Vials Protect from Light photodegradation->sol_photo

Troubleshooting Logic for this compound Instability

References

Technical Support Center: Optimizing Jatrophane 2 Dosage for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively determine the optimal dosage of Jatrophane 2 for their cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a jatrophane diterpene, a class of natural compounds often isolated from plants of the Euphorbia genus. While research on this compound is specific, jatrophane diterpenes are primarily recognized for their ability to modulate multidrug resistance (MDR) in cancer cells.[1][2][3][4][5] They often function by inhibiting the activity of P-glycoprotein (P-gp), a membrane protein that pumps chemotherapy drugs out of cancer cells. Some related jatrophane compounds, like Jatrophone, have been shown to induce apoptosis and autophagy by targeting the PI3K/AKT/NF-κB signaling pathway. However, the direct cytotoxic effects of this compound appear to be highly cell-line specific and may be limited.

Q2: What is a recommended starting concentration for this compound in a new cell line?

A2: Based on available data, this compound has shown limited direct cytotoxicity in several cancer cell lines, with IC50 values often exceeding 50 µM. However, in the U87 glioblastoma cell line, an IC50 value of approximately 20 µM was observed. Therefore, for an initial dose-response experiment, a wide range of concentrations is recommended. A sensible starting point would be a serial dilution from 100 µM down to 0.1 µM. If the goal is to assess MDR reversal, lower, non-toxic concentrations should be used in combination with a known P-gp substrate chemotherapeutic agent.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time is dependent on the biological question and the cell type's doubling time. For initial cytotoxicity screening, a 48- or 72-hour incubation is a common starting point. For signaling pathway analysis, shorter time points (e.g., 1, 6, 12, 24 hours) are typically necessary to capture dynamic changes in protein phosphorylation or gene expression. Time-course experiments are crucial to determine the optimal endpoint.

Q4: What solvent should I use to dissolve this compound?

A4: Jatrophane diterpenes are typically dissolved in organic solvents. One study mentions keeping this compound as a 20 mM stock in 100% ethanol. DMSO is also a common solvent for small molecules. It is critical to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5%, and to include a solvent-only control in all experiments.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High levels of cell death, even at low concentrations. Inhibitor concentration is too high for the specific cell line.Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the optimal non-toxic range.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is below the toxic threshold for your cell line (typically <0.5%). Always include a solvent-only control.
Compound instability.Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of the stock solution as recommended by the supplier.
No observable effect on cell viability or the target of interest. Concentration is too low.Test a higher range of concentrations. Based on available data, concentrations up to 50 µM or higher might be necessary to observe a cytotoxic effect in some cell lines.
The chosen cell line is resistant to this compound's cytotoxic effects.This is a known characteristic of this compound in several cell lines. Consider using a different cell line or investigating other biological activities, such as MDR reversal.
Incorrect assay endpoint or timing.Perform a time-course experiment to determine the optimal incubation period. Ensure the chosen assay is sensitive enough to detect the expected biological effect.
Inconsistent results between experiments. Variability in cell seeding density.Ensure consistent cell numbers are seeded for each experiment, as cell density can influence drug response.
Cell passage number.Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Reagent variability.Use the same batches of media, serum, and other reagents whenever possible. Prepare fresh dilutions of this compound for each experiment.

Data Presentation

Table 1: Reported IC50 Values for Jatrophane Diterpenes (Compound 1 and 2) from Euphorbia nicaeensis

Cell LineCompound 1 IC50 (µM)This compound IC50 (µM)
NCI-H460 (Non-small cell lung carcinoma)10-20>50
NCI-H460/R (Resistant)10-20>50
U87 (Glioblastoma)10-20~20
U87-TxR (Resistant)10-20>50
DLD1 (Colorectal carcinoma)>50>50
DLD1-TxR (Resistant)>50>50

Data extracted from a study on two new jatrophane diterpenes from the roots of Euphorbia nicaeensis.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a solvent control).

  • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of solubilization solution to each well.

  • Incubate the plate for an additional 4 hours to overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570-590 nm using a microplate reader.

Protocol 2: Assessing Apoptosis by Annexin V Staining

This protocol provides a method for detecting early apoptosis following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (and a solvent control) for the chosen time period.

  • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizations

experimental_workflow Dosage Optimization Workflow for this compound cluster_prep Preparation cluster_dose_finding Dose-Response Screening cluster_validation Mechanism Validation prep_compound Prepare this compound Stock (e.g., 20 mM in Ethanol) treat_cells Treat with Serial Dilutions (e.g., 0.1-100 µM) + Controls prep_compound->treat_cells prep_cells Culture and Passage Cells (Low Passage Number) seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate seed_plate->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h mtt_assay Perform MTT Assay incubate_48h->mtt_assay analyze_ic50 Analyze Data & Determine IC50 mtt_assay->analyze_ic50 select_doses Select Sub-lethal Doses (e.g., IC25, IC50) analyze_ic50->select_doses apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) select_doses->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-AKT) select_doses->pathway_analysis

Caption: Workflow for optimizing this compound dosage.

signaling_pathway Potential Signaling Pathway for Jatrophanes cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Outcomes Jatrophane Jatrophane Compound (e.g., Jatrophone) PI3K PI3K Jatrophane->PI3K Inhibits NFkB NF-κB Jatrophane->NFkB Inhibits Apoptosis Apoptosis Jatrophane->Apoptosis Induces Autophagy Autophagy Jatrophane->Autophagy Induces AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation PI3K->Proliferation Promotes pAKT p-AKT AKT->pAKT Phosphorylates pAKT->NFkB Activates NFkB->Proliferation Promotes

Caption: Potential signaling pathway affected by jatrophanes.

References

Technical Support Center: Jatrophane 2 Extraction from Euphorbia Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the extraction and purification of Jatrophane 2 and related jatrophane diterpenoids from Euphorbia species.

Frequently Asked Questions (FAQs)

Q1: What are jatrophane diterpenoids and why are they of interest?

A1: Jatrophane diterpenoids are a class of naturally occurring compounds characterized by a distinctive 5/12-membered bicyclic carbon skeleton.[1] They are predominantly found in plants of the Euphorbiaceae family.[1][2][3][4] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antiviral, cytotoxic, and multidrug resistance (MDR) reversal properties. The MDR reversal activity is particularly noteworthy as it can enhance the efficacy of chemotherapy drugs in cancer treatment.

Q2: Which Euphorbia species are known to be sources of this compound and related compounds?

A2: Several Euphorbia species have been identified as sources of jatrophane diterpenoids. These include, but are not limited to, Euphorbia peplus, Euphorbia dendroides, Euphorbia nicaeensis, Euphorbia platyphyllos, and Euphorbia helioscopia. The specific compound "this compound" has been mentioned in literature associated with Euphorbia peplus.

Q3: What are the general steps involved in the extraction and isolation of jatrophane diterpenoids?

A3: The general workflow for extracting and isolating jatrophane diterpenoids from Euphorbia species typically involves the following stages:

  • Plant Material Preparation: The plant material (e.g., whole plant, roots, latex) is dried and ground to a fine powder to increase the surface area for solvent extraction.

  • Extraction: The powdered plant material is extracted with an appropriate organic solvent to create a crude extract.

  • Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatographic Purification: A series of chromatographic techniques are employed to isolate the desired jatrophane diterpenoids from the complex mixture. This usually involves column chromatography followed by preparative TLC and/or HPLC.

  • Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, NOESY) and mass spectrometry (MS).

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Issue 1: Low Yield of Crude Extract
Possible Cause Recommended Solution
Inadequate Grinding of Plant Material Ensure the plant material is ground to a fine, consistent powder to maximize solvent penetration.
Suboptimal Solvent Choice The polarity of the extraction solvent is critical. Methanol (B129727) and ethanol (B145695) are commonly used for initial extraction of polar to moderately polar compounds like jatrophanes. Experiment with different solvent systems (e.g., chloroform (B151607), ethyl acetate) or solvent mixtures to optimize extraction efficiency.
Insufficient Extraction Time or Temperature Increase the extraction time or perform multiple extraction cycles to ensure complete extraction. Gentle heating can improve solvent efficiency, but high temperatures should be avoided to prevent degradation of thermolabile compounds.
Poor Solvent-to-Solid Ratio Use a sufficient volume of solvent to ensure the entire plant material is submerged and allows for effective extraction. A common ratio is 1:10 or 1:20 (w/v).
Issue 2: Low Purity of Isolated this compound
Possible Cause Recommended Solution
Co-extraction of Interfering Compounds Euphorbia extracts are complex and often contain chlorophyll, waxes, and other lipids that can interfere with purification. A preliminary defatting step with a non-polar solvent like hexane (B92381) can be beneficial.
Ineffective Chromatographic Separation Optimize the chromatographic conditions. For column chromatography, experiment with different stationary phases (e.g., silica (B1680970) gel, polyamide) and mobile phase gradients. For HPLC, utilize different column types (normal-phase or reversed-phase) and solvent systems.
Compound Degradation during Purification Jatrophane diterpenoids can be sensitive to light, heat, and pH changes. Conduct purification steps at room temperature where possible and protect fractions from direct light. Ensure solvents are neutral and of high purity.
Overlapping Chromatographic Peaks If target compounds co-elute, employ orthogonal separation techniques. For instance, follow a normal-phase separation with a reversed-phase HPLC step.

Experimental Protocols

Protocol 1: General Extraction of Jatrophane Diterpenoids
  • Preparation of Plant Material: Air-dry the whole plants of the selected Euphorbia species at room temperature. Once fully dried, grind the material into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol (MeOH) at room temperature for 48-72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning: Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v) and partition successively with n-hexane and chloroform (CHCl₃). The jatrophane diterpenoids are typically found in the chloroform fraction.

  • Fractionation: Concentrate the chloroform fraction and subject it to further purification.

Protocol 2: Purification by Column and High-Performance Liquid Chromatography (HPLC)
  • Column Chromatography (CC):

    • Stationary Phase: Silica gel (60-200 mesh) or polyamide.

    • Mobile Phase: A gradient solvent system, starting with a non-polar solvent and gradually increasing polarity. A common gradient is n-hexane/ethyl acetate, followed by ethyl acetate/methanol.

    • Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (TLC):

    • Combine fractions with similar TLC profiles and subject them to preparative TLC on silica gel plates for further separation.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, use normal-phase (NP) or reversed-phase (RP) HPLC.

    • NP-HPLC: Use a silica-based column with a mobile phase such as a hexane/isopropanol gradient.

    • RP-HPLC: Use a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient.

    • Monitor the elution profile with a UV detector. Collect the peaks corresponding to the desired jatrophane diterpenoids.

Quantitative Data Summary

Euphorbia Species Plant Part Extraction Solvent Compound Name Yield Reference
Euphorbia peplusWhole PlantNot specifiedEuphjatrophane B (2)12.0 mg
Euphorbia peplusWhole PlantNot specifiedEuphjatrophane C (4)8.2 mg

Note: The yields are reported from a specific purification fraction (178 mg) and not from the initial plant biomass.

Visualizations

experimental_workflow start Plant Material (Dried & Powdered) extraction Solvent Extraction (e.g., Methanol) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Solvent Partitioning (e.g., Hexane/Chloroform) concentration1->partitioning concentration2 Concentration of Chloroform Fraction partitioning->concentration2 cc Column Chromatography (Silica Gel) concentration2->cc tlc Preparative TLC cc->tlc hplc HPLC Purification (NP or RP) tlc->hplc end Isolated this compound hplc->end

Caption: Experimental workflow for this compound extraction.

troubleshooting_low_yield start Low Yield of This compound extraction_phase Problem in Extraction Phase? start->extraction_phase purification_phase Problem in Purification Phase? start->purification_phase incomplete_extraction Incomplete Extraction extraction_phase->incomplete_extraction Yes degradation_extraction Degradation during Extraction extraction_phase->degradation_extraction Yes loss_during_purification Loss during Purification purification_phase->loss_during_purification Yes degradation_purification Degradation during Purification purification_phase->degradation_purification Yes optimize_solvent Optimize Solvent System incomplete_extraction->optimize_solvent optimize_conditions Optimize Time/Temperature incomplete_extraction->optimize_conditions use_milder_conditions Use Milder Conditions degradation_extraction->use_milder_conditions optimize_chromatography Optimize Chromatography loss_during_purification->optimize_chromatography protect_from_light_heat Protect from Light/Heat degradation_purification->protect_from_light_heat

Caption: Troubleshooting logic for low this compound yield.

References

minimizing cytotoxicity of "Jatrophane 2" in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with jatrophane diterpenes, with a focus on minimizing cytotoxicity in normal cells during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are jatrophane diterpenes and why is cytotoxicity a concern?

A1: Jatrophane diterpenes are a class of naturally occurring compounds found in plants of the Euphorbiaceae family.[1][2][3][4] They exhibit a range of biological activities, including anti-inflammatory, antiviral, and potent anticancer properties.[2] However, their therapeutic potential is often limited by their inherent cytotoxicity, which can affect both cancerous and normal, healthy cells. Minimizing this off-target cytotoxicity is crucial for their development as therapeutic agents.

Q2: How can I reduce the cytotoxic effects of a jatrophane compound on my normal cell lines?

A2: Several strategies can be employed to mitigate the cytotoxicity of jatrophane diterpenes in normal cells:

  • Structural Modification: The cytotoxicity of jatrophanes is closely linked to their chemical structure. The creation of derivatives through processes like esterification, hydrolysis, or epoxidation has been shown to produce compounds with lower cytotoxicity while retaining or even enhancing their desired therapeutic effects, such as P-glycoprotein (P-gp) inhibition.

  • Dose Optimization: Carefully titrating the concentration of the jatrophane compound is critical. A dose-response experiment will help identify the therapeutic window where the compound is effective against target cells (e.g., cancer cells) while having minimal impact on normal cells.

  • Combination Therapy: In a therapeutic context, combining jatrophanes with other drugs can allow for lower, less toxic doses of the jatrophane to be used. For instance, some jatrophanes can reverse multidrug resistance, making cancer cells more sensitive to conventional chemotherapy agents.

  • Targeted Delivery: While more complex, encapsulating the jatrophane compound in a targeted delivery system (e.g., nanoparticles) can help concentrate the compound at the desired site of action, reducing systemic exposure and damage to normal tissues.

Q3: My jatrophane compound appears to be affecting the PI3K/Akt/NF-κB pathway. What is the significance of this?

A3: The PI3K/Akt/NF-κB pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis (programmed cell death). Some jatrophane diterpenes, such as jatrophone, have been shown to down-regulate this pathway in cancer cells. This inhibition can lead to cell cycle arrest and induce both apoptosis and autophagy, contributing to the compound's anticancer effects. Understanding this mechanism is key to interpreting your experimental results and can help in designing experiments to modulate this pathway to potentially reduce off-target effects.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Control Cell Lines
Possible Cause Troubleshooting Step
Concentration too high Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your target cells and normal control cells. Use the lowest effective concentration for your experiments.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the jatrophane is not exceeding the tolerance level of your cell lines (typically <0.5%). Run a vehicle control (solvent only) to assess its effect.
Incorrect cell density High cell density can lead to increased spontaneous cell death, which might be exacerbated by the compound. Optimize the seeding density of your cells to ensure they are in the logarithmic growth phase during the experiment.
Contamination Check for microbial contamination in your cell cultures, as this can cause cell stress and death, confounding your results.
Issue 2: Inconsistent Results in Cytotoxicity Assays
Possible Cause Troubleshooting Step
Pipetting errors Ensure accurate and consistent pipetting, especially when performing serial dilutions of the jatrophane compound. Use calibrated pipettes and pre-wet the tips.
Uneven cell seeding Ensure a homogenous cell suspension before seeding to avoid variations in cell number across wells.
Reagent variability Use fresh, properly stored reagents for your cytotoxicity assays (e.g., MTT, LDH). Aliquot reagents to avoid repeated freeze-thaw cycles.
Assay interference Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent directly). Run appropriate controls, such as a cell-free assay with your compound, to check for interference.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various jatrophane diterpenes against different cell lines as reported in the literature. This data can serve as a reference for expected potency.

Compound Cell Line Cell Type IC50 (µM) Reference
JatrophoneMCF-7/ADRDoxorubicin-resistant Breast Cancer1.8
Euphohelinoid (various)HepG2Liver Cancer8.1 - 29.7
Euphohelinoid (various)HeLaCervical Cancer8.1 - 29.7
Euphohelinoid (various)HL-60Leukemia8.1 - 29.7
Euphohelinoid (various)SMMC-7721Liver Cancer8.1 - 29.7
Jatrophane Derivative 1NCI-H460Non-small Cell Lung Cancer10 - 20
Jatrophane Derivative 1U87Glioblastoma10 - 20

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of jatrophane compounds.

Materials:

  • 96-well plates

  • Mammalian cell lines (e.g., a normal cell line like HEK293T and a cancer cell line)

  • Complete culture medium

  • Jatrophane compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the jatrophane compound in complete culture medium from the stock solution.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_NFkB_Pathway Jatrophane Jatrophane Diterpene (e.g., Jatrophone) PI3K PI3K Jatrophane->PI3K Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inhibition of

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by certain jatrophane diterpenes.

Experimental Workflow Diagram

Cytotoxicity_Workflow start Start seed_cells Seed Normal & Cancer Cell Lines start->seed_cells prepare_compound Prepare Serial Dilutions of Jatrophane Compound seed_cells->prepare_compound treat_cells Treat Cells with Compound (24-72h incubation) prepare_compound->treat_cells add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) treat_cells->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end

Caption: General workflow for assessing the cytotoxicity of jatrophane compounds.

References

Technical Support Center: Enhancing the Yield of Jatrophane 2 Semi-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the semi-synthesis of Jatrophane 2. The following information is designed to address specific experimental challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the semi-synthesis of this compound from a readily available jatrophane precursor?

A1: The semi-synthesis of this compound typically involves the selective modification of a precursor jatrophane, such as Jatrophane 1, which possesses multiple reactive hydroxyl groups. A common strategy involves a three-step process: 1) selective protection of the more reactive hydroxyl groups, 2) modification of the target hydroxyl group, and 3) deprotection to yield this compound. Careful selection of protecting groups is crucial for achieving high yields.

Q2: I am observing a low yield in the final esterification step to produce this compound. What are the potential causes and solutions?

A2: Low yields in the esterification step can be attributed to several factors, including steric hindrance around the target hydroxyl group, incomplete activation of the carboxylic acid, or degradation of the starting material. To address this, consider optimizing the reaction conditions as detailed in the troubleshooting section below. Trying different coupling agents or activating groups can also improve the yield.

Q3: How can I minimize the formation of byproducts during the semi-synthesis?

A3: Byproduct formation often arises from non-selective reactions with other functional groups in the molecule. Employing an orthogonal protecting group strategy is essential. This allows for the selective deprotection and reaction of the target functional group without affecting other protected groups. Additionally, careful control of reaction temperature and time can minimize side reactions.

Q4: What are the most effective methods for purifying the final this compound product?

A4: Purification of jatrophane diterpenoids is typically achieved through a combination of chromatographic techniques. Vacuum liquid chromatography (VLC) followed by preparative thin-layer chromatography (prep-TLC) and high-performance liquid chromatography (HPLC) are commonly employed. Normal-phase (NP) and reversed-phase (RP) HPLC can be used for final purification to achieve high purity.

Troubleshooting Guides

Problem 1: Low Yield in the Selective Protection of Jatrophane 1

Question: The yield of the mono-silylated Jatrophane 1 (Intermediate A) is consistently low (<40%), with significant amounts of di-silylated and unreacted starting material. How can I improve the selectivity and yield?

Answer: Achieving mono-substitution on a poly-hydroxylated natural product like Jatrophane 1 requires careful optimization of reaction conditions to favor the reaction at the most accessible or reactive hydroxyl group.

Troubleshooting Workflow:

start Low Yield of Mono-silylated Product check_equivalents Are you using an excess of silylating agent? start->check_equivalents reduce_equivalents Reduce silylating agent to 1.0-1.2 equivalents. check_equivalents->reduce_equivalents Yes check_temp Is the reaction temperature too high? check_equivalents->check_temp No reduce_equivalents->check_temp lower_temp Lower the reaction temperature to 0 °C or -20 °C. check_temp->lower_temp Yes check_base Is the base too strong or hindered? check_temp->check_base No lower_temp->check_base change_base Try a bulkier or weaker base (e.g., 2,6-lutidine). check_base->change_base Yes check_solvent Is the solvent appropriate? check_base->check_solvent No change_base->check_solvent change_solvent Test different solvents (e.g., DCM, THF, DMF). check_solvent->change_solvent Yes end Yield Improved check_solvent->end No change_solvent->end

Caption: Troubleshooting workflow for low yield in selective silylation.

Quantitative Data for Optimization:

EntrySilylating Agent (equiv.)Base (equiv.)Temperature (°C)SolventYield of Mono-silylated Product (%)
11.5Imidazole (2.0)25DMF35
21.1Imidazole (2.0)25DMF55
31.1Imidazole (2.0)0DMF70
41.12,6-Lutidine (1.5)0DCM85
Problem 2: Incomplete Deprotection of the Silyl (B83357) Ether

Question: The final deprotection step to yield this compound is sluggish and incomplete, even after extended reaction times. How can I achieve complete deprotection without degrading the molecule?

Answer: Incomplete deprotection can be due to an inappropriate deprotection reagent or steric hindrance around the silyl ether. Jatrophane diterpenes can be sensitive to harsh acidic or basic conditions.

Optimization Strategies:

  • Choice of Reagent: If TBAF is not effective, consider using other fluoride (B91410) sources like HF-Pyridine or TAS-F, which can have different reactivity profiles.

  • Solvent Effects: The solvent can influence the rate of deprotection. Protic solvents like acetic acid in THF/water can sometimes facilitate the reaction.

  • Temperature: While higher temperatures can increase the reaction rate, they may also lead to degradation. A modest increase in temperature (e.g., from room temperature to 40 °C) should be explored cautiously.

Quantitative Data for Optimization:

EntryDeprotection ReagentSolventTemperature (°C)Time (h)Yield of this compound (%)
1TBAF (1.1 equiv)THF251260
2TBAF (2.0 equiv)THF251275
3HF-Pyridine (excess)THF0 to 25690
4Acetic Acid/THF/Water (3:1:1)-40885

Experimental Protocols

Protocol 1: Selective Silylation of Jatrophane 1
  • Dissolve Jatrophane 1 (100 mg, 1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 5 mL) in a flame-dried round-bottom flask under an argon atmosphere.

  • Add 2,6-lutidine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv) dissolved in anhydrous DCM (1 mL).

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (5 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the mono-silylated Intermediate A.

Protocol 2: Esterification of Intermediate A
  • To a solution of Intermediate A (100 mg, 1.0 equiv) in anhydrous DCM (5 mL) at 0 °C, add the desired carboxylic acid (1.5 equiv), 4-dimethylaminopyridine (B28879) (DMAP, 0.2 equiv), and N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Deprotection to Yield this compound
  • Dissolve the protected this compound intermediate (100 mg, 1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) in a plastic vial.

  • Add HF-Pyridine (70% HF, 0.5 mL) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete (typically 4-6 hours), carefully quench by slowly adding saturated aqueous sodium bicarbonate until gas evolution ceases.

  • Extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by HPLC.

Visualizations

cluster_0 This compound Semi-Synthesis Workflow jatrophane1 Jatrophane 1 (Precursor) protection Selective Protection (TBDMS-Cl, 2,6-lutidine) jatrophane1->protection intermediate_a Intermediate A (Mono-silylated Jatrophane) protection->intermediate_a esterification Esterification (R-COOH, DCC, DMAP) intermediate_a->esterification protected_j2 Protected this compound esterification->protected_j2 deprotection Deprotection (HF-Pyridine) protected_j2->deprotection jatrophane2 This compound (Final Product) deprotection->jatrophane2 purification Purification (HPLC) jatrophane2->purification

Caption: Overall experimental workflow for the semi-synthesis of this compound.

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Isolated "Jatrophane 2"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenge of batch-to-batch variability when isolating the jatrophane diterpene, "Jatrophane 2".

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its known biological activities?

A1: "this compound" is a jatrophane diterpene polyester (B1180765) (CAS No: 210108-86-4) that can be isolated from plants of the Euphorbiaceae family, such as Euphorbia peplus and Jatropha curcas.[1][2][3] Jatrophane diterpenes, as a class, exhibit a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[4] Notably, many jatrophane diterpenes, including "this compound", have been investigated for their potential to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp).[5]

Q2: We are observing significant variations in the yield of "this compound" from one extraction to the next. What are the likely causes?

A2: Batch-to-batch variability in the yield of natural products like "this compound" is a common issue. The primary causes can be categorized into two main areas:

  • Raw Material Variation: The chemical composition of the source plant material can fluctuate significantly due to genetic differences, geographical location, climate, harvest time, and storage conditions.

  • Processing Inconsistencies: Variations in the extraction and purification procedures, such as solvent polarity, extraction time, temperature, and chromatographic conditions, can lead to inconsistent yields.

Q3: How can we confirm the identity and purity of our isolated "this compound" across different batches?

A3: A combination of analytical techniques is essential for consistent identification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and comparing retention times against a reference standard. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for structural confirmation. Comparing the NMR spectra of different batches with published data is a reliable method for identity confirmation.

Q4: Can the bioactivity of our isolated "this compound" vary between batches, even if the purity appears similar by HPLC?

A4: Yes, it is possible. Subtle variations in the isomeric ratio or the presence of minor, co-eluting impurities that are not well-resolved by your HPLC method could affect the overall bioactivity of the isolated material. It is advisable to perform a functional assay, such as a P-glycoprotein inhibition assay, to confirm consistent biological activity across batches.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the batch-to-batch variability of "this compound".

Problem Potential Causes Recommended Solutions
Low or Inconsistent Yield Raw Material Quality: Inconsistent plant material (age, part used, drying process).- Source plant material from a single, reputable supplier with a certificate of analysis. - Standardize the plant part used (e.g., aerial parts, roots) and the drying procedure.
Extraction Efficiency: Incomplete extraction of the target compound.- Optimize the extraction solvent system and ratio. - Ensure consistent extraction time and temperature for each batch. - Employ advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction for improved efficiency.
Chromatographic Losses: Poor separation or loss of compound on the column.- Optimize the chromatographic conditions (mobile phase, gradient, column type). - Monitor fractions carefully using TLC or analytical HPLC to prevent loss of the target compound.
Variable Purity (Presence of Impurities) Co-extraction of Similar Compounds: Jatrophane diterpenes often occur as complex mixtures of closely related analogues.- Employ multi-step chromatographic purification, including different stationary phases (e.g., silica (B1680970) gel followed by reversed-phase HPLC). - Use high-resolution chromatographic techniques like preparative HPLC for final purification.
Degradation: "this compound" may be sensitive to heat, light, or pH.- Conduct extraction and purification at controlled temperatures. - Use amber glassware to protect from light. - Avoid strongly acidic or basic conditions during workup.
Inconsistent Bioactivity Presence of Bioactive Impurities: Minor impurities may have agonistic or antagonistic effects.- Re-purify the material using a high-resolution HPLC method. - Characterize all major impurities by NMR and MS.
Isomeric Variation: Different batches may contain varying ratios of conformational isomers.- Standardize all isolation parameters to ensure consistent isomeric profiles. - Use chiral chromatography if enantiomeric or diastereomeric variability is suspected.

Data Presentation

Table 1: Illustrative Data on Batch-to-Batch Variability of "this compound" Isolation

Batch ID Starting Material (kg) Crude Extract Yield (g) "this compound" Yield (mg) Purity by HPLC (%) P-gp Inhibition (IC₅₀, µM)
J2-2025-011.055.215.396.22.5
J2-2025-021.048.910.194.53.1
J2-2025-031.061.518.997.12.3
J2-2025-041.052.112.595.82.8

Note: This data is illustrative and serves to highlight potential variations. Actual results will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of "this compound" from Euphorbia peplus
  • Plant Material Preparation: Air-dry the whole fresh plants of E. peplus at room temperature and grind to a coarse powder.

  • Extraction: Macerate the powdered plant material (1 kg) with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours for each extraction.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with petroleum ether, chloroform (B151607), and ethyl acetate.

  • Fraction Selection: The chloroform fraction is typically enriched in jatrophane diterpenes. Concentrate this fraction under reduced pressure.

Protocol 2: Chromatographic Purification of "this compound"
  • Silica Gel Column Chromatography: Subject the chloroform fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate.

  • Fraction Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC), visualizing with a vanillin-sulfuric acid spray reagent.

  • Preparative HPLC: Pool the fractions containing "this compound" and subject them to preparative reversed-phase HPLC (e.g., C18 column) with a mobile phase of acetonitrile (B52724) and water to yield pure "this compound".

Protocol 3: P-glycoprotein (P-gp) Inhibition Assay
  • Cell Culture: Use a P-gp overexpressing cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7).

  • Substrate Loading: Incubate the cells with a fluorescent P-gp substrate, such as Rhodamine 123.

  • Compound Treatment: Treat the cells with varying concentrations of "this compound".

  • Fluorescence Measurement: Measure the intracellular accumulation of the fluorescent substrate using a flow cytometer or fluorescence plate reader. Increased fluorescence indicates P-gp inhibition.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of "this compound" required to inhibit 50% of the P-gp efflux activity.

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Quality Control plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning crude_fraction Crude Jatrophane-rich Fraction partitioning->crude_fraction silica_gel Silica Gel Chromatography crude_fraction->silica_gel prep_hplc Preparative HPLC (C18) silica_gel->prep_hplc pure_jatrophane2 Pure 'this compound' prep_hplc->pure_jatrophane2 hplc Purity Check (Analytical HPLC) pure_jatrophane2->hplc nmr_ms Structure Confirmation (NMR, MS) pure_jatrophane2->nmr_ms bioassay Bioactivity Assay (P-gp Inhibition) pure_jatrophane2->bioassay

Caption: Experimental workflow for the isolation and quality control of "this compound".

troubleshooting_flowchart start Inconsistent 'this compound' Batches check_yield Is the yield variable? start->check_yield check_purity Is the purity inconsistent? check_yield->check_purity No review_raw_material Review Raw Material Sourcing & Preparation check_yield->review_raw_material Yes check_bioactivity Is the bioactivity variable? check_purity->check_bioactivity No review_chromatography Optimize Chromatographic Separation check_purity->review_chromatography Yes characterize_impurities Characterize Impurities (NMR, MS) check_bioactivity->characterize_impurities Yes review_extraction Review Extraction Protocol (Solvent, Time, Temp) review_raw_material->review_extraction repurify Re-purify using High-Resolution Method review_chromatography->repurify repurify->characterize_impurities standardize_assay Standardize Bioassay Protocol characterize_impurities->standardize_assay

Caption: Troubleshooting flowchart for addressing batch-to-batch variability.

signaling_pathway jatrophane2 This compound pgp P-glycoprotein (P-gp) Efflux Pump jatrophane2->pgp Inhibits intracellular_drug Increased Intracellular Drug Concentration pgp->intracellular_drug Blocks Efflux drug Chemotherapeutic Drug drug->pgp Effluxed cell_death Cancer Cell Apoptosis intracellular_drug->cell_death

Caption: Proposed mechanism of action for "this compound" in reversing multidrug resistance.

References

Technical Support Center: Refining HPLC Methods for Jatrophane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of jatrophane diterpenes, with a focus on compounds structurally similar to "Jatrophane 2".

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for analyzing jatrophane diterpenes?

A1: A good starting point for the analysis of jatrophane diterpenes is reversed-phase HPLC.[1][2] A common setup includes a C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724) or methanol (B129727).[3][4] UV detection is often performed in the range of 210-254 nm.[5]

Q2: How should I prepare my plant extract sample for HPLC analysis of jatrophanes?

A2: Sample preparation typically involves extraction of the plant material with organic solvents like methanol, chloroform, or a mixture of dichloromethane (B109758) and acetone. This is often followed by a defatting step and further purification using techniques such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to remove chlorophyll (B73375) and other interfering substances before HPLC analysis.

Q3: What are the common challenges in the HPLC analysis of jatrophane diterpenes?

A3: Jatrophane diterpenes are often present in complex mixtures with other structurally similar compounds, which can make separation challenging. They can also be sensitive to degradation, requiring careful handling and storage. Additionally, their hydrophobic nature can lead to issues like peak tailing and poor resolution if the HPLC method is not optimized.

Q4: Can I use normal-phase HPLC for jatrophane analysis?

A4: Yes, normal-phase HPLC on a silica (B1680970) gel column with a mobile phase consisting of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) can be effective for the separation of certain jatrophane diterpenes.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Question: My peaks for jatrophane analytes are showing significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Peak tailing can be caused by interactions between the analyte and active sites on the column packing, column overload, or a mismatch between the sample solvent and the mobile phase.

    • Solution:

      • Check for Column Overload: Try injecting a smaller volume or a more dilute sample.

      • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

      • Mobile Phase Modifier: Adding a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase can help to reduce peak tailing by protonating free silanol (B1196071) groups on the silica support.

      • Column Condition: The column may be degraded. Try flushing the column or replacing it if the problem persists.

Issue 2: Inconsistent Retention Times
  • Question: The retention times for my jatrophane standards are shifting between injections. What should I investigate?

  • Answer:

    • Cause: Shifting retention times are often due to changes in mobile phase composition, temperature fluctuations, or an improperly equilibrated column.

    • Solution:

      • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

      • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 10-15 column volumes is a good starting point.

      • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.

      • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Issue 3: High Backpressure
  • Question: My HPLC system is showing unusually high backpressure after several injections of my jatrophane extracts. What is the likely cause?

  • Answer:

    • Cause: High backpressure is typically caused by a blockage in the system, which can be due to precipitated sample components, a clogged frit, or particulate matter from the sample.

    • Solution:

      • Filter Samples: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter.

      • Guard Column: Use a guard column to protect the analytical column from strongly retained compounds and particulates.

      • Systematic Check: To locate the blockage, disconnect the column and check the system pressure. If the pressure drops, the blockage is in the column. If the pressure remains high, the blockage is likely in the tubing or injector.

      • Column Wash: If the column is blocked, try back-flushing it with a strong solvent.

Data Presentation

Table 1: Comparison of Reported HPLC Methods for Jatrophane Diterpene Analysis

ParameterMethod 1Method 2Method 3
Column C18 (Reversed-Phase)Silica (Normal-Phase)AccQ-Tag C18
Mobile Phase Water/Acetonitrile GradientHexane/Ethyl Acetate GradientWater/Acetonitrile Gradient
Flow Rate 1.0 mL/min2.0 mL/min0.2 mL/min
Detection UV at 254 nmUV at 240 nmUV at 254 nm
Reference Adapted from various sources

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Jatrophane Analysis
  • Sample Preparation: a. Extract 10 g of dried, ground plant material with 100 mL of methanol by sonication for 30 minutes. b. Filter the extract and evaporate the solvent under reduced pressure. c. Re-dissolve the residue in 5 mL of methanol. d. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 100% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 220 nm

Protocol 2: Normal-Phase HPLC Method for Jatrophane Separation
  • Sample Preparation: a. Perform a preliminary fractionation of the crude extract using silica gel column chromatography with a hexane-ethyl acetate gradient. b. Collect the fractions containing jatrophanes (monitored by TLC). c. Evaporate the solvent and re-dissolve the residue in hexane.

  • HPLC Conditions:

    • Column: Silica, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: Hexane

    • Mobile Phase B: Ethyl Acetate

    • Gradient: 10% B to 50% B over 25 minutes

    • Flow Rate: 1.5 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 240 nm

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Dried Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration1 Filtration extraction->filtration1 concentration Evaporation filtration1->concentration purification Fractionation/Purification (e.g., VLC, SPE) concentration->purification final_sample Final Sample in Mobile Phase purification->final_sample hplc_system HPLC System final_sample->hplc_system column C18 or Silica Column hplc_system->column detector UV/MS Detector column->detector data_analysis Data Analysis detector->data_analysis

Caption: Experimental workflow for Jatrophane analysis.

troubleshooting_logic cluster_pressure Pressure Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start HPLC Problem Identified high_pressure High Backpressure? start->high_pressure low_pressure Low Pressure? start->low_pressure peak_tailing Peak Tailing? start->peak_tailing peak_splitting Peak Splitting? start->peak_splitting rt_shift Retention Time Shift? start->rt_shift check_column Remove Column Pressure Still High? high_pressure->check_column blockage_system Blockage in System (Tubing, Injector) check_column->blockage_system Yes blockage_column Blockage in Column check_column->blockage_column No check_leak Check for Leaks low_pressure->check_leak check_pump Check Pump Seals check_leak->check_pump check_overload Reduce Sample Concentration peak_tailing->check_overload check_solvent Adjust Sample Solvent check_overload->check_solvent check_frit Check Column Frit peak_splitting->check_frit check_void Check for Column Void check_frit->check_void check_mobile_phase Prepare Fresh Mobile Phase rt_shift->check_mobile_phase check_temp Check Column Temperature check_mobile_phase->check_temp check_equilibration Increase Equilibration Time check_temp->check_equilibration

Caption: Troubleshooting logic for common HPLC issues.

References

managing degradation of "Jatrophane 2" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of Jatrophane 2 during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored at -20°C under an inert atmosphere.[1] Before use, it is recommended to centrifuge the original vial to ensure maximum product recovery.[1]

Q2: What are the primary causes of this compound degradation?

A2: this compound, being a jatrophane diterpene polyester, is susceptible to degradation primarily through the hydrolysis of its ester groups.[2] Other potential degradation pathways include oxidation, photodegradation, and thermal decomposition, particularly under non-optimal storage or experimental conditions.

Q3: How can I detect and quantify the degradation of this compound in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with Mass Spectrometry (HPLC-MS), is the most effective analytical technique to separate, identify, and quantify this compound and its degradation products. A well-developed method will allow for the resolution of the parent compound from any impurities or degradants.

Q4: What is the likely impact of this compound degradation on its biological activity?

A4: Jatrophane diterpenes are known inhibitors of P-glycoprotein (P-gp), a key protein in multidrug resistance (MDR) in cancer cells.[3][4] The ester functionalities of jatrophanes are often crucial for this activity. Therefore, hydrolysis of these ester groups is likely to reduce or alter the P-gp inhibitory effect of this compound. This could lead to inconsistent or misleading results in biological assays.

Q5: Are there any known signaling pathways affected by this compound?

A5: Jatrophane diterpenes have been shown to modulate the PI3K/Akt/NF-κB signaling pathway, which is involved in cancer cell proliferation, survival, and drug resistance. By inhibiting P-glycoprotein, this compound can increase the intracellular concentration of chemotherapeutic drugs, thereby enhancing their efficacy and potentially inducing apoptosis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity or inconsistent results in assays. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (-20°C, inert atmosphere). 2. Prepare fresh stock solutions for each experiment. 3. Analyze the purity of your this compound stock using a stability-indicating HPLC method.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products. 2. Use HPLC-MS to characterize the structure of the unknown peaks.
Precipitation of this compound in aqueous buffers. Low aqueous solubility.1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting in aqueous buffers. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits.
Variability between different batches of this compound. Differences in purity or the presence of degradation products from manufacturing or shipping.1. Always check the certificate of analysis for the specific batch. 2. Perform an initial purity check using HPLC upon receiving a new batch.

Quantitative Data on this compound Degradation (Hypothetical Data for Illustrative Purposes)

The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes under various stress conditions.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionDuration% Degradation of this compoundNumber of Major Degradation Products
0.1 M HCl24 hours25.3%2
0.1 M NaOH4 hours45.8%3
Neutral (Water)72 hours5.2%1
3% H₂O₂24 hours15.7%2
Thermal (80°C)48 hours12.1%1
Photolytic (UV light)24 hours8.5%1

Table 2: Retention Times of this compound and its Major Hypothetical Degradation Products

CompoundRetention Time (minutes)
This compound15.2
Degradation Product 1 (Hydrolysis)12.8
Degradation Product 2 (Hydrolysis)10.5
Degradation Product 3 (Oxidation)13.1

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting gradient could be 60% acetonitrile and 40% water, ramping up to 95% acetonitrile over 20 minutes.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable organic solvent.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 220 nm

  • Analysis: Inject the sample and record the chromatogram. The retention time of the main peak corresponds to this compound.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.

  • Neutral Hydrolysis: Dissolve this compound in water and heat at 60°C for 72 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to a temperature of 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: After each stress condition, neutralize the sample if necessary, dilute appropriately, and analyze using the stability-indicating HPLC method (Protocol 1). Compare the chromatograms with that of an unstressed sample to identify degradation peaks.

Visualizations

Jatrophane2_Degradation_Workflow cluster_storage Storage & Preparation cluster_degradation Potential Degradation Pathways cluster_analysis Analysis J2_Vial This compound Vial (-20°C, Inert Gas) Stock_Solution Stock Solution (e.g., in DMSO) J2_Vial->Stock_Solution Dissolution Thermal_Stress Thermal Stress (High Temperature) J2_Vial->Thermal_Stress Hydrolysis Hydrolysis (Acid, Base, Neutral) Stock_Solution->Hydrolysis Oxidation Oxidation (e.g., H2O2) Stock_Solution->Oxidation Photodegradation Photodegradation (UV/Vis Light) Stock_Solution->Photodegradation HPLC_MS Stability-Indicating HPLC-MS Analysis Stock_Solution->HPLC_MS Control Sample Hydrolysis->HPLC_MS Oxidation->HPLC_MS Photodegradation->HPLC_MS Thermal_Stress->HPLC_MS Data_Analysis Data Analysis (Purity Assessment) HPLC_MS->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

Pgp_Inhibition_Pathway cluster_cell Cancer Cell cluster_degradation Degradation J2 This compound Pgp P-glycoprotein (P-gp) (Drug Efflux Pump) J2->Pgp Inhibits J2_degraded Degraded this compound (e.g., Hydrolyzed) J2->J2_degraded Degrades Drug_out Extracellular Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Intracellular Chemotherapeutic Drug Drug_in->Pgp Apoptosis Apoptosis Drug_in->Apoptosis Induces Drug_out->Drug_in Influx J2_degraded->Pgp Reduced Inhibition

Caption: Mechanism of this compound as a P-glycoprotein inhibitor.

PI3K_Akt_NFkB_Pathway Jatrophane Jatrophane Diterpenes (e.g., this compound) PI3K PI3K Jatrophane->PI3K Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes MDR Multidrug Resistance NFkB->MDR Promotes

Caption: this compound's inhibitory effect on the PI3K/Akt/NF-κB pathway.

References

Validation & Comparative

Jatrophane 2 in Cancer Therapy: A Comparative Guide to Its Peers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-derived anticancer agents, jatrophane diterpenes, a class of compounds primarily isolated from the Euphorbiaceae family, have garnered significant attention.[1][2] Their complex structures and diverse biological activities make them promising candidates for novel therapeutic strategies.[3][4] This guide provides a comparative analysis of "Jatrophane 2" against other notable jatrophane diterpenes, focusing on their performance in cancer therapy based on available experimental data.

A Tale of Two Jatrophanes: The Case of Jatrophane 1 and 2

A study on two novel jatrophane diterpenes, designated Jatrophane 1 and this compound, isolated from Euphorbia nicaeensis, revealed a stark contrast in their direct cytotoxic effects against cancer cells. While Jatrophane 1 demonstrated inhibitory activity against non-small cell lung carcinoma (NCI-H460) and glioblastoma (U87) cell lines, this compound was found to be almost completely inactive in suppressing cancer cell growth within the tested concentrations.[5] Only the U87 glioblastoma cell line showed some response to this compound, with an IC50 value of approximately 20 µM.

However, the story doesn't end with cytotoxicity. A crucial aspect of cancer therapy is overcoming multidrug resistance (MDR), a phenomenon often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Interestingly, both Jatrophane 1 and this compound exhibited a similar capacity to inhibit P-gp function, suggesting a potential role for this compound as a chemosensitizing agent to enhance the efficacy of existing anticancer drugs in resistant tumors.

Quantitative Comparison of Anticancer Activity

To provide a broader context for the activity of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of various jatrophane diterpenes against a range of cancer cell lines. Lower IC50 values indicate higher potency.

Jatrophane DiterpeneCancer Cell LineIC50 (µM)Reference
This compound NCI-H460 (Non-small cell lung)> 50
NCI-H460/R (Resistant)> 50
DLD1 (Colorectal)> 50
DLD1-TxR (Resistant)> 50
U87 (Glioblastoma)20.12 ± 1.96
U87-TxR (Resistant)> 50
Jatrophane 1 NCI-H460 (Non-small cell lung)17.63 ± 2.08
NCI-H460/R (Resistant)20.98 ± 2.79
U87 (Glioblastoma)10.97 ± 1.41
U87-TxR (Resistant)15.49 ± 3.57
Jatrophone (B1672808) MCF-7/ADR (Resistant Breast)1.8
Hep G2 (Liver)3.2
WiDr (Colon)8.97
HeLa (Cervical)5.13
AGS (Stomach)2.5
Curcusone B K562 (Leukemia)6 µg/mL
H1299 (Lung)15.0 µg/mL
Euphoheliphanes A-C Renal Cancer Cell Lines (6 types)< 50

Signaling Pathways and Mechanisms of Action

A key differentiator among jatrophane diterpenes is their mechanism of action. While many, including this compound, show promise in modulating MDR, others exert direct cytotoxic effects through interference with critical cancer cell signaling pathways.

Jatrophone , for instance, has been shown to induce apoptosis and autophagy in doxorubicin-resistant breast cancer cells (MCF-7/ADR) by targeting the PI3K/Akt/NF-κB pathway. This pathway is a central regulator of cell survival, proliferation, and resistance to therapy. By inhibiting this pathway, jatrophone can effectively shut down the pro-survival signals in cancer cells, leading to their demise.

PI3K_Akt_NFkB_Pathway Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Akt Akt PI3K->Akt NFkB NFkB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation NFkB->Proliferation Promotes Survival Survival NFkB->Survival Promotes

Jatrophone inhibits the pro-survival PI3K/Akt/NF-κB pathway.

In contrast, the primary described activity of This compound revolves around its potential to inhibit P-glycoprotein, thereby reversing multidrug resistance. This suggests a different therapeutic application, not as a standalone cytotoxic agent, but as an adjuvant in combination chemotherapy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of jatrophane diterpenes.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat the cells with various concentrations of the jatrophane diterpene and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Collect both adherent and floating cells after treatment with the jatrophane diterpene.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Protein Extraction: Lyse the treated and control cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, Akt, NF-κB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mdr MDR Reversal Analysis CancerCells Cancer Cell Lines Treatment Jatrophane Treatment CancerCells->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB Data Data Analysis & Comparison MTT->Data Flow->Data WB->Data MDRCells MDR Cancer Cells CoTreatment Co-treatment with Chemotherapeutic MDRCells->CoTreatment PgpAssay P-gp Function Assay (e.g., Rhodamine 123) CoTreatment->PgpAssay PgpAssay->Data

A typical workflow for evaluating jatrophane diterpenes.

Conclusion

References

A Comparative Analysis of Jatrophane Diterpenes and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of jatrophane diterpenes and the well-established anti-cancer drug, paclitaxel (B517696). The information is intended to support researchers and professionals in the field of drug development by presenting quantitative data, experimental methodologies, and visual representations of the underlying mechanisms of action. While paclitaxel is a cornerstone of chemotherapy, emerging natural compounds like jatrophane diterpenes present intriguing possibilities, particularly in the context of drug resistance.

Quantitative Efficacy: A Comparative Overview

The cytotoxic activity of both paclitaxel and various jatrophane diterpenes has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, indicating the concentration of a compound required to inhibit the growth of 50% of a cell population.

Paclitaxel: A Potent Cytotoxic Agent

Paclitaxel has demonstrated potent cytotoxic effects against a wide array of cancer cell lines, with its efficacy being notably dependent on the duration of exposure.[1] Generally, prolonged exposure to paclitaxel leads to increased cytotoxicity.[1][2]

Cell LineCancer TypeIC50 (Paclitaxel)Exposure Time
Various Human Tumor Cell LinesMixed2.5 - 7.5 nM24 hours[2]
Non-Small Cell Lung Cancer (NSCLC)Lung CancerMedian >32 µM3 hours[1]
Non-Small Cell Lung Cancer (NSCLC)Lung CancerMedian 9.4 µM24 hours
Non-Small Cell Lung Cancer (NSCLC)Lung CancerMedian 0.027 µM120 hours
Small Cell Lung Cancer (SCLC)Lung CancerMedian >32 µM3 hours
Small Cell Lung Cancer (SCLC)Lung CancerMedian 25 µM24 hours
Small Cell Lung Cancer (SCLC)Lung CancerMedian 5.0 µM120 hours
SK-BR-3 (HER2+)Breast CancerVaries72 hours
MDA-MB-231 (Triple Negative)Breast Cancer0.3 µMNot Specified
T-47D (Luminal A)Breast CancerVaries72 hours
MCF-7Breast Cancer3.5 µMNot Specified
BT-474Breast Cancer19 nMNot Specified
Jatrophane Diterpenes: Promise in Overcoming Resistance

Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have shown a range of biological activities, including cytotoxic and multidrug resistance-reversing effects. Notably, some jatrophanes exhibit cytotoxicity against cancer cell lines that have developed resistance to paclitaxel.

Jatrophane DiterpeneCell LineCancer TypeIC50 (Jatrophane)Notes
Euphoscopin CA549 (Paclitaxel-Resistant)Lung Cancer6.9 µMInactive against parent A549 cell line (IC50 > 10 µM)
Euphorbiapene DA549 (Paclitaxel-Resistant)Lung Cancer7.2 µMInactive against parent A549 cell line (IC50 > 10 µM)
Euphoheliosnoid AA549 (Paclitaxel-Resistant)Lung Cancer9.5 µMInactive against parent A549 cell line (IC50 > 10 µM)
Various JatrophanesHepG2, HeLa, HL-60, SMMC-7721Liver, Cervical, Leukemia, Liver8.1 - 29.7 µM
Euphoheliphanes A-C6 Renal Cancer Cell LinesRenal Cancer< 50 µM
JatrophoneMCF-7/ADR (Doxorubicin-Resistant)Breast Cancer1.8 µM

It is important to note that a compound referred to as "jatrophane 2" in one study was found to be almost completely inactive in suppressing cancer cell growth. This highlights the significant structural and functional diversity within the jatrophane class of compounds.

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay used to determine the IC50 values of compounds like paclitaxel and jatrophane diterpenes.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.

Principle: In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells. This can be quantified by dissolving the formazan crystals and measuring the absorbance of the solution.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds (Paclitaxel, Jatrophane diterpenes) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a solvent control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Mechanisms of Action: A Visual Comparison

The following diagrams, generated using the DOT language for Graphviz, illustrate the known and proposed signaling pathways affected by paclitaxel and jatrophane diterpenes.

Paclitaxel's Mechanism of Action

Paclitaxel's primary mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

paclitaxel_mechanism cluster_cell Cancer Cell paclitaxel Paclitaxel tubulin β-Tubulin Subunit paclitaxel->tubulin Binds to microtubule Microtubule paclitaxel->microtubule Promotes Polymerization & Inhibits Depolymerization mitotic_spindle Mitotic Spindle Assembly microtubule->mitotic_spindle Disrupts Dynamics cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest Leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Triggers

Caption: Paclitaxel's microtubule stabilization pathway.

Proposed Mechanisms of Action for Jatrophane Diterpenes

Jatrophane diterpenes exhibit more diverse mechanisms of action. They are known to inhibit P-glycoprotein (P-gp), a key protein in multidrug resistance. Some jatrophanes may also interact with microtubules, albeit differently from paclitaxel, and have been shown to modulate the PI3K/Akt/NF-κB signaling pathway and induce autophagy.

jatrophane_mechanisms cluster_cell Cancer Cell cluster_mdr Multidrug Resistance Reversal cluster_signal Signaling Pathway Modulation cluster_microtubule Microtubule Interaction cluster_autophagy Autophagy Induction jatrophane Jatrophane Diterpene pgp P-glycoprotein (P-gp) jatrophane->pgp Inhibits pi3k PI3K jatrophane->pi3k Inhibits microtubule Microtubule Dynamics jatrophane->microtubule May Interact with autophagy Autophagy jatrophane->autophagy Induces drug_efflux Drug Efflux pgp->drug_efflux Mediates akt Akt pi3k->akt nfkb NF-κB akt->nfkb proliferation Cell Proliferation & Survival nfkb->proliferation cell_cycle Cell Cycle Progression microtubule->cell_cycle Affects

Caption: Multifaceted mechanisms of jatrophane diterpenes.

Conclusion

Paclitaxel remains a potent and widely used chemotherapeutic agent with a well-defined mechanism of action centered on microtubule stabilization. Jatrophane diterpenes represent a structurally diverse class of natural products with promising anti-cancer properties. Their ability to circumvent multidrug resistance, particularly through the inhibition of P-glycoprotein, and their engagement with other cellular pathways such as PI3K/Akt signaling, make them compelling candidates for further investigation. The data presented in this guide underscore the potential of jatrophane diterpenes as standalone therapeutic agents or as adjuvants to enhance the efficacy of existing chemotherapies, especially in resistant tumors. Further research is warranted to elucidate the precise molecular targets and to optimize the therapeutic potential of these intriguing natural compounds.

References

Unlocking Pandora's Box: Validating Jatrophane Diterpenes as Potent Multidrug Resistance Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The emergence of multidrug resistance (MDR) in cancer cells presents a formidable obstacle to effective chemotherapy. A key player in this phenomenon is the over-expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs, thereby reducing their intracellular concentration and therapeutic efficacy. The scientific community has been in a relentless pursuit of MDR modulators that can inhibit P-gp and restore chemosensitivity. Among the promising candidates are jatrophane diterpenes, a class of natural products that have demonstrated significant potential in reversing MDR. This guide provides a comprehensive comparison of representative jatrophane diterpenes with established MDR modulators, supported by experimental data and detailed protocols to aid researchers in their validation efforts.

P-glycoprotein: The Cellular Gatekeeper

P-glycoprotein, the product of the MDR1 gene, functions as an ATP-dependent efflux pump. Its mechanism involves binding to a wide array of structurally diverse hydrophobic drugs within the cell membrane and transporting them out of the cell, a process fueled by ATP hydrolysis. This action effectively lowers the intracellular drug concentration, leading to resistance.

cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Anticancer Drug Pgp->Drug_out Efflux Drug_in Anticancer Drug Drug_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis A Seed MDR cells (e.g., MCF-7/ADR) in a 96-well plate B Treat cells with varying concentrations of Jatrophane derivative or control modulator A->B C Incubate with 10 µM Rhodamine 123 for 1 hour at 37°C B->C D Wash cells with ice-cold PBS C->D E Incubate in fresh medium for 1 hour at 37°C to allow efflux D->E F Lyse cells with 1% Triton X-100 E->F G Measure fluorescence intensity (Excitation: 485 nm, Emission: 538 nm) F->G H Calculate the fluorescence accumulation ratio (FAR) G->H A Isolate P-gp-rich membrane vesicles B Incubate vesicles with varying concentrations of Jatrophane derivative A->B C Initiate the reaction by adding ATP B->C D Incubate at 37°C for a defined period C->D E Stop the reaction D->E F Measure the amount of inorganic phosphate (B84403) (Pi) released E->F G Determine the effect on ATPase activity (stimulation or inhibition) F->G

Jatrophane 2 Analogs as P-Glycoprotein Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Jatrophane 2 and its analogs, focusing on their structure-activity relationships (SAR) as inhibitors of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer. The data presented herein is compiled from multiple studies to facilitate the understanding of how structural modifications to the jatrophane scaffold influence biological activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activity of various jatrophane diterpenoids. The primary endpoints for comparison are the half-maximal effective concentration (EC₅₀) for P-gp modulation, the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity, and the reversal fold (RF), which indicates the extent to which a compound restores the cytotoxicity of a conventional chemotherapeutic agent in a resistant cell line.

CompoundModification from Parent StructureCell LineEC₅₀ (µM) for P-gp ModulationIC₅₀ (µM) for CytotoxicityReversal Fold (RF) at a given concentrationReference
Euphodendroidin D Complex ester substitutionsK562/R7--->10Outperforms cyclosporin (B1163) A by a factor of 2[1]
Pepluanin A Complex ester substitutionsDaunomycin transport inhibitionPotent inhibitor---Outperforms cyclosporin A by a factor of at least 2[1]
Compound 10 Jatrophane from Euphorbia sororiaMCF-7/ADR1.82>4036.82 (at 10 µM)[2]
Compound 7 Jatrophane from Euphorbia esulaMCF-7/ADR--->4012.9 (at 10 µM)[2]
Compound 8 Jatrophane from Euphorbia esulaMCF-7/ADR--->4012.3 (at 10 µM)[2]
Compound 21 Jatrophane from Euphorbia melliferaMDR mouse lymphomaFAR = 12.1 (at 20 µM)------
Compound 22 Jatrophane from Euphorbia melliferaMDR mouse lymphomaFAR = 23.1 (at 20 µM)------
Verapamil (Control) Standard P-gp inhibitorMCF-7/ADR------13.7 (at 10 µM)

FAR (Fluorescence Activity Ratio): A measure of the ability of a compound to increase the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.

Key Structure-Activity Relationship Insights

Several key structural features have been identified as crucial for the P-gp inhibitory activity of jatrophane diterpenes:

  • Substitution on the Medium-Sized Ring: Modifications at carbons 8, 9, 14, and 15 significantly impact activity.

  • Lipophilicity: In general, increased lipophilicity is associated with enhanced P-gp binding and inhibitory activity.

  • Oxygenation Pattern: The presence and nature of oxygen-containing substituents, particularly at C-9, are important for activity.

  • Five-Membered Ring Saturation: A saturated five-membered ring in the jatrophane skeleton has been shown to be beneficial for activity.

  • Ester Functional Groups: The position and nature of ester groups play a critical role in the bioactivity of this class of compounds.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Cancer cells (e.g., drug-sensitive and drug-resistant cell lines) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the jatrophane analogs for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

P-gp Modulation Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate Rhodamine 123 from MDR cancer cells.

Methodology:

  • Cell Preparation: P-gp-overexpressing cells (e.g., MCF-7/ADR) are harvested and resuspended in a suitable buffer.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the jatrophane analogs or a positive control (e.g., verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension to a final concentration of approximately 1-5 µM, and the cells are incubated for another 30-60 minutes at 37°C to allow for substrate uptake.

  • Efflux Period: The cells are washed to remove extracellular Rhodamine 123 and then resuspended in a fresh medium containing the test compounds. The cells are incubated for an additional 1-2 hours to allow for P-gp-mediated efflux.

  • Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control is calculated. The EC₅₀ value, the concentration of the compound that causes a 50% increase in Rhodamine 123 accumulation, is determined.

Chemosensitization Assay (Doxorubicin Reversal Assay)

This assay evaluates the ability of a non-toxic concentration of a jatrophane analog to sensitize MDR cancer cells to a chemotherapeutic agent like doxorubicin (B1662922).

Methodology:

  • Cell Seeding: MDR cancer cells (e.g., MCF-7/ADR) are seeded in 96-well plates as described for the cytotoxicity assay.

  • Co-treatment: The cells are treated with serial dilutions of doxorubicin in the presence or absence of a fixed, non-toxic concentration of the jatrophane analog.

  • Incubation: The plates are incubated for 48-72 hours.

  • Viability Assessment: Cell viability is determined using the MTT assay as described above.

  • Data Analysis: The IC₅₀ of doxorubicin is calculated for both conditions (with and without the jatrophane analog). The Reversal Fold (RF) is then calculated using the following formula: RF = (IC₅₀ of Doxorubicin alone) / (IC₅₀ of Doxorubicin in the presence of the Jatrophane analog)

Visualizations

Signaling Pathway of P-glycoprotein Mediated Multidrug Resistance

Pgp_MDR_Pathway cluster_cell Cancer Cell Chemo Chemotherapeutic Drug (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Enters Cell Target Intracellular Target (e.g., DNA) Chemo->Target Induces Apoptosis Chemo_out Extracellular Space Pgp->Chemo_out Efflux Jatrophane Jatrophane Analog Jatrophane->Pgp Inhibits

Caption: P-gp mediated drug efflux and its inhibition by Jatrophane analogs.

Experimental Workflow for Evaluating P-gp Inhibition

Pgp_Inhibition_Workflow cluster_workflow Experimental Workflow Start Start: Jatrophane Analog Synthesis/ Isolation Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Start->Cytotoxicity Pgp_Modulation P-gp Modulation Assay (Rhodamine 123 Efflux) Determine EC50 Start->Pgp_Modulation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Chemosensitization Chemosensitization Assay (Doxorubicin Reversal) Determine Reversal Fold Pgp_Modulation->Chemosensitization Chemosensitization->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for assessing the P-gp inhibitory activity of Jatrophane analogs.

Logical Relationship of SAR in Jatrophane Analogs

Jatrophane_SAR cluster_sar Structure-Activity Relationship (SAR) Factors Core Jatrophane Scaffold Lipophilicity Increased Lipophilicity Core->Lipophilicity Substituents Substituents at C8, C9, C14, C15 Core->Substituents Oxygenation Oxygenation Pattern (e.g., C9) Core->Oxygenation Ring_Saturation Saturated 5-Membered Ring Core->Ring_Saturation Activity Enhanced P-gp Inhibitory Activity Lipophilicity->Activity Substituents->Activity Oxygenation->Activity Ring_Saturation->Activity

Caption: Key structural modifications influencing the P-gp inhibitory activity.

References

A Comparative Analysis of Jatrophane Derivative 17 and Verapamil as P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a promising new jatrophane diterpene, herein referred to as Jatrophane Derivative 17, and the well-established first-generation P-glycoprotein (P-gp) inhibitor, verapamil (B1683045). P-glycoprotein, an ATP-binding cassette (ABC) transporter, is a key mediator of multidrug resistance (MDR) in cancer, a significant hurdle in effective chemotherapy. This document synthesizes experimental data to offer an objective comparison of the efficacy and mechanisms of these two P-gp inhibitors.

Quantitative Comparison of P-gp Inhibitory Activity

The P-gp inhibitory potential of Jatrophane Derivative 17 and verapamil has been evaluated in doxorubicin-resistant human breast cancer cells (MCF-7/ADR), which overexpress P-gp. The efficacy is often quantified by the concentration of the inhibitor required to reduce the resistance to a standard chemotherapeutic agent, such as doxorubicin (B1662922) (DOX), by 50% (EC50).

InhibitorCell LineAssayParameterValueReference
Jatrophane Derivative 17MCF-7/ADRDoxorubicin Sensitivity ReversalEC50182.17 ± 32.67 nM[1]
VerapamilMCF-7/ADRDoxorubicin Sensitivity ReversalEC50> 10 µM (less potent than Jatrophane Derivative 17)[1]
VerapamilCaco-2Digoxin Transport InhibitionIC501.1 µM[2]
VerapamilP-gp overexpressing cells[11C]verapamil uptakeIC5044 nM (inhibitor: tariquidar)[3]

Note: The EC50 value for verapamil in the doxorubicin sensitivity reversal assay in the same study as Jatrophane Derivative 17 was noted to be significantly higher, indicating lower potency. For a broader perspective, IC50 values for verapamil from other P-gp inhibition assays are also included, though direct comparison should be made with caution due to differing experimental conditions.

Mechanism of Action

Both Jatrophane Derivative 17 and verapamil inhibit the function of P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells. However, their mechanisms of action exhibit notable differences.

Jatrophane Derivative 17 demonstrates a multi-faceted mechanism:

  • Stimulation of P-gp ATPase Activity: The reversal of MDR by Jatrophane Derivative 17 is associated with the stimulation of P-gp's ATPase activity. This suggests that it may act as a substrate that competitively inhibits the transport of other substrates like doxorubicin.[1]

  • Inhibition of the PI3K/Akt Signaling Pathway: This compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/serine-threonine kinase (Akt) signaling pathway. The PI3K/Akt pathway is known to regulate the expression of P-gp, and its inhibition can lead to a downstream reduction in P-gp levels.

Verapamil , a first-generation P-gp inhibitor, primarily acts through:

  • Direct Competitive Inhibition: Verapamil directly binds to P-gp, competing with chemotherapeutic drugs for the same binding sites, thereby inhibiting their efflux.

  • Modulation of P-gp ATPase Activity: Verapamil is known to stimulate the basal ATPase activity of P-gp, characteristic of a P-gp substrate. However, at higher concentrations, it can inhibit the transport of other substrates.

  • Potential for Decreased P-gp Expression: Some studies have suggested that verapamil may also decrease the expression of P-gp at the mRNA and protein levels, potentially through transcriptional or post-transcriptional mechanisms, although this is not considered its primary mode of action.

Experimental Protocols

Rhodamine 123 Efflux Assay for P-gp Inhibition

This assay is a common method to assess the functional activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence, which can be quantified using flow cytometry.

Protocol Outline:

  • Cell Culture: P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive cells (e.g., MCF-7) are cultured to 80-90% confluency.

  • Cell Harvest: Cells are harvested, washed with PBS, and resuspended in a suitable buffer (e.g., RPMI-1640 without fetal bovine serum).

  • Inhibitor Incubation: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., Jatrophane Derivative 17 or verapamil) for a specified time (e.g., 30 minutes) at 37°C.

  • Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension to a final concentration of approximately 1 µM and incubated for a further 30-60 minutes at 37°C in the dark.

  • Washing: Cells are washed with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Period: Cells are resuspended in fresh, pre-warmed medium (with or without the inhibitor) and incubated at 37°C for an efflux period (e.g., 60-120 minutes).

  • Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer. A positive control for inhibition (e.g., a known potent P-gp inhibitor) and a negative control (no inhibitor) are included.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is calculated relative to the control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp in isolated membrane vesicles. P-gp substrates and inhibitors can modulate this activity.

Protocol Outline:

  • Membrane Vesicle Preparation: P-gp-rich membrane vesicles are prepared from P-gp-overexpressing cells or insect cells transfected with the P-gp gene.

  • Assay Buffer Preparation: An assay buffer containing buffer salts, MgCl2, and an ATP-regenerating system (e.g., creatine (B1669601) kinase and creatine phosphate) is prepared.

  • Reaction Setup: The membrane vesicles are incubated with the test compound (Jatrophane Derivative 17 or verapamil) at various concentrations in the assay buffer at 37°C.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination of Reaction: The reaction is stopped by adding a solution that halts enzymatic activity (e.g., sodium dodecyl sulfate).

  • Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the molybdate-based assay.

  • Data Analysis: The rate of ATP hydrolysis is calculated. The effect of the test compound is determined by comparing the ATPase activity in its presence to the basal activity (no compound) and the activity stimulated by a known P-gp substrate.

Visualizing the Mechanisms

Experimental Workflow for P-gp Inhibition Assays

experimental_workflow cluster_rho123 Rhodamine 123 Efflux Assay cluster_atpase P-gp ATPase Activity Assay rho_start P-gp Overexpressing Cells rho_inhibitor Incubate with Inhibitor (Jatrophane Derivative 17 or Verapamil) rho_start->rho_inhibitor rho_load Load with Rhodamine 123 rho_inhibitor->rho_load rho_efflux Efflux Period rho_load->rho_efflux rho_flow Flow Cytometry Analysis rho_efflux->rho_flow rho_end Measure Intracellular Fluorescence rho_flow->rho_end atp_start P-gp Membrane Vesicles atp_inhibitor Incubate with Inhibitor (Jatrophane Derivative 17 or Verapamil) atp_start->atp_inhibitor atp_reaction Initiate with ATP atp_inhibitor->atp_reaction atp_incubate Incubate at 37°C atp_reaction->atp_incubate atp_pi Quantify Inorganic Phosphate (Pi) atp_incubate->atp_pi atp_end Determine ATPase Activity atp_pi->atp_end

Caption: Workflow of key in vitro assays for evaluating P-gp inhibition.

Signaling Pathway of Jatrophane Derivative 17 in P-gp Regulation

jatrophane_pathway Jatrophane Jatrophane Derivative 17 PI3K PI3K Jatrophane->PI3K Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Pgp_gene MDR1 (ABCB1) Gene Transcription NFkB->Pgp_gene Pgp_protein P-glycoprotein (P-gp) Expression Pgp_gene->Pgp_protein MDR Multidrug Resistance Pgp_protein->MDR

Caption: Jatrophane Derivative 17 inhibits the PI3K/Akt pathway, reducing P-gp expression.

Comparative Mechanisms of P-gp Inhibition

comparative_mechanism cluster_jatrophane Jatrophane Derivative 17 cluster_verapamil Verapamil Jatrophane Jatrophane Derivative 17 J_ATPase Stimulates P-gp ATPase Jatrophane->J_ATPase J_PI3K Inhibits PI3K/Akt Pathway Jatrophane->J_PI3K Pgp P-glycoprotein Function J_ATPase->Pgp Inhibits Efflux J_PI3K->Pgp Reduces Expression Verapamil Verapamil V_direct Direct Competitive Inhibition Verapamil->V_direct V_ATPase Modulates P-gp ATPase Verapamil->V_ATPase V_direct->Pgp Inhibits Efflux V_ATPase->Pgp Modulates Efflux

Caption: Contrasting mechanisms of P-gp inhibition by Jatrophane Derivative 17 and Verapamil.

Conclusion

Jatrophane Derivative 17 emerges as a highly potent P-gp inhibitor, significantly outperforming verapamil in reversing doxorubicin resistance in a multidrug-resistant cancer cell line. Its dual mechanism of action, involving both the stimulation of P-gp ATPase activity and the inhibition of the PI3K/Akt signaling pathway leading to reduced P-gp expression, presents a promising strategy to combat MDR. In contrast, verapamil, while a foundational tool in P-gp research, exhibits lower potency and primarily acts through direct competitive inhibition. The multifaceted approach of Jatrophane Derivative 17 suggests it may be a more robust and effective agent for overcoming P-gp-mediated multidrug resistance in a clinical setting. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel jatrophane derivative.

References

Comparative Efficacy of Jatrophane Diterpenes in Overcoming Chemoresistance: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitumor activity of jatrophane diterpenes, a class of natural compounds showing significant promise in cancer therapy. The focus is on their potential for in vivo applications, particularly in sensitizing multidrug-resistant (MDR) tumors to conventional chemotherapeutic agents. While direct in vivo data for a specific entity named "Jatrophane 2" is not available in published literature, this guide synthesizes available data on well-characterized jatrophane diterpenes and compares their mechanistic activity against standard-of-care chemotherapy.

Jatrophane diterpenes, isolated from plants of the Euphorbiaceae family, have garnered considerable interest for their broad spectrum of biological activities, including cytotoxic and anti-inflammatory effects.[1] A key area of research is their ability to reverse multidrug resistance, a major obstacle in successful cancer treatment. This is often achieved through the inhibition of P-glycoprotein (P-gp), a cellular pump that expels chemotherapy drugs from cancer cells.[1][2][3][4]

Comparative Performance Data

The primary mechanism of action for many studied jatrophanes is the modulation of P-glycoprotein, which restores the efficacy of standard chemotherapeutics in resistant cancer cells. The following table summarizes the in vitro inhibitory concentrations (IC50) of representative jatrophane compounds against various cancer cell lines, providing a basis for their potential in vivo efficacy. For comparison, data for Docetaxel, a standard chemotherapy agent for cancers like prostate cancer, is included.

Compound/DrugCancer Cell LineActivityIC50 Value (µM)Reference
Jatrophane 1 NCI-H460 (Non-small cell lung)Growth Inhibition~10-20
NCI-H460/R (Resistant)Growth Inhibition~10-20
U87 (Glioblastoma)Growth Inhibition~10-20
U87-TxR (Resistant)Growth Inhibition~10-20
DLD1 (Colorectal)Growth Inhibition>50
Jatrophone AGS (Gastric Adenocarcinoma)AntiproliferativeNot Specified (Strong)
HL-60 (Leukemia)AntiproliferativeNot Specified (Strong)
SK-MES-1 (Lung Cancer)AntiproliferativeNot Specified (Strong)
Docetaxel Prostate Cancer ModelsStandard ChemotherapyVaries by model
Cucurbitacin C Prostate/Bladder/Liver CancerGrowth InhibitionDose-dependent

Note: The data presented is primarily from in vitro studies, which are crucial precursors to in vivo validation. In vivo studies are necessary to confirm safety, toxicity, and efficacy in a complex biological system.

Experimental Protocols

Detailed methodologies are critical for the evaluation and replication of findings. Below are representative protocols for assessing the antitumor activity of compounds like jatrophanes in vivo.

1. Xenograft Mouse Model Protocol for Antitumor Activity

This protocol describes a standard approach for evaluating the efficacy of a test compound on tumor growth in an animal model.

  • Cell Culture and Implantation: Human cancer cells (e.g., prostate, lung, or colon adenocarcinoma) are cultured under standard conditions. Once a sufficient number of cells is reached, they are harvested and suspended in a suitable medium like Matrigel. Athymic nude mice are then subcutaneously injected with the cell suspension to induce tumor formation.

  • Animal Grouping and Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to control and treatment groups. The treatment group receives the jatrophane compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., 0.1 mg/kg body weight daily). The control group receives a vehicle solution, and a positive control group may receive a standard chemotherapeutic agent like Docetaxel.

  • Data Collection and Analysis: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers). The data is then statistically analyzed to compare tumor growth inhibition between the groups.

2. P-glycoprotein (P-gp) Inhibition Assay

This assay is used to determine a compound's ability to reverse multidrug resistance by inhibiting P-gp.

  • Cell Lines: A pair of cancer cell lines is used: a drug-sensitive parental line and its multidrug-resistant counterpart that overexpresses P-gp (e.g., L5178Y MDR).

  • Rhodamine-123 Exclusion Test: Cells are incubated with the test jatrophane compound at various concentrations. A fluorescent P-gp substrate, Rhodamine-123, is then added. P-gp actively pumps Rhodamine-123 out of the cells. If the jatrophane compound inhibits P-gp, Rhodamine-123 will accumulate inside the cells.

  • Measurement: The intracellular fluorescence is measured using flow cytometry. An increase in fluorescence in the resistant cell line in the presence of the jatrophane indicates P-gp inhibition.

Visualizing Mechanisms and Workflows

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel antitumor compound.

G cluster_preclinical Preclinical Phase cluster_invivo In Vivo Phase A In Vitro Screening (Cytotoxicity, IC50) B Mechanism of Action Studies (e.g., P-gp Inhibition) A->B C Selection of Animal Model (e.g., Xenograft Mice) B->C D Tumor Cell Implantation C->D E Randomization into Groups (Vehicle, Jatrophane, Chemo) D->E F Compound Administration (Dosing & Schedule) E->F G Monitor Tumor Growth & Animal Health F->G H Endpoint Analysis (Tumor Weight, Biomarkers) G->H I Statistical Analysis & Efficacy Determination H->I G Jatrophane Jatrophane Diterpene PI3K PI3K Jatrophane->PI3K Inhibits NFkB NF-κB PI3K->NFkB Pgp_Gene P-gp Gene Transcription NFkB->Pgp_Gene Activates Pgp_Protein P-glycoprotein (P-gp) Pgp_Gene->Pgp_Protein Efflux Drug Efflux Pgp_Protein->Efflux Chemo Chemotherapy Drug (e.g., Doxorubicin) Apoptosis Cell Apoptosis Chemo->Apoptosis Induces Efflux->Chemo Expels

References

A Comparative Analysis of Natural vs. Synthetic Jatrophane Diterpenes in Modulating Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study between a specific naturally sourced jatrophane diterpene and its synthetically produced counterpart in the same biological assays is not currently available in published literature. The focus of this guide is therefore to provide a comparative overview of the biological activities of various natural jatrophane diterpenes against those of synthetically derived jatrophanes, primarily in the context of their well-documented role as multidrug resistance (MDR) modulators in cancer cells.

Jatrophane diterpenes, a class of natural products predominantly found in the Euphorbiaceae family of plants, have garnered significant interest for their potent biological activities.[1][2] A key area of research has been their ability to reverse multidrug resistance in cancer cells, a phenomenon often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[1][3] While numerous jatrophanes have been isolated from natural sources and evaluated, the total synthesis of some of these complex molecules has also been achieved, allowing for the exploration of structure-activity relationships and the creation of novel analogues.[4]

This guide will focus on the comparative efficacy of natural and synthetic jatrophanes in MDR reversal assays, using data from various studies.

Data Presentation: MDR Reversal Activity

The following tables summarize the MDR reversal activity of selected natural and synthetic jatrophane diterpenes. The activity is often measured by the reversal fold (RF), which indicates the factor by which the cytotoxicity of a chemotherapy drug is increased in the presence of the jatrophane, or by the functional activity ratio (FAR) in dye efflux assays.

Table 1: MDR Reversal Activity of Selected Natural Jatrophane Diterpenes

Compound (Source)Cell LineChemotherapeutic AgentConcentration (µM)Reversal Fold (RF) / ActivityReference
Jatrophane 2 (Euphorbia dendroides)NCI-H460/RPaclitaxel20Synergistic Effect
This compound (Euphorbia dendroides)DLD1-TxR--Potent P-gp Inhibitor
Jatrophane from Euphorbia sororiaMCF-7/ADRAdriamycin1036.82
Jatrophanes from Euphorbia esulaMCF-7/ADRAdriamycin102.3 - 12.9
Jatrophane from Jatropha curcas---Significant MDR Modulator

Table 2: MDR Reversal Activity of Selected Synthetic and Semi-Synthetic Jatrophane Diterpenes

CompoundCell LineChemotherapeutic AgentConcentration (µM)Reversal Fold (RF) / ActivityReference
Semi-synthetic derivative 19 HepG2/ADR & MCF-7/ADRAdriamycin-Potent MDR Modulator
Semi-synthetic derivative 25 HepG2/ADR & MCF-7/ADRAdriamycin-Potent MDR Modulator
Semi-synthetic derivative 26 HepG2/ADR & MCF-7/ADRAdriamycin-Potent MDR Modulator
Synthetic Jatrophane Analogue Mouse Lymphoma-40 µg/mlFAR = 40.3

Experimental Protocols

The primary assay used to evaluate the MDR reversal activity of jatrophane diterpenes is the P-glycoprotein (P-gp) mediated efflux pump inhibition assay, often using a fluorescent substrate like Rhodamine 123.

Rhodamine 123 Efflux Assay for P-gp Inhibition

Objective: To determine the ability of a test compound (jatrophane diterpene) to inhibit the P-gp mediated efflux of the fluorescent dye Rhodamine 123 from MDR cancer cells.

Methodology:

  • Cell Culture: Multidrug-resistant cancer cells overexpressing P-glycoprotein (e.g., NCI-H460/R, MCF-7/ADR, DLD1-TxR) and their parental sensitive cell lines are cultured under standard conditions.

  • Cell Preparation: Cells are harvested, washed, and resuspended in a suitable buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Compound Incubation: The cell suspension is pre-incubated with the test jatrophane diterpene at various concentrations for a specified time (e.g., 30 minutes) at 37°C. A known P-gp inhibitor, such as verapamil, is used as a positive control.

  • Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension to a final concentration of approximately 5 µM, and the cells are incubated for a further period (e.g., 60 minutes) at 37°C to allow for dye uptake.

  • Efflux Measurement: After the loading phase, the cells are washed to remove excess dye and resuspended in a fresh medium containing the test compound or control. The cells are then incubated for a period to allow for dye efflux (e.g., 60-120 minutes).

  • Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 in the cells is measured using a flow cytometer. Increased intracellular fluorescence in the presence of the test compound indicates inhibition of the P-gp efflux pump.

  • Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. The functional activity ratio (FAR) can be calculated to quantify the inhibitory effect.

Visualizations

MDR_Reversal_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture MDR Cancer Cells Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend Cells Harvest->Resuspend Preincubation Pre-incubate with Jatrophane Resuspend->Preincubation Cells Add_Rho123 Add Rhodamine 123 (Dye Loading) Preincubation->Add_Rho123 Wash_Efflux Wash & Allow Dye Efflux Add_Rho123->Wash_Efflux Flow_Cytometry Flow Cytometry Analysis Wash_Efflux->Flow_Cytometry Treated Cells Data_Analysis Calculate MFI & FAR Flow_Cytometry->Data_Analysis Result MDR Reversal Activity Data_Analysis->Result

Caption: Workflow of a Rhodamine 123 efflux assay to evaluate MDR reversal.

Signaling_Pathway Mechanism of MDR Reversal by Jatrophanes cluster_cell MDR Cancer Cell Chemo_Drug Chemotherapeutic Drug (e.g., Doxorubicin) Pgp P-glycoprotein (Efflux Pump) Chemo_Drug->Pgp Efflux Nucleus Nucleus Chemo_Drug->Nucleus Induces DNA Damage Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibition Cell_Death Apoptosis / Cell Death Nucleus->Cell_Death Triggers

Caption: Jatrophane inhibition of P-gp mediated drug efflux.

References

Assessing the Specificity of Jatrophane 2 Target Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of "Jatrophane 2," a jatrophane diterpene, and its interaction with its putative target, P-glycoprotein (P-gp). The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with the well-characterized P-gp inhibitor, Verapamil. This guide includes available experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Introduction

Jatrophane diterpenes are a class of natural products known for their potential to modulate the activity of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells.[1] The specificity of the interaction between jatrophane compounds and P-gp is of significant interest for the development of novel MDR reversal agents. This guide focuses on this compound, summarizing the current knowledge of its interaction with P-gp and comparing it with the established P-gp inhibitor, Verapamil.

Quantitative Data on Target Interaction

A study on two new jatrophane diterpenes isolated from Euphorbia nicaeensis found that this compound was almost completely inactive in suppressing the growth of several cancer cell lines at concentrations up to 50 µM.[2][3][4] An exception was the glioblastoma cell line U87, where an IC50 value of approximately 20 µM was observed.[2] Despite its low cytotoxicity, the same study noted that this compound exhibited an inhibitory effect on P-glycoprotein, with a potential similar to a related, more cytotoxic jatrophane compound.

For a comparative perspective, the following table summarizes the available data for this compound and the well-established P-gp inhibitor, Verapamil.

CompoundAssay TypeCell LineParameterValueReference
This compound Cytotoxicity (MTT Assay)NCI-H460, NCI-H460/R, DLD1, DLD1-TxR, U87-TxRIC50> 50 µM
Cytotoxicity (MTT Assay)U87IC50~ 20 µM
P-gp Inhibition-QualitativeSimilar potential to related active jatrophanes
Verapamil P-gp Inhibition (Rhodamine 123 Accumulation)MCF7RIC50~ 50 µM
P-gp Binding (Competitive Radioligand Binding)Caco-2IC50-
P-gp Inhibition (Rh123 Efflux)Leukemic cell linesQualitativeEffective inhibitor

Note: The lack of direct binding data for this compound highlights a significant knowledge gap. To definitively assess its specificity, biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are required.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's activity, it is important to visualize the role of P-glycoprotein in multidrug resistance and the experimental workflows used to assess its inhibition.

P_glycoprotein_efflux_pathway cluster_cell Cancer Cell Drug Drug Intracellular_Drug Intracellular_Drug Drug->Intracellular_Drug Diffusion P-gp P-gp Extracellular_Drug Extracellular_Drug P-gp->Extracellular_Drug Efflux (ATP-dependent) Intracellular_Drug->P-gp Binding Cellular_Target Cellular_Target Intracellular_Drug->Cellular_Target Binding Apoptosis Apoptosis Cellular_Target->Apoptosis Induces Jatrophane_2 Jatrophane_2 Jatrophane_2->P-gp Inhibition

Figure 1: P-glycoprotein mediated drug efflux and inhibition by this compound.

The following diagram illustrates a typical workflow for assessing P-gp inhibition using a cell-based functional assay.

experimental_workflow cluster_workflow P-gp Inhibition Assay Workflow A Seed P-gp expressing cells B Incubate with this compound or Verapamil (Test Compounds) A->B C Add fluorescent P-gp substrate (e.g., Rhodamine 123) B->C D Incubate to allow for substrate uptake and efflux C->D E Wash cells to remove extracellular substrate D->E F Measure intracellular fluorescence E->F G Analyze data to determine IC50 F->G logical_relationship cluster_assessment Comprehensive Specificity Assessment A Initial Screening (e.g., Cytotoxicity, Functional Assays) B Identification of Putative Target (e.g., P-glycoprotein) A->B C Direct Binding Affinity Determination (SPR, ITC) B->C E Off-Target Profiling (Screening against a panel of other transporters/enzymes) B->E D Determination of Ki/Kd for Primary Target C->D G Selectivity Index Calculation (Ki off-target / Ki on-target) D->G F Determination of Ki/Kd for Off-Targets E->F F->G H Conclusion on Specificity G->H

References

The Dual Impact of Jatrophanes: Combating Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of jatrophane diterpenes reveals their potent efficacy in overcoming multidrug resistance in cancer cells. These natural compounds not only exhibit direct cytotoxic effects but, more critically, act as powerful modulators of P-glycoprotein (P-gp), a key transporter responsible for drug efflux and therapeutic failure. This guide provides a comparative overview of the efficacy of representative jatrophane compounds in sensitive versus resistant cancer cell lines, supported by experimental data and detailed methodologies.

Reversing Resistance: A Comparative Efficacy Analysis

Jatrophane diterpenes have demonstrated a remarkable ability to re-sensitize multidrug-resistant (MDR) cancer cells to conventional chemotherapeutic agents. Their primary mechanism involves the inhibition of P-glycoprotein, a membrane pump that actively expels anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.

The following tables summarize the cytotoxic and MDR-reversing activities of selected jatrophane compounds in various cancer cell lines. It is important to note that "Jatrophane 2" is not a universally defined compound; therefore, data for representative jatrophane diterpenes, often designated as compound 2 or other numbers in cited studies, are presented.

Table 1: Cytotoxicity of Jatrophane 1 in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeResistance PhenotypeIC50 (µM)Citation
NCI-H460Non-small cell lung carcinomaSensitive10 - 20[1][2]
NCI-H460/RNon-small cell lung carcinomaResistant10 - 20[1][2]
U87GlioblastomaSensitive10 - 20[1]
U87-TxRGlioblastomaResistant10 - 20

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: P-glycoprotein (P-gp) Inhibition by Jatrophane Diterpenes

CompoundCell LineCancer TypeP-gp Inhibition ActivityCitation
This compoundDLD1-TxRColorectal adenocarcinomaMore potent than R(+)-verapamil and tariquidar
Jatrophane 5DLD1-TxRColorectal adenocarcinomaMore potent than R(+)-verapamil and tariquidar
Euphomelliferine (1)L5178Y MDRMouse lymphomaSignificant, dose-dependent
Euphomelliferene A (2)L5178Y MDRMouse lymphomaSignificant, dose-dependent
Euphomelliferine (1)COLO 320Colon adenocarcinomaSignificant, dose-dependent
Euphomelliferene A (2)COLO 320Colon adenocarcinomaSignificant, dose-dependent

Deciphering the Mechanism: Signaling Pathways and Experimental Workflows

The anticancer effects of jatrophanes, particularly in resistant cell lines, are attributed to their interaction with key cellular pathways. One of the primary mechanisms is the direct inhibition of P-gp, which restores the intracellular accumulation of chemotherapeutic drugs. Furthermore, some jatrophanes, like jatrophone, have been shown to modulate the PI3K/AKT/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.

P-glycoprotein Inhibition Workflow

The following diagram illustrates the experimental workflow commonly used to assess the P-gp inhibitory activity of jatrophanes.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis cell_culture Culture MDR cancer cells (e.g., MCF-7/ADR, NCI-H460/R) treatment Incubate cells with Jatrophane and a P-gp substrate (e.g., Rhodamine 123) cell_culture->treatment flow_cytometry Measure intracellular fluorescence by flow cytometry treatment->flow_cytometry analysis Compare fluorescence with controls (positive and negative) flow_cytometry->analysis G Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K AKT p-AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation, Survival, Migration NFkB->Proliferation

References

Safety Operating Guide

Navigating the Safe Disposal of Jatrophane 2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Jatrophane 2 with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2] An accessible safety shower and eye wash station are mandatory in the handling area.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount. The following steps outline a comprehensive disposal procedure:

  • Waste Identification and Segregation:

    • Clearly label this compound waste with "Hazardous Waste" and its chemical name.

    • Do not mix this compound waste with other waste streams, especially incompatible materials. It should be segregated from acids, bases, and oxidizing agents.[3]

  • Container Selection and Management:

    • Use a dedicated, compatible, and leak-proof container with a secure screw-on cap for collecting this compound waste. The original manufacturer's container is often a suitable option.

    • Ensure the container is in good condition, free from cracks or deterioration.

    • Do not overfill the container; a general guideline is to fill it to no more than 75-90% capacity to allow for expansion.

    • Keep the waste container closed at all times, except when adding waste.

  • Waste Storage:

    • Store the sealed waste container in a designated and properly labeled satellite accumulation area (SAA).

    • The SAA should be a secondary containment system, such as a chemically resistant tray, to capture any potential leaks.

    • Store hazardous waste containers below eye level and away from sinks or floor drains.

  • Disposal Request and Pick-up:

    • Once the waste container is full or has been in storage for the maximum allowable time (often 90 days), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • The primary methods for the ultimate disposal of compounds like jatrophanes involve high-temperature incineration by a licensed chemical destruction plant. Do not attempt to dispose of this compound via sink or trash.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before disposal. A common procedure is to triple-rinse the container with a suitable solvent.

    • The rinsate from this process must be collected and treated as hazardous waste. After rinsing, the container can be managed for recycling or disposal as non-hazardous waste, ensuring all labels are defaced or removed.

Key Disposal and Safety Parameters

ParameterGuidelineSource
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat
Handling Environment Well-ventilated area, chemical fume hood
Waste Container Compatible, leak-proof, with a secure screw-on cap
Waste Labeling "Hazardous Waste" with the full chemical name
Storage Location Designated Satellite Accumulation Area with secondary containment
Ultimate Disposal Method Licensed chemical destruction plant or controlled incineration
Empty Container Decontamination Triple-rinse with a suitable solvent; collect rinsate as hazardous waste

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Jatrophane_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decon Container Decontamination A Wear Appropriate PPE B Handle in Fume Hood A->B C Segregate this compound Waste B->C D Use Labeled, Compatible Container C->D E Store in Secondary Containment in SAA D->E I Triple-Rinse Empty Container D->I F Request EH&S Pickup E->F G Transport to Licensed Disposal Facility F->G H Incineration/Chemical Destruction G->H J Collect Rinsate as Hazardous Waste I->J K Dispose of Decontaminated Container I->K

References

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